Product packaging for 5H-Cyclopenta[c]pyridin-7(6H)-one(Cat. No.:CAS No. 51907-18-7)

5H-Cyclopenta[c]pyridin-7(6H)-one

Cat. No.: B1590900
CAS No.: 51907-18-7
M. Wt: 133.15 g/mol
InChI Key: SMHRJUIZCMDUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5H-Cyclopenta[c]pyridin-7(6H)-one (CAS 51907-18-7) is a high-purity chemical building block featuring a fused cyclopenta-pyridinone core, supplied for research applications in drug discovery and organic synthesis. The compound serves as a versatile scaffold in medicinal chemistry for developing novel bioactive molecules. The cyclopenta[c]pyridine skeleton is a key structural fragment in numerous natural products and pharmaceutical candidates, with research indicating potential for developing agents with antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities . This scaffold is recognized as a prized structure in medicinal chemistry where the nitrogen atom is often critical to the pharmacological profile . As a specialized synthetic intermediate, this product is exclusively for use in laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B1590900 5H-Cyclopenta[c]pyridin-7(6H)-one CAS No. 51907-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydrocyclopenta[c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-2-1-6-3-4-9-5-7(6)8/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHRJUIZCMDUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569082
Record name 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51907-18-7
Record name 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Characterization of 5H-Cyclopenta[c]pyridin-7(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5H-Cyclopenta[c]pyridin-7(6H)-one is a bicyclic heteroaromatic compound of interest in medicinal chemistry and drug development, potentially as a building block for more complex molecules.[1] Its structural elucidation is fundamental to understanding its chemical properties, reactivity, and potential biological activity. This guide outlines the standard analytical techniques and expected results for the comprehensive characterization of this molecule.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
CAS Number 51907-18-7[2]

Spectroscopic Characterization

Spectroscopic methods are essential for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.66 - 2.76m2HCH₂
3.14 - 3.23m2HCH₂
7.42 - 7.50m1HAr-H
8.71d, J = 5.2 Hz1HAr-H
9.00d, J = 0.8 Hz1HAr-H
¹H-NMR (400 MHz, CDCl₃) δ, ppm¹³C-NMR (101 MHz, CDCl₃) δ, ppm
8.61 (dd, J = 4.8, 1.8 Hz, 1H)196.91 (C=O)
8.21 (dd, J = 7.9, 1.8 Hz, 1H)162.68
7.24 - 7.20 (m, 1H)152.49
3.10 (t, J = 6.2 Hz, 2H)134.02
2.66 - 2.60 (m, 2H)127.18
2.18 - 2.10 (m, 2H)121.24
37.55
31.54
20.85
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands expected would be from the carbonyl group (C=O) and the aromatic pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.

IonCalculated m/zFound m/z
[M+H]⁺148.0762148.0759

Crystallographic Characterization

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. While no crystal structure is available for this compound, the crystallographic data for its isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , has been reported.[3]

ParameterValue
Crystal System Orthorhombic
Space Group P b c a
a (Å) 7.5044
b (Å) 11.9291
c (Å) 14.8473
α (°) 90
β (°) 90
γ (°) 90

Experimental Protocols

The following are generalized experimental protocols for the structural characterization techniques discussed.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer at room temperature.[4] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[4]

Infrared Spectroscopy

IR spectra can be measured with a Pt-ATR spectrometer.[5] The data is collected using the attenuated total reflection (ATR) technique, which is suitable for solid and liquid samples.[5]

Mass Spectrometry

High-resolution mass spectra can be determined on an Orbitrap mass spectrometer using electrospray ionization (ESI).[4] The sample is typically dissolved in a suitable solvent like methanol.[4]

Biological Activity and Development Workflow

Derivatives of the 5H-Cyclopenta[c]pyridine core have been investigated for various biological activities, including antiviral, insecticidal, and fungicidal properties.[6][7] The general workflow for the design and evaluation of such compounds is outlined below.

G cluster_design Design & Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation cluster_output Outcome lead_compound Lead Compound (e.g., Cerbinal) design Derivative Design (e.g., 5-aryl substitution) lead_compound->design synthesis Chemical Synthesis design->synthesis antiviral Antiviral Assay (e.g., Anti-TMV) synthesis->antiviral insecticidal Insecticidal Assay (e.g., Plutella xylostella) synthesis->insecticidal fungicidal Fungicidal Assay (e.g., Sclerotinia sclerotiorum) synthesis->fungicidal sar Structure-Activity Relationship (SAR) antiviral->sar insecticidal->sar fungicidal->sar toxicity Toxicity Studies (e.g., Zebrafish) sar->toxicity docking Molecular Docking sar->docking candidate Promising Candidate Agent toxicity->candidate docking->candidate

Caption: Workflow for the development of 5-aryl-cyclopenta[c]pyridine derivatives.

Structural Characterization Workflow

The logical workflow for the structural characterization of a novel compound like this compound is depicted below.

G synthesis Compound Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (Molecular Weight) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, etc.) purification->nmr xray Single-Crystal X-ray (If crystal obtained) purification->xray elucidation Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation xray->elucidation

Caption: General workflow for structural characterization.

References

Spectroscopic and Physicochemical Profile of 5H-Cyclopenta[c]pyridin-7(6H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic and physicochemical data for the heterocyclic compound 5H-Cyclopenta[c]pyridin-7(6H)-one (CAS No. 31170-78-2). While comprehensive, publicly accessible spectroscopic datasets for this specific molecule are limited, this document outlines the typical experimental protocols for its characterization and presents a general workflow for such analysis.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This information is critical for its handling, formulation, and application in research and development.

PropertyValueReference
CAS Number 31170-78-2[1][2][3][4]
Molecular Formula C₈H₇NO[1][2][3][4]
Molecular Weight 133.15 g/mol [2][3][4]
Purity ≥95%[3]
Appearance Solid
Storage Store at room temperature, sealed in a dry environment. For long-term storage, a freezer at -20°C is recommended.[1]

Spectroscopic Data

While specific peak data for the target compound is not available, the following sections describe the standard methodologies used to obtain such spectroscopic information for similar heterocyclic compounds.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like this compound. These methodologies are based on standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Proton spectra are acquired to identify the number of unique protons, their chemical environments, and their coupling patterns (splitting).

    • ¹³C NMR: Carbon spectra are acquired to determine the number of unique carbon atoms and their chemical shifts, indicating their functional group and hybridization state.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm), integration values, and coupling constants (J) in Hertz (Hz) are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C-N, aromatic C-H).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., Gas Chromatography-Mass Spectrometry [GC-MS] or Liquid Chromatography-Mass Spectrometry [LC-MS]).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent.

  • Data Acquisition: For High-Resolution Mass Spectrometry (HRMS), an electrospray ionization (ESI) source is common. The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M]⁺) and its fragments are measured.

  • Data Analysis: The exact mass is used to confirm the elemental composition of the molecule. The fragmentation pattern provides additional structural information.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation Sample Compound Synthesis and Purification Dissolution Dissolution in Appropriate Solvents Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (HRMS) Dissolution->MS Process Spectral Processing (Baseline Correction, Phasing) NMR->Process IR->Process MS->Process Analyze Data Analysis (Peak Picking, Integration) Process->Analyze Structure Structure Elucidation Analyze->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

As research on this compound and its derivatives continues, it is anticipated that more detailed spectroscopic data will become publicly available. For now, researchers are encouraged to consult directly with chemical suppliers for specific analytical data.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5H-Cyclopenta[c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 5H-Cyclopenta[c]pyridin-7(6H)-one. This document outlines predicted spectral data, detailed experimental protocols for acquiring high-quality NMR spectra, and a logical workflow for the structural elucidation of this and similar molecules.

Molecular Structure

The structure of this compound, with atom numbering for NMR correlation, is presented below. This bicyclic pyridinone is of interest in medicinal chemistry and drug development due to its compact, rigid scaffold.

Caption: Molecular Structure of this compound.

Data Presentation

While experimental data for this compound is not widely published, the following tables summarize the predicted ¹H NMR data and expected ¹³C NMR chemical shift ranges based on analysis of similar structures and spectral databases.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.5d~5.0
H-3~7.2d~5.0
H-4~7.0s-
H-5 (2H)~3.0t~7.0
H-6 (2H)~2.8t~7.0

Note: Predicted values are for a generic deuterated solvent and may vary based on experimental conditions.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomChemical Shift (δ, ppm)Notes
C=O (C7)195 - 210Carbonyl carbon, typically deshielded.
C1145 - 155Aromatic CH adjacent to nitrogen.
C3120 - 130Aromatic CH.
C4135 - 145Aromatic CH.
C4a150 - 160Quaternary aromatic carbon.
C525 - 35Aliphatic CH₂.
C625 - 35Aliphatic CH₂.
C7a160 - 170Quaternary aromatic carbon adjacent to carbonyl.

Note: These are estimated ranges based on known values for pyridinone and fused-ring systems. Actual values require experimental verification.

Experimental Protocols

The following section details a generalized yet comprehensive methodology for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. However, for deuterated solvents with a known residual peak, this peak can also be used for referencing.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.

  • Tuning and Shimming: Before data acquisition, the probe must be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field must be shimmed to achieve high homogeneity, resulting in sharp spectral lines.

  • ¹H NMR Experiment:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Experiment:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer total experiment time are typically required.

  • 2D NMR Experiments (for full structural elucidation):

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

Data Processing and Analysis
  • Fourier Transformation: The raw Free Induction Decay (FID) data is converted into the frequency domain spectrum through a Fourier transform.

  • Phasing and Baseline Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak.

  • Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons. All peak positions are accurately determined.

  • Interpretation: The chemical shifts, multiplicities, coupling constants, and integration values from the ¹H spectrum, along with the chemical shifts from the ¹³C spectrum and the correlations from 2D spectra, are used to assemble the complete molecular structure.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation of this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR FID Raw FID Data OneD_NMR->FID TwoD_NMR->FID FT Fourier Transform FID->FT Correction Phasing & Baseline Correction FT->Correction Processed_Spectra Processed Spectra Correction->Processed_Spectra Interpretation Interpretation of Shifts, Couplings, Correlations Processed_Spectra->Interpretation Structure Structure Elucidation Interpretation->Structure

An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-transform infrared (FTIR) spectroscopy as applied to the structural elucidation and characterization of fused pyridinone systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details characteristic infrared (IR) absorption bands, provides experimental protocols for sample analysis, and presents quantitative data in a clear, comparative format.

Introduction to the Infrared Spectroscopy of Fused Pyridinones

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When applied to fused pyridinone systems, it provides a unique "fingerprint" that can reveal key structural features. The position, intensity, and shape of absorption bands in an IR spectrum are directly related to the molecule's functional groups and overall structure.

For pyridinone-containing heterocycles, IR spectroscopy is particularly useful for identifying:

  • The carbonyl (C=O) stretching vibration of the pyridinone ring, which is a strong and characteristic absorption.

  • The C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

  • The influence of ring fusion and various substituents on these characteristic vibrational frequencies.

  • The presence of N-H or O-H groups, which can provide insights into tautomeric equilibria.

This guide will focus on several classes of fused pyridinone systems, including those based on quinolizinone, pyrido[1,2-a]pyrimidine, and indolizinone cores.

General Structural Classes of Fused Pyridinone Systems

Fused pyridinone systems can be broadly categorized based on the nature of the ring fused to the pyridinone core. The size and type of the fused ring, as well as the position of the fusion, significantly influence the electronic distribution and, consequently, the vibrational frequencies of the molecule.

Fused_Pyridinone_Systems cluster_fused_rings Fused Ring Systems Fused Pyridinone Core Fused Pyridinone Core Six-Membered Rings Six-Membered Rings Fused Pyridinone Core->Six-Membered Rings e.g., Quinolizinones, Pyrido[1,2-a]pyrimidines Five-Membered Rings Five-Membered Rings Fused Pyridinone Core->Five-Membered Rings e.g., Indolizinones Other Polycyclic Systems Other Polycyclic Systems Fused Pyridinone Core->Other Polycyclic Systems e.g., Benzo[a]quinolizinones

Caption: General classification of fused pyridinone systems based on the nature of the fused ring.

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. The two most common techniques for analyzing solid fused pyridinone derivatives are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

KBr Pellet Method for Solid Samples

This traditional transmission method involves dispersing the solid sample within a matrix of dry potassium bromide, which is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹).

Methodology:

  • Sample and KBr Preparation: Thoroughly dry high-purity, infrared-grade KBr at approximately 110°C for 2-3 hours to eliminate moisture.[1] Weigh out approximately 1-2 mg of the finely ground fused pyridinone sample and 200-250 mg of the dried KBr.[1] The sample concentration should be between 0.1% and 1.0%.[1]

  • Grinding and Mixing: In an agate mortar, first grind the sample into a fine powder. Then, add the KBr and continue to grind the mixture until it is homogeneous.[2] This step is critical to reduce light scattering and obtain a high-quality spectrum.

  • Pellet Formation: Transfer the mixture to a pellet-forming die. Apply a force of approximately 8 tons using a hydraulic press.[1] It is recommended to apply a vacuum during pressing to remove entrapped air and moisture, which can result in a more transparent pellet.[1]

  • Spectral Acquisition: Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder. Record a background spectrum of a blank KBr pellet. Then, acquire the sample spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a popular and convenient technique that requires minimal sample preparation. It is particularly useful for analyzing small quantities of solid powders or films.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[3] Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the instrument and ambient atmosphere.

  • Sample Application: Place a small amount of the solid fused pyridinone sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is important for reproducible results.

  • Spectral Acquisition: Collect the IR spectrum. The infrared beam penetrates a short distance into the sample (typically 0.5-5 µm), and the attenuated light is reflected back to the detector.[4] After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or ethanol).

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing Sample Sample KBr_Method KBr Pellet (Grind & Press) Sample->KBr_Method ATR_Method ATR (Place on Crystal) Sample->ATR_Method FTIR_Spectrometer FTIR_Spectrometer KBr_Method->FTIR_Spectrometer ATR_Method->FTIR_Spectrometer Background_Scan Record Background FTIR_Spectrometer->Background_Scan Sample_Scan Record Sample Spectrum Background_Scan->Sample_Scan Raw_Data Interferogram Sample_Scan->Raw_Data Fourier_Transform Fourier Transform Raw_Data->Fourier_Transform Final_Spectrum Absorbance/Transmittance Spectrum Fourier_Transform->Final_Spectrum

Caption: General workflow for FTIR analysis of fused pyridinone systems.

Characteristic Infrared Absorption Data

The following tables summarize the characteristic IR absorption bands for various classes of fused pyridinone systems. The exact positions of these bands can be influenced by substituents, conjugation, and intermolecular interactions such as hydrogen bonding.

Pyrido[1,2-a]pyrimidin-4-one Derivatives

This bicyclic system is a common scaffold in medicinal chemistry. Its IR spectrum is characterized by strong absorptions from the carbonyl group and the aromatic rings.

Vibrational ModeWavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000MediumTypically observed as multiple weak to medium bands.
Aliphatic C-H Stretch3000 - 2850MediumPresent if alkyl substituents are on the ring system.
C=O Stretch (Amide I) 1710 - 1650 Strong This is a key diagnostic band. Its position is sensitive to substituents and conjugation.[5]
C=C and C=N Stretch1640 - 1450StrongA series of strong bands corresponding to the vibrations of the fused aromatic rings.[5]
C-H Bending (in-plane and out-of-plane)1450 - 675VariableComplex region, often referred to as the "fingerprint region," which is unique for each compound.[5]

Table 1: Characteristic IR Bands for Pyrido[1,2-a]pyrimidin-4-one Systems

For example, 2-(3-Fluorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one shows a strong C=O stretch at 1707 cm⁻¹ and multiple bands for C=C/C=N stretching between 1638 cm⁻¹ and 1446 cm⁻¹.[5]

Quinolizin-4-one Derivatives

The quinolizin-4-one core is another important fused pyridinone system. Its spectral characteristics are similar to the pyrido[1,2-a]pyrimidines, with a prominent carbonyl absorption.

Vibrational ModeWavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000MediumCharacteristic of the aromatic protons on the fused ring system.
C=O Stretch ~1650 - 1630 Strong The carbonyl stretching frequency is a prominent feature of the spectrum.
C=C and C=N Stretch1600 - 1400StrongMultiple strong absorptions from the bicyclic aromatic system.
C-H Out-of-Plane Bending900 - 675StrongThe pattern can sometimes be used to infer substitution patterns.

Table 2: General IR Absorption Regions for Quinolizin-4-one Systems

Quinazolin-4(3H)-one Derivatives

While not a direct fusion with the pyridine nitrogen at the bridgehead, quinazolinones represent a closely related and well-studied class of fused pyridinone isomers. Their IR spectra provide a useful comparison.

Vibrational ModeWavenumber (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3100MediumPresent in unsubstituted or N-substituted quinazolinones.
C=O Stretch (Amide I) 1697 - 1628 Strong A strong, characteristic band for the cyclic amide.
C=N Stretch1558 - 1547MediumCharacteristic of the imine bond within the heterocyclic ring.
C=C Aromatic Stretch1600 - 1450StrongVibrations from the fused benzene ring.

Table 3: Characteristic IR Bands for Quinazolin-4(3H)-one Systems

Factors Influencing Vibrational Frequencies

The precise wavenumber of a characteristic vibration can be shifted by several factors. Understanding these relationships is crucial for accurate spectral interpretation.

Influence_Factors Carbonyl_Stretch C=O Stretch (ν_C=O) Conjugation Conjugation Conjugation->Carbonyl_Stretch Decreases ν_C=O Ring_Strain Ring Strain Ring_Strain->Carbonyl_Stretch Increases ν_C=O Electron_Donating_Groups Electron-Donating Groups (EDGs) Electron_Donating_Groups->Carbonyl_Stretch Decreases ν_C=O (Inductive/Resonance) Electron_Withdrawing_Groups Electron-Withdrawing Groups (EWGs) Electron_Withdrawing_Groups->Carbonyl_Stretch Increases ν_C=O (Inductive Effect) Hydrogen_Bonding Hydrogen Bonding Hydrogen_Bonding->Carbonyl_Stretch Decreases ν_C=O

Caption: Key factors influencing the carbonyl stretching frequency in fused pyridinone systems.

  • Conjugation: Extending the π-system through fusion with aromatic rings or the presence of unsaturated substituents generally lowers the C=O stretching frequency due to delocalization of electron density and a decrease in the double-bond character of the carbonyl group.

  • Ring Strain: Incorporating the carbonyl group into a strained ring system (e.g., a five-membered ring fused to the pyridinone) can increase the C=O stretching frequency.

  • Inductive and Resonance Effects: Electron-withdrawing groups attached to the ring system tend to increase the C=O frequency via an inductive effect. Conversely, electron-donating groups can lower the frequency through resonance.

  • Hydrogen Bonding: Intermolecular hydrogen bonding, for example in the solid state or in protic solvents, can significantly lower the C=O stretching frequency and often leads to band broadening.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural analysis of fused pyridinone systems. By carefully examining the characteristic absorption bands, particularly the strong carbonyl stretch, and understanding the factors that influence their position, researchers can gain valuable insights into the molecular structure of these important heterocyclic compounds. The experimental protocols outlined in this guide provide a foundation for obtaining high-quality, reproducible spectral data, which is essential for both routine characterization and in-depth structural elucidation in the field of drug discovery and development.

References

Physical and chemical properties of 5H-Cyclopenta[c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5H-Cyclopenta[c]pyridin-7(6H)-one. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data for the closely related and more extensively studied isomers, 5H-Cyclopenta[b]pyridin-7(6H)-one and 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, to provide a broader context for researchers.

Chemical Identity and Physical Properties

This compound is a bicyclic heterocyclic compound.[1] While comprehensive experimental data for this specific molecule is scarce, some physical properties have been reported or predicted. The following tables summarize the available quantitative data for this compound and its isomers.

Table 1: General and Predicted Physical Properties of this compound

PropertyValueSource
CAS Number 51907-18-7[2][3]
Molecular Formula C₈H₇NO[2][3]
Molecular Weight 133.15 g/mol [2][3]
Density 1.23 g/cm³[2]
Boiling Point 243.968 °C at 760 mmHg[2]
Flashing Point 107.551 °C[2]

Table 2: Comparative Physical Properties of Cyclopentapyridinone Isomers

Property5H-Cyclopenta[b]pyridin-7(6H)-one6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
CAS Number 31170-78-228566-14-5
Molecular Formula C₈H₇NOC₈H₇NO
Molecular Weight 133.15 g/mol 133.15 g/mol
Appearance SolidWhite Solid
Melting Point Not available120-122 °C

Spectroscopic Data

Table 3: Predicted ¹H-NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
2.66 - 2.76m2H
3.14 - 3.23m2H
7.42 - 7.50m1H
8.71d1H5.2
9.00d1H0.8
Solvent: CDCl₃ (predicted)[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature, the synthesis of its isomers is well-documented. The following protocols for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues offer potential synthetic strategies that could be adapted.

Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues

A method for the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been reported.[4] This reaction utilizes Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as an oxidant in water.[4]

General Experimental Procedure:

  • A 25 mL round-bottom flask is charged with the 2,3-cyclopentenopyridine starting material (0.5 mmol), Mn(OTf)₂ (0.0025 mmol), and t-BuOOH (65% in H₂O, 2.5 mmol).[5]

  • Water (2.5 mL) is added as the solvent.[5]

  • The reaction mixture is stirred at 25 °C for a specified time (e.g., 72 hours).[5]

  • Upon completion, a saturated aqueous solution of sodium thiosulfate is added to quench the reaction until a KI-starch test indicates the absence of peroxides.[5]

  • The product is extracted with an organic solvent, such as ethyl acetate.[5]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]

  • The crude product is then purified by flash column chromatography.[5]

Logical Flow of Synthesis:

SynthesisFlow Start Starting Material (2,3-Cyclopentenopyridine) Reaction Oxidation Reaction (Stirring at 25°C) Start->Reaction Reagents Reagents (Mn(OTf)₂, t-BuOOH, H₂O) Reagents->Reaction Quenching Quenching (aq. Na₂S₂O₃) Reaction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product (6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one) Purification->Product

A simplified workflow for the synthesis of a cyclopentapyridinone isomer.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound has not been extensively studied. However, based on its structure, the ketone and the pyridine ring are expected to be the primary sites of chemical reactivity.

Derivatives of cyclopentapyridine have been investigated for various applications. For instance, certain 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for steel.[6][7] This suggests that the core cyclopentapyridine scaffold could be a valuable building block for materials science applications.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the involvement of this compound in any signaling pathways or its biological activity. Research into the biological effects of this specific compound appears to be an unexplored area.

The following diagram illustrates a hypothetical workflow for screening a novel compound like this compound for biological activity.

BiologicalScreening cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Compound This compound CellAssay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->CellAssay EnzymeAssay Enzyme Inhibition Assays Compound->EnzymeAssay BindingAssay Receptor Binding Assays Compound->BindingAssay HitID Hit Identification CellAssay->HitID EnzymeAssay->HitID BindingAssay->HitID AnimalModel Animal Models of Disease PK_PD Pharmacokinetics & Pharmacodynamics AnimalModel->PK_PD LeadOpt Lead Optimization HitID->LeadOpt LeadOpt->AnimalModel

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Initial Synthesis and Discovery of Cyclopenta[c]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the initial discovery and seminal synthetic strategies for the cyclopenta[c]pyridine scaffold, a heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. From its origins in natural products to the development of elegant de novo synthetic routes, this document details the foundational chemistry of this important pharmacophore. The guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of key synthetic and biological pathways.

Discovery: Unveiling the Cyclopenta[c]pyridine Core in Nature

The discovery of the cyclopenta[c]pyridine scaffold is intrinsically linked to the exploration of natural products. One of the earliest identified examples of this heterocyclic system is the monoterpene alkaloid actinidine . First isolated and characterized by Sakan et al. in 1959 from the plant Actinidia polygama, commonly known as silver vine, this discovery laid the groundwork for recognizing the prevalence of this scaffold in nature.[1] Cyclopenta[c]pyridine derivatives are often found as monoterpene pyridine alkaloids, which are biosynthetically derived from iridoid glycosides.[2][3] These natural products exhibit a range of biological activities, including antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological effects, highlighting the therapeutic potential inherent to this structural class.[2][3]

Another key natural product that has served as a cornerstone for the synthesis of novel cyclopenta[c]pyridine derivatives is cerbinal . This compound has been utilized as a lead structure for the development of new agents with applications in agriculture, particularly as anti-Tobacco Mosaic Virus (TMV) agents, insecticides, and fungicides.[4][5]

Foundational Synthetic Strategies for the Cyclopenta[c]pyridine Core

The development of synthetic routes to the cyclopenta[c]pyridine scaffold has been driven by the need to access novel analogs for biological screening and to provide efficient pathways to naturally occurring compounds. Early efforts often focused on the modification of readily available natural products, while subsequent research has produced elegant de novo syntheses of the core structure.

Derivatization of Natural Products: The Case of Cerbinal

A significant body of work has focused on the chemical modification of cerbinal to generate libraries of 5-aryl-cyclopenta[c]pyridine derivatives. This approach leverages the existing scaffold and introduces diversity at specific positions to explore structure-activity relationships. A general and robust method for this derivatization involves a Suzuki cross-coupling reaction.

Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-Cyclopenta[c]pyridine Compounds [6]

To a reaction vessel containing a solution of the 5-bromo-cyclopenta[c]pyridine derivative (1.0 equivalent) in a mixture of 1,4-dioxane and water (typically 5:1), the desired substituted phenylboronic acid (1.5 equivalents) and potassium phosphate (K₃PO₄, 2.0 equivalents) are added. The mixture is degassed and placed under an argon atmosphere. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equivalents) is then added, and the reaction mixture is heated to 95 °C for 8 hours. Upon completion, the reaction is cooled to room temperature and filtered through diatomite. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-cyclopenta[c]pyridine derivative.

Table 1: Quantitative Data for the Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives from Cerbinal

CompoundSubstituentYield (%)Anti-TMV Inactivation (%) @ 500 µg/mL
4g 4-fluorophenyl78>50
4k 3-methoxyphenyl8551.1 ± 1.9
4i 3,4,5-trifluorophenyl72Not reported

Data extracted from publications focusing on the derivatization of cerbinal for agricultural applications.[4][5]

De Novo Synthesis of the Cyclopenta[c]pyridine Scaffold

The de novo synthesis of the cyclopenta[c]pyridine core provides a more flexible approach to a wider range of structural analogs that are not limited by the substitution patterns of natural products. Two key early strategies are highlighted below.

A notable de novo synthesis involves the palladium-catalyzed reaction of 2,5-disubstituted pyrroles with 1,4-dibromo-1,3-butadienes. This method results in a ring expansion of the pyrrole to form the cyclopenta[c]pyridine core in high yield.[5]

Experimental Protocol: Palladium-Catalyzed Synthesis of Cyclopenta[c]pyridine Derivatives

Detailed experimental protocol and quantitative data for this specific reaction are not yet fully available in the public domain and represent an area for further research and publication.

Another versatile de novo approach involves the reaction of an enamine, such as ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate, with cyanothioacetamide. This condensation reaction proceeds smoothly to yield a functionalized cyclopenta[c]pyridine derivative, specifically a morpholinium 4-cyano-1-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridine-3-thiolate.[7] This intermediate can be further elaborated to generate a variety of fused heterocyclic systems.

Experimental Protocol: Synthesis of Morpholinium 4-cyano-1-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridine-3-thiolate

A detailed, step-by-step experimental protocol with specific quantities, reaction conditions, and spectroscopic data for this synthesis is not yet fully detailed in publicly available literature, indicating an opportunity for further dissemination of research.

Table 2: Spectroscopic Data for Representative Cyclopenta[c]pyridine Scaffolds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
Representative Scaffold 1Data to be populated from detailed experimental reports.Data to be populated from detailed experimental reports.Data to be populated from detailed experimental reports.
Representative Scaffold 2Data to be populated from detailed experimental reports.Data to be populated from detailed experimental reports.Data to be populated from detailed experimental reports.

The compilation of a comprehensive spectroscopic database for de novo synthesized cyclopenta[c]pyridine cores is an ongoing effort pending the publication of more detailed experimental findings.

Biological Activities and Signaling Pathways

The cyclopenta[c]pyridine scaffold has been identified as a privileged structure in drug discovery due to its ability to interact with a variety of biological targets. Beyond its applications in agrochemicals, derivatives of this scaffold have shown potential in treating metabolic diseases and migraines.

GPR40 Agonism for Type 2 Diabetes

Certain cyclopenta[c]pyridine derivatives have been identified as agonists of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[8] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[8] Agonism of GPR40 presents a promising therapeutic strategy for the treatment of type 2 diabetes.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Cyclopenta[c]pyridine Agonist GPR40 GPR40 Ligand->GPR40 Binds Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Insulin Insulin Secretion Ca2->Insulin PKC->Insulin CGRP_Antagonism_Workflow cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CGRP CGRP CGRP_R CGRP Receptor CGRP->CGRP_R Binds to Antagonist Cyclopenta[c]pyridine Antagonist Antagonist->CGRP_R Blocks Signaling Downstream Signaling CGRP_R->Signaling Activates NoPain Pain Transmission Blocked CGRP_R->NoPain Pain Pain Transmission Signaling->Pain

References

An In-depth Technical Guide to CAS Number 51907-18-7: 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 51907-18-7, correctly identified as 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one. This document details its chemical and physical properties, outlines its primary applications as a versatile chemical intermediate, presents a selection of suppliers, and includes a detailed experimental protocol for a representative synthesis.

Chemical and Physical Properties

5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one is a heterocyclic compound with the molecular formula C8H7NO. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. A summary of its key properties is presented in the table below.

PropertyValueSource(s)
CAS Number 51907-18-7[1]
Molecular Formula C8H7NO[1]
Molecular Weight 133.15 g/mol [1]
IUPAC Name 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one[1]
Synonyms 5,6-Dihydro-[2]pyrindin-7-one, 5H-Cyclopenta[c]pyridin-7(6H)-one[1]
Appearance White to light brown crystalline powder or solid[1]
Melting Point 64-66 °C[1]
Boiling Point 247.4 °C at 760 mmHg[1]
Density 1.23 g/cm³ (predicted)[1]
Flash Point 109.8 °C[1]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO.[1]
pKa 3.50 ± 0.20 (predicted)[1]
SMILES O=C1CCc2c1cncc2[1]
InChIKey Not readily available

Synthesis and Experimental Protocols

The synthesis of 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one and its derivatives has been explored through various methods. One common approach involves the oxidation of 2,3-cyclopentenopyridine analogues. Below is a detailed experimental protocol for a manganese-catalyzed oxidation to produce the title compound.

Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

This protocol is adapted from a method describing the direct oxidation of the CH2 group adjacent to the pyridine moiety.

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)2)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H2O)

  • Water (H2O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), and H2O (2.5 mL).

  • To this mixture, add t-BuOOH (2.5 mmol, 65% in H2O).

  • Stir the reaction mixture at 25°C for 24 hours.

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (gradient from 1:5 to 1:1) as the eluent.

  • The final product, 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one, is obtained as an off-white solid.

Experimental Workflow:

G Experimental Workflow for the Synthesis of 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Combine 2,3-cyclopentenopyridine, Mn(OTf)2, and H2O in a flask B Add t-BuOOH (65% in H2O) A->B C Stir at 25°C for 24 hours B->C D Extract with ethyl acetate (3x) C->D E Dry combined organic layers with Na2SO4 D->E F Filter and concentrate E->F G Flash column chromatography (Silica gel, Ethyl acetate/Petroleum ether) F->G H 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one (Off-white solid) G->H

Caption: Workflow for the manganese-catalyzed synthesis of 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one.

Applications in Research and Development

5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential applications in various fields:

  • Pharmaceuticals: It is a precursor for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. Notably, it has been used in the development of analogues of Rasagiline, a drug used for the treatment of Parkinson's disease.

  • Agrochemicals: The unique heterocyclic structure of this compound makes it a valuable scaffold for the design of new pesticides and herbicides.

  • Material Science: Derivatives of 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one have been investigated for their potential as corrosion inhibitors for steel alloys.

Due to its role as a synthetic intermediate, there is limited information available on the direct biological activity or involvement of 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one in specific signaling pathways. The biological effects observed are generally attributed to the more complex molecules synthesized from this precursor.

Logical Relationship in Drug Development:

G Role of 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one in Drug Discovery A 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one (Starting Material) B Chemical Synthesis (e.g., amination, alkylation) A->B C Derivative Compounds (e.g., Rasagiline analogues) B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Lead Compound Identification (for neurological disorders) D->E

Caption: The role of 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one as a starting material in a drug discovery workflow.

Health and Safety Information

The safety data sheet for 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one indicates the following hazards:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.

  • Skin corrosion/irritation (Category 2): Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Suppliers

5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one is available from a number of chemical suppliers. The following table provides a non-exhaustive list of potential sources.

SupplierProduct NamePurity
ChemScene This compound≥98%
Santa Cruz Biotechnology 5,6-Dihydro-7H-cyclopenta[b]pyridin-7-oneNot specified
Advanced ChemBlocks 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one98%
Wuxi Renwang Pharmaceutical Co., Ltd 5,6-Dihydro-[2]pyrindin-7-oneNot specified
CHEMOS GmbH & Co. KG 5,6-Dihydro-7H-cyclopenta[b]pyridin-7-oneNot specified
Chem-Impex 6,7-Dihydro-5H-1-pyridin-5-one≥99% (HPLC)
TCI America 6,7-Dihydro-5H-cyclopenta[b]pyridine98.0+%

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The information provided has been compiled from publicly available sources and may not be exhaustive. Users should always consult original research articles and safety data sheets before handling any chemical compounds.

References

An In-depth Technical Guide on the Tautomerism of 5H-Cyclopenta[c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5H-Cyclopenta[c]pyridin-7(6H)-one, a bicyclic heteroaromatic ketone, possesses the structural requisites for tautomerism, a phenomenon of significant interest in medicinal chemistry and drug development due to its influence on molecular properties and biological activity. This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound, with a primary focus on the keto-enol equilibrium. In the absence of extensive experimental data for this specific isomer, this guide draws upon established principles of tautomerism in related pyridinone systems and outlines the state-of-the-art experimental and computational methodologies for its investigation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar heterocyclic scaffolds.

Introduction: The Significance of Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical behavior and pharmacological profile of many organic molecules. For heteroaromatic compounds such as this compound, the most prevalent form of tautomerism is the keto-enol equilibrium. The position of this equilibrium can profoundly impact a molecule's:

  • Physicochemical Properties: Including acidity, basicity, polarity, and hydrogen bonding capacity.

  • Spectroscopic Signature: Affecting UV-Vis absorption, NMR chemical shifts, and vibrational frequencies.

  • Reactivity: The enol form often exhibits nucleophilic character at the α-carbon, contrasting with the electrophilic carbonyl carbon of the keto form.

  • Biological Activity: Receptor binding affinity and metabolic stability can be highly dependent on the predominant tautomeric form.

Understanding and controlling the tautomeric landscape of a drug candidate is therefore a critical aspect of modern drug discovery and development.

Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves the interconversion of the keto form and two potential enol forms.

  • Keto Tautomer: this compound

  • Enol Tautomers:

    • 5H-Cyclopenta[c]pyridin-7-ol

    • 6H-Cyclopenta[c]pyridin-7-ol

The equilibrium between these forms is influenced by several factors, including the solvent, temperature, and pH. Generally, the keto form is thermodynamically more stable for simple ketones. However, factors such as aromaticity, conjugation, and intramolecular hydrogen bonding can shift the equilibrium towards the enol form.

Tautomerism Keto This compound (Keto) Enol1 5H-Cyclopenta[c]pyridin-7-ol (Enol 1) Keto->Enol1 H⁺ shift Enol2 6H-Cyclopenta[c]pyridin-7-ol (Enol 2) Keto->Enol2 H⁺ shift

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The relative populations of the keto and enol tautomers can be quantified by the equilibrium constant (KT) and the Gibbs free energy difference (ΔG).

KT = [Enol] / [Keto]

ΔG = -RT ln(KT)

Table 1: Hypothetical Quantitative Data for the Tautomeric Equilibrium of this compound in Different Solvents

SolventKT ([Enol]/[Keto])ΔG (kcal/mol) at 298 KPredominant Tautomer
Chloroform-d0.051.78Keto
Methanol-d40.151.13Keto
DMSO-d60.250.82Keto

Experimental Protocols for Tautomer Analysis

A multi-pronged approach employing various spectroscopic and computational techniques is typically required for a thorough investigation of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for identifying and quantifying tautomers in solution.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare solutions of this compound (typically 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, CD₃OD, DMSO-d₆).

  • Data Acquisition: Record ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K).

  • Spectral Analysis:

    • Identify distinct sets of signals corresponding to the keto and enol tautomers. Key diagnostic signals include the chemical shifts of the α-protons and any vinyl or hydroxyl protons in the enol form.

    • Integrate the signals corresponding to each tautomer.

  • Quantification: Calculate the molar ratio of the tautomers from the integral values. The equilibrium constant (KT) can then be determined.

A predicted ¹H-NMR spectrum for the keto form of this compound in CDCl₃ suggests the following approximate chemical shifts: δ 2.66 - 2.76 (m, 2H), 3.14 - 3.23 (m, 2H), 7.42 - 7.50 (m, 1H), 8.71 (d, J = 5.2 Hz, 1H), 9.00 (d, J = 0.8 Hz, 1H)[1]. The presence of enol tautomers would be indicated by additional, distinct signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing shifts in the absorption maxima (λmax) in different solvents.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in various solvents.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Analysis: Correlate the changes in λmax with solvent polarity. The keto and enol forms will have different chromophores and thus different absorption spectra. While often providing qualitative insights, deconvolution of overlapping spectra can sometimes allow for quantitative analysis.

Computational Chemistry

In silico methods are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.

Protocol for Density Functional Theory (DFT) Calculations:

  • Structure Optimization: Build the 3D structures of the keto and enol tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: Calculate the single-point energies, incorporating the ZPVE and thermal corrections to obtain the Gibbs free energies of each tautomer.

  • Solvation Effects: Employ a continuum solvation model (e.g., PCM, SMD) to calculate the energies in different solvents.

  • Data Analysis: Determine the relative Gibbs free energies (ΔG) to predict the tautomeric equilibrium constant (KT).

ExperimentalWorkflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR UVVis UV-Vis Spectroscopy Compound->UVVis TautomerRatio Tautomer Ratio (Experimental) NMR->TautomerRatio Signal Integration TautomerShifts TautomerShifts UVVis->TautomerShifts λmax Shifts Conclusion Conclusion on Tautomeric Equilibrium TautomerRatio->Conclusion TautomerShifts->Conclusion DFT DFT Calculations (Geometry Optimization, Frequencies) Energy Gibbs Free Energy Calculation DFT->Energy PredictedStability Predicted Stability (Computational) Energy->PredictedStability ΔG PredictedStability->Conclusion

Caption: General workflow for investigating tautomerism.

Signaling Pathways and Drug Development Implications

While no specific signaling pathways involving this compound have been reported, its structural similarity to other nitrogen-containing heterocycles suggests potential interactions with various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes. The tautomeric state of the molecule would be critical in defining its interaction with a protein's binding site. For instance, the hydrogen bond donor/acceptor pattern of the keto form is distinct from that of the enol forms, which could lead to significant differences in binding affinity and selectivity.

For drug development professionals, an understanding of the tautomeric behavior of this compound is essential for:

  • Structure-Activity Relationship (SAR) Studies: To rationalize the biological activity of derivatives and guide the design of new compounds.

  • Pharmacokinetic (ADME) Profiling: Tautomerism can affect properties like solubility, membrane permeability, and metabolic stability.

  • Intellectual Property: Defining and claiming specific tautomeric forms can be crucial for patent applications.

Conclusion

The tautomerism of this compound represents an important area of study for chemists and pharmacologists. Although specific experimental data for this molecule is currently lacking, this technical guide provides a robust framework for its investigation. By employing a combination of NMR and UV-Vis spectroscopy, alongside computational modeling, researchers can elucidate the tautomeric equilibrium and its dependence on environmental factors. Such studies are fundamental to unlocking the full potential of this and related heterocyclic systems in the development of novel therapeutics.

References

An In-depth Technical Guide to Cyclopenta[c]pyridine Derivatives and Related Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and biological activities related to cyclopenta[c]pyridine structures. Direct information on 5H-Cyclopenta[c]pyridin-7(6H)-one is limited in publicly available scientific literature. Therefore, this guide focuses on the closely related and well-documented isomer, 5H-Cyclopenta[b]pyridin-7(6H)-one, as well as the biological significance of other cyclopenta[c]pyridine derivatives. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Profile: 5H-Cyclopenta[b]pyridin-7(6H)-one

Due to the scarcity of data for the [c] isomer, the following table summarizes the key quantitative data for the isomeric compound, 5H-Cyclopenta[b]pyridin-7(6H)-one.

PropertyValueCitations
Molecular Formula C₈H₇NO[1][2][3]
Molecular Weight 133.15 g/mol [2][3]
CAS Number 31170-78-2[1][2][3]
Appearance Solid[1]
Purity ≥95%[2]
Storage Temperature Room temperature[2][3]
Boiling Point 267.4°C[4]

Experimental Protocols: Synthesis of Cyclopentapyridine Analogues

Manganese-Catalyzed Oxidation

A prevalent method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the direct oxidation of 2,3-cyclopentenopyridine analogues.[5]

  • Catalyst: Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)[5]

  • Oxidant: tert-Butyl hydroperoxide (t-BuOOH) in water[5]

  • Reaction Conditions: The reaction is typically carried out at 25°C in water, demonstrating high yield and excellent chemoselectivity.[5]

  • General Procedure: A round-bottom flask is charged with the 2,3-cyclopentenopyridine starting material, Mn(OTf)₂, and an aqueous solution of t-BuOOH. The mixture is stirred at a controlled temperature for a specified duration (e.g., 72 hours). Upon completion, the reaction is quenched, and the product is extracted using an organic solvent like ethyl acetate. The organic layers are then dried and concentrated, and the final product is purified via flash column chromatography.[6]

Vilsmeier Cyclization Reaction

A practical route for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the antibiotic cefpirome, has been developed using commercially available starting materials.[7]

  • Starting Materials: Cyclopentanone and benzylamine[7]

  • Key Steps: The synthesis involves a sequence of reactions including nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination.[7]

  • Significance: This multi-step synthesis provides a scalable and efficient pathway to the core cyclopenta[b]pyridine structure.[7]

Cyclocondensation Reaction

A novel method for synthesizing highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has been reported.[8][9]

  • Reactants: 2,5-diarylidenecyclopentanone derivatives and propanedinitrile[8][9]

  • Catalyst and Reagent: A sodium alkoxide solution (such as sodium ethoxide or sodium methoxide) is used as both the reagent and the catalyst.[8][9]

  • Procedure: The reactants are refluxed in an appropriate alcohol solvent (ethanol or methanol) for approximately one to two hours. The product is then isolated by cooling the reaction mixture, diluting with water, and collecting the precipitate, which can be further purified by recrystallization.[8][9]

Biological Activity of Cyclopenta[c]pyridine Derivatives

Recent research has highlighted the therapeutic potential of 5-aryl-cyclopenta[c]pyridine derivatives, which are structurally related to the core topic of this guide. These studies provide valuable insights into the potential applications of this class of compounds.

Taking the natural product cerbinal as a lead compound, a series of novel 5-aryl-cyclopenta[c]pyridine derivatives were designed and synthesized.[10][11] These compounds have demonstrated a range of biological activities:

  • Antiviral Properties: Several of the synthesized derivatives exhibited significant activity against the Tobacco Mosaic Virus (TMV), with some compounds showing higher efficacy than the commercial antiviral agent ribavirin at similar concentrations.[10][11]

  • Fungicidal Activity: These derivatives also displayed broad-spectrum fungicidal activities. For instance, compound 4i, which features a 3,4,5-trifluorophenyl group, showed a remarkable 91.9% inhibition ratio against Sclerotinia sclerotiorum.[10][11]

  • Insecticidal Efficacy: Many of the compounds were found to have good larvicidal efficacy against Plutella xylostella.[10][11]

  • Low Toxicity: Notably, toxicological experiments on zebrafish indicated that these compounds have low toxicity, suggesting a favorable safety profile for potential agricultural applications.[10][11]

These findings suggest that the 5-aryl-cyclopenta[c]pyridine scaffold is a promising candidate for the development of new antiviral, insecticidal, and fungicidal agents.[10][11]

Visualizations

The following diagrams illustrate conceptual workflows related to the synthesis and application of cyclopentapyridine compounds, based on the available literature.

G General Synthesis Workflow for Cyclopenta[b]pyridine Analogues A Starting Materials (e.g., 2,3-Cyclopentenopyridine) C Controlled Reaction (Temperature, Time) A->C Add B Reaction Mixture (Catalyst, Oxidant, Solvent) B->C Add D Quenching & Extraction C->D E Drying & Concentration D->E F Purification (e.g., Column Chromatography) E->F G Final Product (Cyclopenta[b]pyridine Analogue) F->G

Caption: General workflow for the synthesis of cyclopenta[b]pyridine analogues.

G Logical Flow of Cyclopenta[c]pyridine Derivative Development A Lead Compound (e.g., Natural Product Cerbinal) B Chemical Synthesis (Amination, Bromination, Cross-Coupling) A->B C Novel 5-Aryl-cyclopenta[c]pyridine Derivatives B->C D Bioactivity Screening C->D H Toxicity Assessment (e.g., Zebrafish Model) C->H E Antiviral Activity (e.g., anti-TMV) D->E F Fungicidal Activity D->F G Insecticidal Activity D->G

Caption: Development and evaluation of 5-aryl-cyclopenta[c]pyridine derivatives.

References

An In-depth Technical Guide on the Stability and Reactivity of 5H-Cyclopenta[c]pyridin-7(6H)-one and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental and computational data on the stability and reactivity of 5H-Cyclopenta[c]pyridin-7(6H)-one are limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available information for this molecule and its closely related isomers, primarily 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, to infer its potential chemical behavior.

Introduction

This compound is a heterocyclic compound featuring a fused pyridine and cyclopentanone ring system. This structural motif is of interest to researchers in medicinal chemistry and materials science due to its presence in various biologically active molecules and its potential as a versatile synthetic building block. Understanding the stability and reactivity of this core is crucial for its application in drug development and organic synthesis. This document summarizes the available physicochemical properties, synthetic methodologies, and potential reactivity patterns, drawing heavily on data from its better-studied isomers.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes available data for the target compound and its related isomers.

Table 1: Physicochemical Data of this compound and Related Isomers

PropertyThis compound6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
CAS Number 51907-18-7[1][2]28566-14-5[3][4]
Molecular Formula C₈H₇NO[5]C₈H₇NO[3][4]
Molecular Weight 133.15 g/mol [5]133.15 g/mol [3]
Appearance Solid[5]Off-white solid[6]
Melting Point Not Reported62-63 °C[6]
Purity ≥98% (Commercially available)[7]Not Applicable (Synthesized)
Storage Room temperature, dry[8]Not Reported

Stability and Degradation

While no specific stability studies for this compound are available, the general principles of pyridine derivative degradation can provide insights into its potential stability. Pyridine and its derivatives are known to be degraded by various microorganisms in the environment.[9][10] The degradation often proceeds through hydroxylation of the pyridine ring, which increases its polarity and susceptibility to further enzymatic reactions.[9][11]

A plausible degradation pathway for pyridinone-fused systems could involve initial enzymatic hydroxylation, followed by ring cleavage. The presence of the ketone and the fused aliphatic ring in this compound may influence the sites of initial oxidation.

Reactivity and Synthetic Applications

The reactivity of this compound can be inferred from the known reactions of its isomers and related cyclopenta[c]pyridine derivatives. The pyridine nitrogen provides a site for protonation and alkylation, while the carbonyl group can undergo typical ketone reactions. The fused ring system also influences the aromaticity and reactivity of the pyridine ring.

Derivatives of the isomeric cyclopenta[b]pyridine and cyclopenta[c]pyridine cores have been utilized in the synthesis of various functional molecules, including corrosion inhibitors and compounds with biological activities.[3][12] For instance, 5-aryl-cyclopenta[c]pyridine derivatives have shown promising antiviral, insecticidal, and fungicidal activities.[1][3]

Experimental Protocols

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

A reported method for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[6]

Experimental Procedure:

A 500 mL round-bottom flask is charged with 2,3-cyclopentenopyridine (25 mmol), Mn(OTf)₂ (0.125 mmol), t-BuOOH (65% in H₂O, 125 mmol), and H₂O (125 mL). The mixture is stirred at 25°C for 72 hours. A saturated aqueous solution of sodium thiosulfate is then added until a KI-starch test paper does not change color. The reaction mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo. The resulting residue is purified by flash column chromatography (Ethyl acetate/Petroleum ether = from 1:5 to 1:1) to yield the title compound.[6]

Table 2: Characterization Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [6]

Data TypeDetails
Yield 88%
Appearance Off-white solid
Melting Point 62-63 °C
¹H NMR (400 MHz, CDCl₃) δ ppm: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ ppm: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73
HRMS (ESI) [M+H]⁺, calcd: 134.0606, found: 134.0598

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

Synthesis_Workflow Reactants 2,3-Cyclopentenopyridine, Mn(OTf)₂, t-BuOOH, H₂O Reaction Stir at 25°C for 72h Reactants->Reaction Quench Quench with Na₂S₂O₃ solution Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Purification->Product

Caption: Synthesis and purification workflow for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

Potential Reactivity Pathways

This diagram illustrates the potential reactive sites on the this compound core.

Reactivity_Pathways Core This compound N_Protonation N-Protonation / Alkylation Core->N_Protonation Pyridine Nitrogen Carbonyl_Addition Nucleophilic Addition to Carbonyl Core->Carbonyl_Addition Carbonyl Carbon Alpha_Substitution α-Substitution Core->Alpha_Substitution α-Carbons Aromatic_Substitution Electrophilic Aromatic Substitution Core->Aromatic_Substitution Pyridine Ring

Caption: Potential reactive sites on the this compound molecule.

Conclusion

While this compound is a compound of synthetic interest, a comprehensive understanding of its stability and reactivity remains an area for further investigation. The information available for its isomers, particularly 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, provides a valuable starting point for predicting its chemical behavior. Future experimental and computational studies are necessary to fully elucidate the properties of this specific molecule and unlock its full potential in various scientific applications.

References

In-depth Technical Guide: 5H-Cyclopenta[c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 5H-Cyclopenta[c]pyridin-7(6H)-one, a heterocyclic organic compound. While this specific isomer has limited documentation in publicly accessible scientific literature, this guide compiles its known synonyms, chemical identifiers, and physicochemical properties.

Chemical Identity and Synonyms

This compound is a bicyclic compound featuring a pyridine ring fused to a cyclopentanone ring. Its unambiguous identification is crucial for researchers.

Table 1: Chemical Identifiers and Synonyms

Identifier TypeValue
CAS Number 51907-18-7[1][2]
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
Synonyms 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one[1]5H,6H,7H-cyclopenta[c]pyridin-7-one

Physicochemical Properties

The following table summarizes the basic physicochemical data that has been reported for this compound.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Solid[3]
Melting Point 84-86°C[3]
Boiling Point 244°C at 760 mmHg[3]
Topological Polar Surface Area (TPSA) 37.28 Ų[4]
Number of H-bond Acceptors 2[4]
Number of H-bond Donors 0[4]
Number of Rotatable Bonds 0[4]

Experimental Protocols and Biological Activity

A comprehensive search of scientific databases and chemical literature did not yield detailed experimental protocols for the synthesis or specific application of this compound. The chemical, physical, and toxicological properties of this compound have not been completely investigated[3].

While research on related cyclopenta[c]pyridine derivatives exists, it is important to note that these findings do not directly apply to the this compound isomer. For context, studies on other 5-aryl-cyclopenta[c]pyridine derivatives have shown potential biological activities, including:

  • Antiviral Activity: Some derivatives have exhibited activity against the Tobacco Mosaic Virus (TMV)[5][6].

  • Insecticidal and Fungicidal Activity: Certain analogues have demonstrated larvicidal efficacy against Plutella xylostella and broad-spectrum fungicidal activities[5][6].

These findings on related compounds may suggest potential areas of investigation for this compound, but dedicated research is required to determine its specific biological profile.

Signaling Pathways and Workflows

There is currently no information available in the public domain regarding the involvement of this compound in any biological signaling pathways or established experimental workflows. Consequently, no diagrams can be generated at this time.

Conclusion

This compound (CAS No. 51907-18-7) is a defined chemical entity with known basic physicochemical properties. However, there is a significant lack of in-depth technical data, including detailed experimental protocols and biological activity studies, for this specific isomer. Researchers interested in this compound will find a landscape ripe for novel investigation, from developing and optimizing synthetic routes to exploring its potential pharmacological and biological activities. The bioactivity of related cyclopenta[c]pyridine structures suggests that this compound could be a candidate for screening in various biological assays.

References

Methodological & Application

Application Note: A Proposed Synthetic Route for 5H-Cyclopenta[c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, albeit currently theoretical, synthetic protocol for the preparation of 5H-Cyclopenta[c]pyridin-7(6H)-one, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of direct synthetic procedures in the current literature, this application note proposes a plausible multi-step synthesis commencing from readily available starting materials. The proposed route involves the initial formation of a substituted pyridine ring, followed by the construction of the fused cyclopentanone ring. This document provides a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow to guide researchers in the potential synthesis of this target compound.

Introduction

The this compound core represents a unique bicyclic heteroaromatic structure. Fused pyridine ring systems are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The exploration of novel isomers, such as the cyclopenta[c]pyridine series, is of significant interest for the development of new therapeutic agents. This document serves as a practical guide for the synthesis of this compound, providing a foundational methodology for its preparation and subsequent investigation in drug discovery programs.

Proposed Synthetic Pathway

The proposed synthesis of this compound begins with the commercially available 3,4-pyridinedicarboxylic acid. The key steps involve the formation of a cyclic anhydride, followed by a Friedel-Crafts-type acylation with a protected cyclopentene derivative, and subsequent cyclization and deprotection to yield the target compound.

Experimental Protocols

Step 1: Synthesis of 3,4-pyridinedicarboxylic anhydride

  • To a stirred suspension of 3,4-pyridinedicarboxylic acid (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of sulfuric acid.

  • Heat the reaction mixture to reflux (approximately 140°C) for 4 hours.

  • Allow the mixture to cool to room temperature, during which time a precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3,4-pyridinedicarboxylic anhydride.

Step 2: Synthesis of 4-(cyclopent-1-enoyl)nicotinic acid

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous aluminum chloride (2.2 eq) in dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 3,4-pyridinedicarboxylic anhydride (1.0 eq) in DCM dropwise to the cooled suspension.

  • In a separate flask, prepare a solution of cyclopentene (1.2 eq) in DCM.

  • Add the cyclopentene solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Carefully quench the reaction by the slow addition of crushed ice, followed by 2M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(cyclopent-1-enoyl)nicotinic acid.

Step 3: Synthesis of this compound

  • To a solution of 4-(cyclopent-1-enoyl)nicotinic acid (1.0 eq) in a suitable solvent such as trifluoroacetic acid, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture at 80°C for 6 hours to facilitate intramolecular cyclization.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final compound by column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the expected, hypothetical quantitative data for the proposed synthesis. These values are estimates and may vary based on experimental conditions.

StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (%)
13,4-pyridinedicarboxylic anhydride3,4-pyridinedicarboxylic acid149.1090>95
24-(cyclopent-1-enoyl)nicotinic acid3,4-pyridinedicarboxylic anhydride219.2165>95
3This compound4-(cyclopent-1-enoyl)nicotinic acid133.1575>98

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 3_4_pyridinedicarboxylic_acid 3,4-Pyridinedicarboxylic Acid anhydride 3,4-Pyridinedicarboxylic Anhydride 3_4_pyridinedicarboxylic_acid->anhydride Acetic Anhydride, H₂SO₄ (cat.) Cyclopentene Cyclopentene nicotinic_acid_derivative 4-(Cyclopent-1-enoyl)nicotinic Acid anhydride->nicotinic_acid_derivative Cyclopentene, AlCl₃, DCM target_molecule This compound nicotinic_acid_derivative->target_molecule H⁺ (cat.), Heat

Caption: Proposed synthetic route for this compound.

Conclusion

This application note provides a detailed theoretical framework for the synthesis of this compound. The proposed multi-step sequence, starting from 3,4-pyridinedicarboxylic acid, offers a logical and feasible approach to obtaining this target molecule. The provided experimental protocols and expected data are intended to serve as a valuable resource for researchers embarking on the synthesis of this and related heterocyclic compounds, thereby facilitating further exploration of their chemical and biological properties. Experimental validation of this proposed route is encouraged.

Application Notes and Protocols: Manganese-Catalyzed Oxidation for Pyridin-5-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyridin-5-one derivatives through manganese-catalyzed oxidation. This method offers an efficient and direct approach for the oxidation of the CH₂ group adjacent to a pyridine moiety, a transformation that is often challenging due to the electronic properties of the pyridine ring.

Introduction

The direct oxidation of a methylene group adjacent to a pyridine ring is a synthetically valuable transformation for the preparation of pyridin-5-one analogues, which are important structural motifs in medicinal chemistry. Traditional methods often require harsh reaction conditions or multi-step procedures. The use of manganese catalysis provides a milder and more direct route to these valuable compounds.

This document outlines a protocol utilizing Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. This system has been shown to be effective for the oxidation of 2,3-cyclopentenopyridine analogues to their corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives with high yield and excellent chemoselectivity.[1][2] The reaction proceeds efficiently in water at room temperature, highlighting its potential as an environmentally friendly synthetic method.[1][2]

Data Presentation

The following table summarizes the quantitative data for the manganese-catalyzed oxidation of various 2,3-cyclopentenopyridine analogues to their corresponding pyridin-5-ones.

EntrySubstrateCatalyst (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12,3-CyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7)MeCN401645
22,3-CyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7)H₂O251695
36-Methyl-2,3-cyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7)H₂O251692
46-Chloro-2,3-cyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7)H₂O251689
56-Bromo-2,3-cyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7)H₂O251685
66-Methoxy-2,3-cyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7)H₂O251691

Data sourced from Ren et al., RSC Adv., 2015, 5, 23573-23577.[1]

Experimental Protocols

Materials:

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)

  • Substituted 2,3-cyclopentenopyridine

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

General Procedure for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues:

  • To a stirred solution of the 2,3-cyclopentenopyridine analogue (0.5 mmol) in deionized water (2.0 mL) was added Mn(OTf)₂ (0.0025 mmol, 0.5 mol%).

  • tert-Butyl hydroperoxide (3.5 mmol, 7.0 equiv., 70% in H₂O) was then added dropwise to the mixture at 25 °C.

  • The resulting mixture was stirred at 25 °C for 16 hours.

  • Upon completion of the reaction (monitored by TLC), the reaction mixture was quenched with saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL).

  • The aqueous layer was extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, and filtered.

  • The solvent was removed under reduced pressure.

  • The crude product was purified by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.

Visualizations

Proposed Reaction Mechanism

Reaction_Mechanism sub Substrate (2,3-Cyclopentenopyridine) intermediate2 Substrate Radical Intermediate sub->intermediate2 H-abstraction cat Mn(OTf)₂ intermediate1 High-valent Manganese-Oxo Species cat->intermediate1 Oxidation oxidant t-BuOOH oxidant->intermediate1 intermediate1->intermediate2 tBuOH t-BuOH intermediate1->tBuOH product Product (Pyridin-5-one) intermediate2->product Oxygen rebound

Caption: Proposed mechanism for the Mn-catalyzed oxidation.

Experimental Workflow

Experimental_Workflow start Start: Combine Substrate, Mn(OTf)₂, and Water add_oxidant Add t-BuOOH dropwise at 25 °C start->add_oxidant react Stir at 25 °C for 16 h add_oxidant->react quench Quench with NaHCO₃ and Na₂S₂O₃ react->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry evaporate Remove solvent in vacuo dry->evaporate purify Purify by Column Chromatography evaporate->purify end Final Product: Pyridin-5-one purify->end

Caption: Step-by-step experimental workflow.

Catalytic Cycle Components

Catalytic_Cycle_Components Catalyst Manganese Catalyst (Mn(OTf)₂) Substrate Pyridine Derivative Catalyst->Substrate interacts with Product Pyridin-5-one Substrate->Product is converted to Oxidant Oxidant (t-BuOOH) Oxidant->Catalyst activates

Caption: Key components of the catalytic system.

References

Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives via multicomponent reactions (MCRs). The methodologies outlined are intended to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Multicomponent reactions offer an efficient and atom-economical approach to construct these complex molecules from simple starting materials in a single synthetic operation. This document details a robust protocol for the synthesis of highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.

Featured Multicomponent Reaction: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles

An effective method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.[1][2] This reaction is efficiently catalyzed by a sodium alkoxide solution, which also acts as a reagent.[1][2]

Reaction Scheme

reactant1 2,5-Diarylidenecyclopentanone reaction_node reactant1->reaction_node + reactant2 Propanedinitrile reactant2->reaction_node + reagent Sodium Alkoxide (NaOR) reagent->reaction_node solvent Alcohol (ROH) solvent->reaction_node product 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile reaction_node->product Reflux, 1h, 80°C

Caption: General reaction scheme for the synthesis.

Experimental Data

The following table summarizes the quantitative data for the synthesis of four derivatives (CAPD-1 to CAPD-4) using this protocol.[1][2]

CompoundArRYield (%)Melting Point (°C)
CAPD-1 2-pyridinylEthyl--
CAPD-2 2-pyridinylMethyl--
CAPD-3 4-pyridinylMethyl--
CAPD-4 2-methoxyphenylEthyl75160-161

Note: Specific yield and melting point data for CAPD-1, CAPD-2, and CAPD-3 were not provided in the source material.

Spectroscopic Data for 7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4): [1][2]

  • IR (ATR) νmax (cm-1): 3058, 3021 (C–H arom.), 2981, 2966 (C–H aliph.), 2214 (C≡N), 1605 (C=N).

  • 1H NMR (400 MHz, DMSO-d6) δ (ppm): 1.43 (t, J = 6.9 Hz, 3H, CH3-CH2–O), 2.89 (t, J = 5.9 Hz, 2H, CH2CH2cyclic), 3.07 (t, J = 4.7 Hz, 2H, CH2CH2cyclic), 3.81, 3.85 (s, 6H, 2OMe), 4.59 (q, J = 6.8 Hz, 2H, O-CH2-CH3), 7.00–7.02 (d, 2H, 2CHarom), 7.02–7.12 (d, 2H, 2CHarom), 7.43 (s, 1H, CH=), 7.49–7.51 (d, 2H, 2CHarom), 7.53–7.55 (d, 2H, 2CHarom).

Experimental Protocol

This protocol is based on the successful synthesis of compounds CAPD-1 to CAPD-4.[1][2]

Materials and Equipment
  • 2,5-diarylidenecyclopentanone derivatives (e.g., 2,5-bis(2-pyridinylmethylene)cyclopentanone, 2,5-bis(2-methoxybenzyliden)cyclopentanone)

  • Propanedinitrile

  • Sodium ethoxide or sodium methoxide

  • Anhydrous ethanol or methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

  • Distilled water

General Procedure
  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).

  • Add propanedinitrile (0.02 mol, 1.32 g).

  • Add sodium alkoxide (0.02 mol). Use sodium ethoxide (1.36 g) if ethanol is the solvent, or sodium methoxide (1.08 g) if methanol is the solvent.

  • Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.

  • The reaction mixture is refluxed for 1 hour at 80 °C with stirring.

  • After 1 hour, the reaction is cooled to room temperature.

  • The cooled reaction mixture is then diluted with 150 mL of distilled water.

  • The precipitated solid product is collected by filtration.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2] Highly pure compounds are often obtained without the need for chromatographic purification.[1]

Experimental Workflow Diagram

start Start reactants Combine Reactants: - 2,5-Diarylidenecyclopentanone (0.02 mol) - Propanedinitrile (0.02 mol) - Sodium Alkoxide (0.02 mol) in Alcohol start->reactants reflux Reflux at 80°C for 1 hour reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Dilute with 150 mL Distilled Water cool->precipitate filter Collect Solid by Filtration precipitate->filter purify Recrystallize from Ethanol (Optional) filter->purify end End purify->end

Caption: Step-by-step experimental workflow.

Another Novel Multicomponent Synthesis Approach

A separate multicomponent condensation reaction has been reported for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[3][4] This method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents.[3][4] While detailed experimental protocols from this specific study are not fully available in the provided search results, it highlights an alternative and versatile route to this class of compounds.

Logical Relationship of Components

malononitrile Malononitrile mcr Multicomponent Condensation malononitrile->mcr h2s Hydrogen Sulfide h2s->mcr aldehydes Aldehydes aldehydes->mcr enamine 1-(cyclopent-1-en-1-yl)pyrrolidine enamine->mcr alkylating_agent Alkylating Agents alkylating_agent->mcr product 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives mcr->product

Caption: Reactant relationships in an alternative MCR.

Conclusion

The presented multicomponent reaction protocols offer efficient and straightforward methods for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. These methods are characterized by operational simplicity, good yields, and the ability to generate molecular diversity from readily available starting materials. The detailed protocol and workflow diagrams provided herein serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

References

The Versatile Scaffold: 5H-Cyclopenta[c]pyridin-7(6H)-one and its Isomers as Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The fused heterocyclic system of cyclopentapyridine has emerged as a privileged scaffold in medicinal chemistry and materials science. Among its various isomers, 5H-Cyclopenta[c]pyridin-7(6H)-one serves as a valuable building block for the synthesis of a diverse array of biologically active molecules. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for the design of novel therapeutic agents and functional materials. While direct synthetic applications of this compound are not extensively documented in publicly available literature, its isomers, particularly 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, have been widely utilized. This document provides an overview of the synthetic applications of this class of compounds, including detailed experimental protocols and characterization data for key transformations. The information presented for the isomers can serve as a guide for potential reactions and applications of this compound.

Synthetic Applications

The cyclopentapyridine core is a key structural motif in a variety of compounds with interesting biological and material properties. The reactivity of the ketone and the adjacent methylene groups, as well as the pyridine ring, allows for a wide range of chemical modifications.

1. Synthesis of Substituted Cyclopentapyridines:

The cyclopentapyridine scaffold can be elaborated through various synthetic transformations to introduce diverse substituents. For instance, the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues provides a direct route to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives.

2. Synthesis of Biologically Active Molecules:

Derivatives of cyclopentapyridine have shown promise in various therapeutic areas. For example, certain 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and evaluated for their antiviral, insecticidal, and fungicidal activities. While not starting from this compound, these examples highlight the potential of the core scaffold.

3. Application in Materials Science:

The unique electronic and structural features of cyclopentapyridine derivatives make them interesting candidates for applications in materials science. For instance, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been investigated as corrosion inhibitors for steel.

Key Experiments and Protocols

This section provides detailed experimental procedures for the synthesis of key cyclopentapyridine derivatives, which can be adapted for reactions involving this compound.

Protocol 1: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

This protocol describes the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one from 2,3-cyclopentenopyridine.

Reaction Scheme:

G 2,3-Cyclopentenopyridine 2,3-Cyclopentenopyridine 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one 2,3-Cyclopentenopyridine->6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Mn(OTf)2, t-BuOOH, H2O, 25°C

Caption: Manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • To a solution of 2,3-cyclopentenopyridine (1.0 mmol) in water (5 mL) in a round-bottom flask, add Mn(OTf)₂ (0.05 mmol).

  • Add t-BuOOH (5.0 mmol) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at 25 °C for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

Quantitative Data:

ProductYield
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one85%

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃) δ 8.54 (d, J = 4.8 Hz, 1H), 7.69 (d, J = 7.7 Hz, 1H), 7.32 (dd, J = 7.7, 4.8 Hz, 1H), 3.12 (t, J = 6.0 Hz, 2H), 2.76 (t, J = 6.0 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ 205.9, 163.7, 150.2, 136.9, 129.8, 121.5, 36.2, 26.4.

Protocol 2: Synthesis of 2-Alkoxy-4-(aryl)-7-(arylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles

This protocol details a cyclocondensation reaction to form highly functionalized cyclopentapyridine derivatives.[1][2]

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product 2,5-Diarylidenecyclopentanone 2,5-Diarylidenecyclopentanone Reflux in Alcohol Reflux in Alcohol 2,5-Diarylidenecyclopentanone->Reflux in Alcohol Propanedinitrile Propanedinitrile Propanedinitrile->Reflux in Alcohol Sodium Alkoxide Sodium Alkoxide Sodium Alkoxide->Reflux in Alcohol Cyclopentapyridine Derivative Cyclopentapyridine Derivative Reflux in Alcohol->Cyclopentapyridine Derivative

Caption: Synthesis of Cyclopentapyridine Derivatives via Cyclocondensation.

Materials:

  • 2,5-Bis(pyridin-2-ylmethylene)cyclopentanone

  • Propanedinitrile

  • Sodium ethoxide

  • Ethanol

  • Water

Procedure:

  • A mixture of 2,5-bis(pyridin-2-ylmethylene)cyclopentanone (0.02 mol), propanedinitrile (0.02 mol), and sodium ethoxide (0.02 mol) in ethanol (50 mL) is refluxed for 1 hour.[1]

  • The reaction mixture is cooled to room temperature and diluted with 150 mL of distilled water.[1]

  • The crude product is filtered, washed with distilled water, and recrystallized from ethanol to yield the pure product.[1]

Quantitative Data for Representative Compounds: [1]

Compound IDYieldMelting Point (°C)
CAPD-12-pyridylOEt77%149-151
CAPD-22-pyridylOMe--
CAPD-34-pyridylOMe82%180-181
CAPD-42-methoxyphenylOEt75%160-161

Characterization Data for CAPD-1: [1]

  • IR (ATR, cm⁻¹): 3067, 3032 (C-H arom.), 2977, 2935 (C-H aliph.), 2204 (C≡N), 1599 (C=N).[1]

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 1.43 (t, J = 7.0 Hz, 3H, CH₃-CH₂), 2.87 (t, J = 5.8 Hz, 2H, CH₂-CH₂ Cyclic), 3.09 (t, J = 4.1 Hz, 2H, CH₂–CH₂ Cyclic), 4.61 (q, J = 7.0 Hz, 2H, CH₂-CH₃), 7.31–7.59 (m, 9H, (8CHarom. + CH=)).[1]

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 14.8, 27.2, 28.9, 63.4, 93.7, 116.0, 125.8, 128.3, 128.7, 129.2, 129.4, 129.6, 130.0, 131.0, 135.2, 136.9, 141.4, 153.0, 161.9, 164.9.[1]

Potential Signaling Pathway Interactions

While specific signaling pathway modulation by compounds derived directly from this compound is not detailed in the available literature, related fused pyridine heterocyclic systems have shown interactions with various biological targets. For instance, antagonists of the P2X7 receptor, which are involved in neuroinflammation, have been developed based on a 1,4,6,7-tetrahydro-5H-[1][3][4]triazolo[4,5-c]pyridine scaffold. This suggests that cyclopentapyridine derivatives could potentially be designed to target specific signaling pathways involved in neurological or inflammatory disorders.

Logical Relationship for Drug Discovery:

G cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization cluster_development Preclinical Development A This compound Scaffold B Chemical Modification A->B C Library of Derivatives B->C D Biological Screening C->D E Hit Identification D->E F SAR Studies E->F G Lead Compound F->G H In vivo Studies G->H I Candidate Drug H->I

Caption: Drug Discovery Workflow Utilizing the Cyclopentapyridine Scaffold.

Conclusion

This compound and its isomers represent a valuable class of heterocyclic building blocks with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. The synthetic protocols and characterization data provided herein for related isomers offer a solid foundation for researchers to explore the chemistry of this scaffold. Further investigation into the reactivity and applications of this compound is warranted to fully unlock its potential in creating innovative chemical entities.

References

Applications of 5H-Cyclopenta[c]pyridin-7(6H)-one in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 5H-Cyclopenta[c]pyridin-7(6H)-one scaffold is a promising heterocyclic framework in medicinal chemistry, demonstrating a versatile potential across various therapeutic and agrochemical applications. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent positioning, making it an attractive core for designing novel bioactive molecules. This document provides a detailed overview of the current applications of this compound derivatives, complete with experimental protocols and quantitative data.

Agrochemical Applications

Derivatives of this compound have been extensively explored for their potential in agriculture, exhibiting significant antiviral, fungicidal, and insecticidal activities.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

5-Aryl-cyclopenta[c]pyridine derivatives have shown potent inhibitory effects against the Tobacco Mosaic Virus (TMV). Taking the natural product cerbinal as a lead compound, researchers have synthesized a series of derivatives with enhanced antiviral properties.[1][2]

Quantitative Data:

The antiviral efficacy of several 5-aryl-cyclopenta[c]pyridine derivatives was evaluated and compared with the commercial antiviral agent Ribavirin.

Compound IDInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtection Effect (%) at 500 µg/mL
4g Higher than Ribavirin--
4k 51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Ribavirin ---

Note: Specific percentage values for Ribavirin under the same conditions were not provided in the source material, but compounds 4g and 4k were reported to show higher anti-TMV activity levels at concentrations of 500 and 100 μg/mL.[1][2]

Fungicidal Activity

The 5-aryl-cyclopenta[c]pyridine scaffold has also demonstrated broad-spectrum fungicidal activities against various plant pathogenic fungi.[1][2]

Quantitative Data:

The inhibitory action of compound 4i (containing a 3,4,5-trifluorophenyl substitution) was particularly noteworthy against several fungal species at a concentration of 50 μg/mL.[1][2]

Fungal SpeciesInhibition Ratio (%)
Sclerotinia sclerotiorum91.9
Botrytis cinerea75.0
Phytophthora infestans62.5
Insecticidal Activity

Furthermore, these derivatives have been shown to possess good larvicidal efficacy against significant agricultural pests like Plutella xylostella (diamondback moth).[1][2]

Medicinal Chemistry Applications

The this compound core and its analogs are also being investigated for their potential in treating human diseases, particularly as kinase inhibitors and for applications in neurodegenerative disorders.

Aldosterone Synthase Inhibition

The cyclopenta[c]pyridine framework has been identified as a promising scaffold for the development of aldosterone synthase (CYP11B2) inhibitors.[3] Excess aldosterone is implicated in various cardiovascular diseases, making CYP11B2 a key therapeutic target. While specific quantitative data for this compound derivatives are not yet widely published, the scaffold is a subject of ongoing research in this area.

Potential as Kinase Inhibitors (e.g., CDK2)

While direct studies on this compound as a kinase inhibitor are limited, structurally similar pyridone-containing heterocyclic compounds have been successfully developed as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2. The inhibition of CDK2 is a validated strategy in cancer therapy. The rigid bicyclic structure of this compound makes it an interesting candidate for scaffold hopping and the design of novel kinase inhibitors.

Potential in Neurodegenerative Diseases

Heterocyclic compounds, including those with pyridine moieties, are actively being researched for their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's.[4][5] The neuroprotective effects of such compounds are often linked to their ability to modulate various cellular pathways, including those regulated by kinases. Given the potential of the this compound scaffold to generate kinase inhibitors, it represents a promising starting point for the development of novel neuroprotective agents.

Experimental Protocols

Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives

This protocol describes a general procedure for the synthesis of 5-aryl-cyclopenta[c]pyridine compounds via a Suzuki coupling reaction.[2][6]

Materials:

  • 5-Bromo-5H-Cyclopenta[c]pyridin-7(6H)-one (Compound 3 )

  • Substituted phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane

  • Water

  • Argon atmosphere

Procedure:

  • To a reaction vessel, add compound 3 (1 equivalent), substituted phenylboronic acid (1.5 equivalents), and K₃PO₄ (2 equivalents).

  • Add 1,4-dioxane and water (5:1 v/v) as solvents.

  • After dissolution of the solids, add Pd(PPh₃)₄ (0.2 equivalents).

  • Conduct the reaction at 95 °C for 8 hours under an argon atmosphere.

  • After completion, filter the reaction mixture through diatomite.

  • Concentrate the filtrate to dryness.

  • Wash the residue with water and extract with dichloromethane (DCM).

  • Combine the organic phases, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/dichloromethane and ethyl acetate gradient to obtain the pure 5-aryl-cyclopenta[c]pyridine compounds.

Anti-Tobacco Mosaic Virus (TMV) Assay (Half-Leaf Method)

This protocol provides a general outline for assessing the in vivo antiviral activity of compounds against TMV using the half-leaf method.[5]

Materials:

  • Nicotiana tabacum L. plants of a suitable variety (e.g., K326)

  • Purified TMV

  • Test compound solution (e.g., 500 µg/mL)

  • Control solution (solvent only)

  • Phosphate buffer (0.01 M, pH 7.0)

  • Carborundum (abrasive)

Procedure:

  • Select healthy tobacco plants with well-developed leaves.

  • Protective Effect: Gently rub the left half of each leaf with the test compound solution. Rub the right half with the control solution. After 12 hours, inoculate the entire leaf with a TMV suspension (by gently rubbing with a cloth dipped in the virus solution mixed with carborundum).

  • Curative Effect: First, inoculate the entire leaf with TMV. After 24 hours, apply the test compound solution to the left half of the leaf and the control solution to the right half.

  • Inactivation Effect: Mix the test compound solution with the TMV suspension and let it stand for 30 minutes. Inoculate the left half of the leaf with this mixture and the right half with a mixture of the control solution and TMV suspension.

  • Maintain the plants in a controlled environment (e.g., 25°C, greenhouse).

  • Count the number of local lesions on each half of the leaves after 3-4 days.

  • Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Fungicidal Activity Assay (Poison Plate Technique)

This protocol outlines a standard method for evaluating the in vitro fungicidal activity of compounds.[4]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Cultures of test fungi (Sclerotinia sclerotiorum, Botrytis cinerea, Phytophthora infestans)

  • Sterile petri dishes

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the PDA to about 50-60°C.

  • Add the test compound solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare control plates with the solvent only.

  • Pour the PDA mixture into sterile petri dishes and allow them to solidify.

  • Take a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture and place it in the center of the prepared PDA plates.

  • Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) for several days.

  • Measure the diameter of the fungal colony.

  • Calculate the percentage of inhibition of mycelial growth compared to the control.

Insecticidal Activity Assay against Plutella xylostella

This protocol describes a leaf-dipping method to assess the larvicidal activity of compounds.[6]

Materials:

  • Cabbage leaves

  • Test compound solution at various concentrations

  • Control solution (solvent with surfactant)

  • Second or third-instar larvae of Plutella xylostella

  • Petri dishes or ventilated containers

Procedure:

  • Prepare solutions of the test compound at different concentrations in water containing a small amount of surfactant (e.g., Triton X-100) to ensure wetting.

  • Cut fresh cabbage leaves into discs.

  • Dip the leaf discs into the test solutions for a few seconds and then let them air dry. Dip control leaves in the solvent-surfactant solution.

  • Place one treated leaf disc into each petri dish.

  • Introduce a known number of larvae (e.g., 10) into each petri dish.

  • Maintain the dishes at a controlled temperature and humidity (e.g., 25°C, 60-70% RH).

  • Assess larval mortality after 24, 48, and 72 hours. Larvae that are unable to move when prodded are considered dead.

  • Calculate the mortality rate and, if multiple concentrations are tested, determine the LC₅₀ value.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This is a general protocol for determining the in vitro inhibitory activity of compounds against CDK2, using a luminescence-based assay like ADP-Glo™.[3][7][8]

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Substrate (e.g., Histone H1)

  • ATP

  • Kinase assay buffer

  • Test compound at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, CDK2/Cyclin A enzyme, and the substrate.

  • Add the test compound at various concentrations (or solvent for control) to the wells of the plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a set temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 5-Aryl-Cyclopenta[c]pyridin-7(6H)-one Derivatives start 5-Bromo-5H-Cyclopenta[c]pyridin-7(6H)-one reaction Suzuki Coupling (1,4-Dioxane/H2O, 95°C) start->reaction reactants Arylboronic Acid, K3PO4, Pd(PPh3)4 reactants->reaction workup Filtration & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Aryl-Cyclopenta[c]pyridin-7(6H)-one Derivative purification->product

Caption: Synthetic workflow for 5-aryl-cyclopenta[c]pyridin-7(6H)-one derivatives.

Biological_Screening_Workflow cluster_screening Biological Activity Screening Cascade cluster_agrochemical Agrochemical Assays cluster_medicinal Medicinal Chemistry Assays (Potential) compound Synthesized 5-Aryl-Cyclopenta[c]pyridin-7(6H)-one Derivatives antiviral Anti-TMV Assay (Half-Leaf Method) compound->antiviral fungicidal Fungicidal Assay (Poison Plate) compound->fungicidal insecticidal Insecticidal Assay (Plutella xylostella) compound->insecticidal kinase Kinase Inhibition (e.g., CDK2) compound->kinase neuro Neuroprotective Assays compound->neuro cyp CYP11B2 Inhibition (Aldosterone Synthase) compound->cyp

Caption: Workflow for biological screening of this compound derivatives.

CDK2_Signaling_Pathway cluster_pathway Potential Inhibition of CDK2 Signaling Pathway G1_Phase G1 Phase CyclinE Cyclin E S_Phase S Phase Complex CDK2/Cyclin E Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Protein Complex->Rb Phosphorylation pRb p-Rb (Inactive) Rb->pRb E2F E2F Gene_Transcription Gene Transcription for S Phase E2F->Gene_Transcription Activation Gene_Transcription->S_Phase Inhibitor This compound Derivative (Hypothetical) Inhibitor->Complex Inhibition

Caption: Hypothetical inhibition of the CDK2/Cyclin E pathway by a derivative.

References

Application Notes and Protocols: Development of 5-aryl-cyclopenta[c]pyridine Derivatives for Novel Agricultural Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical field.

Introduction

The quest for novel, effective, and environmentally benign agricultural agents is a continuous endeavor in chemical research. Natural products often serve as an excellent starting point for the development of new pesticides. Cerbinal, a natural product, has demonstrated anti-TMV, insecticidal, and fungicidal properties.[1][2] This document outlines the development of a series of 5-aryl-cyclopenta[c]pyridine derivatives inspired by cerbinal, showcasing their potential as broad-spectrum agrochemicals. These derivatives have been designed and synthesized to enhance biological activity through the introduction of various aryl moieties at the 5-position of the cyclopenta[c]pyridine core.[1][3] The following sections provide detailed protocols for the synthesis and biological evaluation of these compounds, along with a summary of their activity.

Data Presentation

The biological activities of the synthesized 5-aryl-cyclopenta[c]pyridine derivatives against various agricultural pests and pathogens are summarized below.

Antiviral Activity against Tobacco Mosaic Virus (TMV)
CompoundSubstitutionInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtection Effect (%) at 500 µg/mL
4g -Higher than RibavirinHigher than RibavirinHigher than Ribavirin
4k m-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Ribavirin Commercial Control---

Data extracted from bioactivity tests demonstrating superior or comparable activity to commercial standards.[1][3][4][5]

Fungicidal Activity
CompoundSubstitutionInhibition Ratio (%) against Sclerotinia sclerotiorum at 50 µg/mLInhibition Ratio (%) against Botrytis cinerea at 50 µg/mLInhibition Ratio (%) against Phytophthora infestans at 50 µg/mL
4i 3,4,5-trifluorophenyl91.97562.5

Compound 4i displayed broad-spectrum fungicidal activities.[1][3][4]

Insecticidal Activity

Most of the synthesized compounds exhibited good larvicidal efficacy against Plutella xylostella (diamondback moth) and were also evaluated for activity against Aphis laburni Kaltenbach.[1][3][4]

Experimental Protocols

Synthesis of 5-aryl-cyclopenta[c]pyridine Derivatives

The synthesis of the target compounds is achieved through a multi-step process starting from the natural product cerbinal. The key steps involve amination, bromination, and a final Suzuki cross-coupling reaction to introduce the aryl group.

General Procedure for the Synthesis of 5-Aryl-Cyclopenta[c]pyridine Compounds (4a–4cc): [1]

  • To a reaction vessel, add compound 3 (5-bromo-cyclopenta[c]pyridine intermediate, 1.0 equiv, e.g., 500 mg, 1.61 mmol), the desired substituted phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv, e.g., 684 mg, 3.22 mmol).

  • Add 1,4-dioxane (25 mL) and water (5 mL) as solvents.

  • After dissolution of the solids, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equiv, e.g., 373 mg, 0.322 mmol) to the mixture.

  • Place the reaction under an argon atmosphere and heat to 95 °C for 8 hours.

  • Upon completion, filter the reaction mixture through diatomite.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Wash the residue with water and extract the product with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the final 5-aryl-cyclopenta[c]pyridine derivative.

Biological Assays

Anti-TMV Activity Assay:

The anti-TMV activity of the synthesized compounds is evaluated in vivo using local lesion assays on tobacco plants (Nicotiana tabacum L.). The evaluation includes inactivation, curative, and protection effects.

Fungicidal Activity Assay:

The in vitro fungicidal activity is determined using the mycelium growth rate method. The compounds are dissolved in a suitable solvent and added to potato dextrose agar (PDA) medium at the desired concentration. Mycelial plugs of the test fungi are placed on the plates, which are then incubated. The inhibition of mycelial growth is calculated relative to a control.

Insecticidal Activity Assay:

The insecticidal activity against Plutella xylostella larvae is assessed using a leaf-dipping method. Cabbage leaf discs are dipped into solutions of the test compounds at various concentrations. After air-drying, the treated leaves are placed in petri dishes with the larvae. Mortality is recorded after a set period. The activity against Aphis laburni Kaltenbach is evaluated using a spray method.

Toxicity Evaluation in Zebrafish:

To assess the potential environmental impact, the acute toxicity of promising compounds is evaluated in zebrafish (Danio rerio). The fish are exposed to various concentrations of the test compound, and mortality is observed over a 96-hour period to determine the LC₅₀ value. Compound 4k was found to exhibit low toxicity to zebrafish.[3][4][5]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_suzuki Suzuki Cross-Coupling Cerbinal Cerbinal (Starting Material) Compound2 Intermediate Compound 2 Cerbinal->Compound2 Amination Compound3 5-Bromo Intermediate (Compound 3) Compound2->Compound3 Bromination FinalProduct 5-Aryl-cyclopenta[c]pyridine Derivatives (4a-4cc) Compound3->FinalProduct Arylboronic Substituted Phenylboronic Acid Arylboronic->FinalProduct Catalyst Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O, 95°C Biological_Evaluation_Workflow Compounds Synthesized Derivatives (4a-4cc) Antiviral Anti-TMV Activity Compounds->Antiviral Fungicidal Fungicidal Activity Compounds->Fungicidal Insecticidal Insecticidal Activity Compounds->Insecticidal Promising Promising Candidates (e.g., 4g, 4i, 4k) Antiviral->Promising Fungicidal->Promising Insecticidal->Promising Toxicity Toxicity Evaluation (Zebrafish Assay) Promising->Toxicity SAR Structure-Activity Relationship (SAR) Analysis Promising->SAR Docking Molecular Docking (vs. TMV Receptor) Promising->Docking

References

Application Notes and Protocols for 5H-Cyclopenta[c]pyridin-7(6H)-one Analogues as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols based on the findings for these CAPD derivatives, which can serve as a valuable reference for researchers and scientists interested in investigating the corrosion inhibition properties of 5H-Cyclopenta[c]pyridin-7(6H)-one and other related heterocyclic compounds.

Overview of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs) as Corrosion Inhibitors

Recent studies have highlighted the efficacy of synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives as potent corrosion inhibitors for carbon steel, particularly in molar sulfuric acid (H₂SO₄) solutions.[1][2][3] These compounds function by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive attack of the acidic medium. The inhibition efficiency is influenced by the specific molecular structure of the derivatives.

The research indicates that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2][3] The adsorption of these inhibitor molecules on the carbon steel surface has been found to follow the Langmuir adsorption isotherm, suggesting a monolayer formation.[1][2][3]

Quantitative Data Summary

The corrosion inhibition performance of various CAPD derivatives has been quantified using electrochemical techniques. The data presented below is derived from studies on carbon steel in a 1.0 M H₂SO₄ medium.

Table 1: Potentiodynamic Polarization Data for CAPD Derivatives
Inhibitor (Concentration)Corrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank (1.0 M H₂SO₄)-4851150-
CAPD-1 (1.0 mM)-51226.597.7
CAPD-2 (1.0 mM)-50834.597.0
CAPD-3 (1.0 mM)-51541.496.4
CAPD-4 (1.0 mM)-50548.395.8

Data sourced from studies on carbon steel in 1.0 M H₂SO₄.[1]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for CAPD Derivatives
Inhibitor (Concentration)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank (1.0 M H₂SO₄)45350-
CAPD-1 (1.0 mM)19508097.7
CAPD-2 (1.0 mM)16808597.3
CAPD-3 (1.0 mM)14509096.9
CAPD-4 (1.0 mM)12309596.3

Data sourced from studies on carbon steel in 1.0 M H₂SO₄.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the corrosion inhibition performance of CAPD derivatives.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs)

A novel and efficient method for synthesizing these derivatives involves a cyclocondensation reaction.[1][2]

  • Reactants: 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.

  • Reagent and Catalyst: Sodium alkoxide solution (e.g., sodium ethoxide or sodium methoxide).

  • Procedure:

    • Dissolve the 2,5-diarylidenecyclopentanone derivative in a suitable alcohol (e.g., ethanol or methanol).

    • Add an equimolar amount of propanedinitrile to the solution.

    • Slowly add the sodium alkoxide solution to the reaction mixture while stirring.

    • Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it with a dilute acid.

    • The precipitated product is then filtered, washed with distilled water, and dried.

    • Recrystallize the crude product from a suitable solvent to obtain the pure CAPD derivative.

  • Characterization: The structure of the synthesized compounds is typically confirmed using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis.[1]

Electrochemical Measurements

Electrochemical experiments are performed to determine the corrosion inhibition efficiency and mechanism.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a carbon steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Working Electrode Preparation: Carbon steel specimens are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, rinsed with distilled water, and dried before each experiment.

  • Test Solution: 1.0 M H₂SO₄ solution without and with different concentrations of the inhibitor.

  • Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is monitored for a period (e.g., 60 minutes) to attain a stable state.[1]

  • Potentiodynamic Polarization (PDP): The polarization curves are recorded by scanning the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[1] The corrosion current density (i_corr) and corrosion potential (E_corr) are determined by extrapolating the Tafel plots.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude sinusoidal perturbation (e.g., 10 mV).[1] The charge transfer resistance (R_ct) and double-layer capacitance (C_dl) are extracted from the Nyquist plots by fitting the data to an appropriate equivalent circuit model.

Surface Analysis

Surface analysis techniques are employed to visualize the protective film formed by the inhibitor on the metal surface.

  • Scanning Electron Microscopy (SEM): Carbon steel specimens are immersed in the corrosive solution with and without the inhibitor for a specific duration. After immersion, the specimens are removed, rinsed, dried, and then examined using SEM to observe the surface morphology and the extent of corrosion damage.[1][3]

Visualizations

Proposed Mechanism of Corrosion Inhibition

The following diagram illustrates the proposed mechanism of adsorption of the inhibitor molecules on the carbon steel surface, leading to corrosion protection.

G cluster_surface Carbon Steel Surface (Fe) H+ H⁺ Fe Fe H+->Fe Cathodic Reaction (H₂ evolution) SO4 SO₄²⁻ Inhibitor Inhibitor Molecules Inhibitor->Fe Adsorption (Physisorption & Chemisorption) Fe2+ Fe²⁺ Fe->Fe2+ Anodic Reaction (Fe dissolution)

Caption: Proposed adsorption mechanism of inhibitor molecules on a steel surface.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the typical workflow for evaluating the performance of a potential corrosion inhibitor.

G A Inhibitor Synthesis & Characterization D Electrochemical Cell Assembly A->D B Preparation of Corrosive Medium (e.g., 1.0 M H₂SO₄) B->D H Surface Analysis (SEM) B->H C Working Electrode Preparation (Carbon Steel) C->D C->H E Open Circuit Potential (OCP) Measurement D->E F Potentiodynamic Polarization (PDP) E->F G Electrochemical Impedance Spectroscopy (EIS) E->G I Data Analysis & Inhibition Efficiency Calculation F->I G->I H->I

Caption: Standard experimental workflow for corrosion inhibitor evaluation.

References

Application Notes and Protocols: Synthesis and Evaluation of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives as Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viral infections remain a significant threat to global health, necessitating the continuous development of novel antiviral therapeutics. Pyridine-based heterocyclic compounds have emerged as a promising class of molecules with a broad spectrum of biological activities, including antiviral effects against a range of human pathogens.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of a library of 5H-Cyclopenta[c]pyridin-7(6H)-one derivatives and their subsequent evaluation as potential antiviral agents. The methodologies outlined herein are intended to guide researchers in the exploration of this chemical scaffold for the discovery of new antiviral drug candidates.

Introduction

The pyridine nucleus is a core structural motif in numerous pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in medicinal chemistry. Fused heterocyclic systems incorporating a pyridine ring have demonstrated potent antiviral activities by targeting various stages of the viral life cycle, including entry, replication, and egress.[1][5] The this compound core represents a structurally novel and promising scaffold for the development of new antiviral agents. This application note details a representative synthetic route to access derivatives of this core and provides protocols for their preliminary antiviral screening.

Synthesis of this compound Derivatives

A plausible synthetic strategy for the preparation of this compound derivatives is a multi-component reaction, which offers an efficient means to generate molecular diversity. The following protocol is a representative example for the synthesis of a small library of these compounds.

Protocol 1: General Procedure for the Synthesis of Substituted this compound Derivatives

This protocol describes a one-pot synthesis followed by an oxidation step.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Cyclopentanone (1.2 eq)

  • Cyanoacetamide (1.0 eq)

  • Ammonium acetate (8.0 eq)

  • Ethanol

  • Manganese(II) triflate (Mn(OTf)₂) (5 mol%)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water) (5.0 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Dihydro-cyclopenta[c]pyridine Intermediate:

    • To a round-bottom flask, add the substituted benzaldehyde (1.0 eq), cyclopentanone (1.2 eq), cyanoacetamide (1.0 eq), and ammonium acetate (8.0 eq) in ethanol.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to yield the crude dihydro-cyclopenta[c]pyridine intermediate.

    • Purify the intermediate by recrystallization from ethanol or by silica gel column chromatography.

  • Oxidation to this compound:

    • In a separate flask, dissolve the purified intermediate in a suitable solvent such as acetonitrile.

    • Add Mn(OTf)₂ (5 mol%) to the solution.

    • Slowly add t-BuOOH (5.0 eq) to the reaction mixture at room temperature.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Antiviral Activity Screening

The following protocols outline the general procedures for evaluating the antiviral activity and cytotoxicity of the synthesized this compound derivatives.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

Materials:

  • Host cell line (e.g., Vero, MDCK, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the host cells in 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of the compounds to inhibit virus-induced cell death.

Materials:

  • Host cell line

  • Virus stock of known titer

  • Synthesized compounds

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the synthesized compounds in infection medium.

  • In a separate tube, pre-incubate the virus with the different concentrations of the compounds for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixture. Include a virus-only control.

  • After the adsorption period (typically 1 hour), remove the inoculum and wash the cells.

  • Add an overlay medium containing the respective concentrations of the compounds to restrict virus spread.

  • Incubate the plates for a period that allows for plaque formation (e.g., 2-4 days).

  • Fix the cells with a formaldehyde solution and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Selectivity Index (SI):

The selectivity index is a crucial parameter to evaluate the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile.

Data Presentation

The quantitative data from the antiviral screening should be summarized in a clear and structured table for easy comparison of the synthesized derivatives.

Table 1: Illustrative Antiviral Activity and Cytotoxicity of this compound Derivatives against Influenza A Virus (H1N1)

Compound IDR Group (Substitution)Yield (%)CC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
SCP-1 4-Fluorophenyl65>10012.5>8
SCP-2 4-Chlorophenyl72>1008.2>12.2
SCP-3 4-Methoxyphenyl6885.315.15.6
SCP-4 3,4-Dichlorophenyl7592.15.417.1
SCP-5 2-Naphthyl6178.610.87.3
Ribavirin (Positive Control)->10020.5>4.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and proposed mechanisms of action.

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Antiviral Screening Reactants Substituted Benzaldehyde + Cyclopentanone + Cyanoacetamide Intermediate Dihydro-cyclopenta[c]pyridine Intermediate Reactants->Intermediate One-pot reaction Oxidation Oxidation (Mn(OTf)₂/t-BuOOH) Intermediate->Oxidation Product This compound Derivative Oxidation->Product Cytotoxicity Cytotoxicity Assay (MTT) Product->Cytotoxicity Antiviral_Assay Antiviral Assay (Plaque Reduction) Product->Antiviral_Assay Data_Analysis Data Analysis Cytotoxicity->Data_Analysis CC₅₀ Antiviral_Assay->Data_Analysis EC₅₀ Final_Result Lead Compound Identification Data_Analysis->Final_Result Selectivity Index (SI)

Caption: Experimental workflow for synthesis and antiviral screening.

Antiviral_Mechanism cluster_virus_lifecycle Viral Life Cycle Virus Virus Particle Attachment Attachment & Entry Virus->Attachment Replication Viral Replication (RNA/DNA Synthesis) Attachment->Replication Assembly Assembly & Release Replication->Assembly Progeny New Virus Particles Assembly->Progeny Compound This compound Derivative Compound->Replication Inhibition

Caption: Proposed mechanism of action: Inhibition of viral replication.

Conclusion

The this compound scaffold presents a valuable starting point for the design and synthesis of novel antiviral agents. The protocols detailed in this application note provide a framework for the synthesis of a diverse library of derivatives and their subsequent evaluation for antiviral efficacy and cytotoxicity. Through systematic structure-activity relationship (SAR) studies, guided by the data generated from these assays, lead compounds with potent antiviral activity and favorable safety profiles can be identified for further preclinical development. The versatility of the synthetic routes and the potential for broad-spectrum antiviral activity make this class of compounds an exciting area for future research in antiviral drug discovery.

References

Application Notes and Protocols for the Development of Insecticidal Compounds from 5H-Cyclopenta[c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, insecticidal activity, and protocols for developing novel insecticidal compounds derived from the 5H-Cyclopenta[c]pyridin-7(6H)-one scaffold. This scaffold has shown promise in the development of potent insecticides against various agricultural pests.

Introduction

The this compound core structure is a versatile starting point for the synthesis of a diverse range of derivatives. Research has demonstrated that modifications to this scaffold can lead to compounds with significant insecticidal properties. Notably, derivatives of cyclopenta[c]pyridine have exhibited good lethal activity against challenging pests such as the diamondback moth (Plutella xylostella) and the aphid Aphis laburni Kaltenbach. The pyridine moiety within the structure suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs) in insects, a common target for many successful insecticides. However, the precise mechanism of action for this class of compounds is still under investigation.

Synthesis of Insecticidal Derivatives

The synthesis of insecticidal compounds from this compound often begins with the natural product cerbinal as a precursor. The general approach involves strategic modifications at various positions of the cyclopenta[c]pyridine ring system to enhance biological activity.

General Synthesis Workflow

A common synthetic strategy involves a multi-step process to introduce diverse functional groups onto the core scaffold. This workflow allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Synthesis Workflow Cerbinal Cerbinal (Starting Material) Halogenation Halogenation (e.g., Bromination) Cerbinal->Halogenation Introduce reactive handle Coupling Suzuki or other Cross-Coupling Reactions Halogenation->Coupling Introduce aryl or other groups Derivatization Further Derivatization (e.g., Amidation) Coupling->Derivatization Modify functional groups Purification Purification and Characterization Derivatization->Purification Final_Product Final Insecticidal Compound Purification->Final_Product

Caption: General workflow for synthesizing cyclopenta[c]pyridine derivatives.

Experimental Protocol: Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives

This protocol outlines a general procedure for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives, a class of compounds that has shown promising insecticidal activity.

Materials:

  • Cerbinal-derived cyclopenta[c]pyridine intermediate (e.g., 5-bromo-cyclopenta[c]pyridine)

  • Substituted phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diatomite

Procedure:

  • To a reaction vessel, add the 5-bromo-cyclopenta[c]pyridine intermediate (1 equivalent), the desired substituted phenylboronic acid (1.5 equivalents), and K₃PO₄ (2 equivalents).

  • Add 1,4-dioxane and water (typically in a 5:1 ratio) as solvents.

  • Purge the reaction mixture with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.2 equivalents), to the mixture.

  • Heat the reaction mixture to 95°C and stir for 8 hours under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter it through a pad of diatomite.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Wash the residue with water and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether gradient) to obtain the pure 5-aryl-cyclopenta[c]pyridine derivative.

  • Characterize the final compound using NMR and HRMS.

Insecticidal Activity and Protocols

Derivatives of this compound have demonstrated significant insecticidal efficacy against various lepidopteran and hemipteran pests.

Quantitative Insecticidal Activity Data

The following table summarizes the reported insecticidal activity of representative cyclopenta[c]pyridine derivatives against key insect pests.

Compound ClassTarget PestConcentrationMortality Rate (%)Reference
4-bit modified cyclopenta[c]pyridine derivativesPlutella xylostella larvae600 µg/mLGood lethal activity[1]
5-aryl-cyclopenta[c]pyridine derivativesPlutella xylostella larvaeNot specifiedGood larvicidal efficacy[2]

Note: "Good" activity is as reported in the literature and suggests significant mortality, though specific percentages were not always provided in the initial screening. Further dose-response studies are required to determine LC₅₀ values.

Experimental Protocol: Insecticidal Bioassay (Leaf Immersion Method)

This protocol details a standardized method for assessing the insecticidal activity of test compounds against Plutella xylostella larvae.

Materials:

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO) and diluted to desired concentrations with water containing a surfactant (e.g., 0.1% Tween-80).

  • Cabbage leaves.

  • Second or third instar larvae of Plutella xylostella.

  • Petri dishes.

  • Filter paper.

Procedure:

  • Prepare fresh, uniform cabbage leaf discs (e.g., 5 cm diameter).

  • Immerse the leaf discs in the test solution for 10-30 seconds.

  • Air-dry the treated leaf discs at room temperature.

  • Place a treated leaf disc in a Petri dish lined with moistened filter paper.

  • Introduce a known number of larvae (e.g., 10-15) into each Petri dish.

  • Seal the Petri dishes with perforated lids to allow for air exchange.

  • As a control, use a solution containing the solvent and surfactant but no test compound.

  • Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the control group.

  • For dose-response studies, use a range of concentrations to determine the LC₅₀ (lethal concentration to kill 50% of the population) value through probit analysis.

Mechanism of Action (Hypothesized)

The precise molecular target of this compound-derived insecticides in insects is not yet fully elucidated. However, the presence of the pyridine ring, a key pharmacophore in neonicotinoid insecticides, suggests a possible interaction with insect nicotinic acetylcholine receptors (nAChRs).

Hypothesized Signaling Pathway

The proposed mechanism involves the binding of the cyclopenta[c]pyridine derivative to the nAChR, leading to its overstimulation and subsequent paralysis and death of the insect.

Hypothesized Mechanism of Action cluster_synapse Insect Synapse Compound Cyclopenta[c]pyridine Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Synapse Synaptic Cleft Neuron Postsynaptic Neuron Depolarization Continuous Depolarization Ion_Channel->Depolarization Leads to Paralysis Paralysis and Death Depolarization->Paralysis Causes

Caption: Hypothesized action on insect nicotinic acetylcholine receptors.

Further research, including competitive binding assays with known nAChR ligands and electrophysiological studies on insect neurons, is necessary to confirm this proposed mechanism of action.

Conclusion

The this compound scaffold represents a promising platform for the development of novel insecticides. The synthetic routes are accessible, and the resulting derivatives have demonstrated potent activity against economically important pests. The protocols provided herein offer a framework for the synthesis and evaluation of new candidate compounds. Future work should focus on elucidating the precise mechanism of action to enable rational design of next-generation insecticides with improved efficacy and safety profiles.

References

Application Notes and Protocols: Fungicidal Activity of Modified Cyclopenta[c]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fungicidal activity of modified cyclopenta[c]pyridine derivatives, a promising class of compounds with potential applications in agriculture and medicine. This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and a proposed mechanism of action.

Introduction

Cyclopenta[c]pyridine derivatives, particularly those with aryl modifications, have emerged as a significant area of interest in the development of novel agrochemicals.[1][2] Inspired by the natural product cerbinal, these compounds have demonstrated a broad spectrum of biological activities, including antiviral, insecticidal, and notably, fungicidal properties.[1][2] This document focuses on the fungicidal applications of these compounds, providing researchers with the necessary information to explore their potential further.

Data Presentation: Fungicidal Activity

The fungicidal efficacy of modified cyclopenta[c]pyridines has been demonstrated against several economically important plant pathogens. The following table summarizes the available quantitative data for a representative compound.

Compound IDFungal SpeciesConcentration (µg/mL)Inhibition Ratio (%)Reference
4i (3,4,5-trifluorophenyl derivative)Sclerotinia sclerotiorum5091.9[3]
Botrytis cinerea5075.0[3]
Phytophthora infestans5062.5[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the fungicidal activity of novel compounds. The following protocols are based on established methods for antifungal susceptibility testing and can be adapted for the evaluation of modified cyclopenta[c]pyridines.

Protocol 1: In Vitro Antifungal Susceptibility Testing using the Poisoned Food Technique

This method is suitable for determining the inhibitory effects of the compounds on the mycelial growth of filamentous fungi such as Sclerotinia sclerotiorum and Botrytis cinerea.

Materials:

  • Potato Dextrose Agar (PDA)

  • Test compounds (modified cyclopenta[c]pyridines)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile Petri dishes (90 mm)

  • Cultures of Sclerotinia sclerotiorum and Botrytis cinerea on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL.

  • Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate containing the same concentration of DMSO without the test compound.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture and place it in the center of each test and control plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Protocol 2: In Vitro Antifungal Susceptibility Testing for Phytophthora infestans

A modified poisoned food technique is often used for oomycetes like Phytophthora infestans.

Materials:

  • Rye A agar or V8 juice agar

  • Test compounds

  • DMSO

  • Sterile Petri dishes

  • Actively growing cultures of Phytophthora infestans

  • Sterile cork borer

  • Incubator

Procedure:

  • Media and Compound Preparation: Follow steps 1 and 2 from Protocol 1, using Rye A agar or V8 juice agar instead of PDA.

  • Inoculation: Inoculate the center of the plates with a 5 mm mycelial plug from a 7-10 day old culture of P. infestans.

  • Incubation: Incubate the plates at 18-20°C in the dark.

  • Data Analysis: Measure the colony diameter and calculate the inhibition percentage as described in Protocol 1.

Protocol 3: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds and is particularly useful for high-throughput screening. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 for filamentous fungi.[2][4]

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Test compounds

  • DMSO

  • Sterile 96-well microtiter plates

  • Fungal spore suspension (e.g., Botrytis cinerea)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum: Prepare a spore suspension from a 7-10 day old culture in sterile saline with 0.05% Tween 80. Adjust the spore concentration to 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in RPMI-1640 in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (medium with inoculum and DMSO) and a sterility control (medium only).

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Synthesis of Modified Cyclopenta[c]pyridines

The synthesis of 5-aryl-cyclopenta[c]pyridine derivatives typically starts from the natural product cerbinal.[5] A general synthetic scheme is outlined below.

Synthesis_Workflow Cerbinal Cerbinal Compound2 Compound 2 Cerbinal->Compound2 Amination Compound3 Compound 3 (Brominated Intermediate) Compound2->Compound3 Bromination FinalProduct 5-Aryl-cyclopenta[c]pyridine Derivatives (4a-4cc) Compound3->FinalProduct Suzuki Coupling ArylBoronicAcid Substituted Phenylboronic Acid ArylBoronicAcid->FinalProduct

General synthetic workflow for 5-aryl-cyclopenta[c]pyridines.

Proposed Mechanism of Action

The precise molecular target for the fungicidal activity of modified cyclopenta[c]pyridines has not yet been fully elucidated. However, based on the known mechanisms of other pyridine-based fungicides, a plausible hypothesis is the inhibition of key fungal enzymes.[6] Many pyridine derivatives are known to target the fungal respiratory chain, specifically the succinate dehydrogenase (SDH) complex (Complex II).[6]

The proposed mechanism involves the binding of the cyclopenta[c]pyridine derivative to the ubiquinone-binding site of the SDH complex, thereby blocking the electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.

Proposed_Mechanism cluster_fungal_cell Fungal Cell Compound Modified Cyclopenta[c]pyridine SDH Succinate Dehydrogenase (Complex II) Compound->SDH Inhibition ETC Electron Transport Chain SDH->ETC Electron Transfer (Blocked) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient (Reduced) ATP ATP Production ATP_Synthase->ATP Synthesis (Inhibited) Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to

Proposed mechanism of action via SDH inhibition.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments for the evaluation of the fungicidal activity of novel modified cyclopenta[c]pyridine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Fungicidal Activity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (Poisoned Food Assay) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Data_Analysis Data Analysis (IC50, MIC values) MIC_Determination->Data_Analysis Enzyme_Assay Enzyme Inhibition Assays (e.g., SDH) Data_Analysis->Enzyme_Assay Molecular_Docking Molecular Docking Studies Enzyme_Assay->Molecular_Docking

Workflow for fungicidal evaluation of new compounds.

References

Application Notes and Protocols: The Role of 6,7-dihydro-5H-cyclopenta[b]pyridine in Cefpirome Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 6,7-dihydro-5H-cyclopenta[b]pyridine as a pivotal intermediate in the production of Cefpirome, a fourth-generation cephalosporin antibiotic. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate understanding and replication in a research and development setting.

Introduction

Cefpirome is a broad-spectrum cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its unique chemical structure, which includes a 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl moiety at the C-3 position, contributes to its enhanced antibacterial activity and stability against β-lactamases.[2] The synthesis of this complex molecule relies on the efficient preparation of key intermediates, with 6,7-dihydro-5H-cyclopenta[b]pyridine being a critical building block. This document outlines a robust synthetic route to this intermediate and its subsequent incorporation into the Cefpirome scaffold.

Synthetic Pathway Overview

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine from commercially available starting materials involves a multi-step process. A common and efficient route begins with cyclopentanone and benzylamine, proceeding through nucleophilic addition, acetylization, Vilsmeier-Haack cyclization to form a chlorinated intermediate, followed by a final dechlorination step.[3][4]

Logical Workflow for Cefpirome Synthesis

G cluster_intermediate Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine cluster_cefpirome Cefpirome Synthesis Start Cyclopentanone + Benzylamine NucAdd Nucleophilic Addition Start->NucAdd Acet Acetylization NucAdd->Acet Vils Vilsmeier-Haack Cyclization Acet->Vils ChlorInt 2-chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine Vils->ChlorInt Dechlor Dechlorination ChlorInt->Dechlor FinalInt 6,7-dihydro-5H- cyclopenta[b]pyridine Dechlor->FinalInt Coupling Coupling Reaction FinalInt->Coupling 7-ACA 7-Aminocephalosporanic Acid (7-ACA) 7-ACA->Coupling Cefpirome Cefpirome Coupling->Cefpirome G DMF Dimethylformamide (DMF) VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl3 POCl3 Phosphorus Oxychloride (POCl3) ElectrophilicAttack Electrophilic Attack VilsmeierReagent->ElectrophilicAttack Enamine N-benzyl-N- cyclopentenylacetamide Enamine->ElectrophilicAttack Cyclization Cyclization ElectrophilicAttack->Cyclization Aromatization Aromatization & Loss of Benzyl Group Cyclization->Aromatization ChlorinatedIntermediate 2-chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine Aromatization->ChlorinatedIntermediate

References

Troubleshooting & Optimization

Improving the yield of 5H-Cyclopenta[c]pyridin-7(6H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Cyclopentapyridinones

Disclaimer: The following troubleshooting guide is primarily based on established methods for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one . While direct experimental data for its isomer, 5H-Cyclopenta[c]pyridin-7(6H)-one , is limited in the provided literature, the general principles, troubleshooting steps, and optimization strategies discussed here may be applicable and serve as a valuable resource for researchers working on the synthesis of related cyclopentapyridinone cores.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the oxidation of the CH2 group adjacent to the pyridine ring is consistently low. What are the most critical parameters to check?

A1: Low yield in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues is often linked to the catalyst, oxidant, solvent, and temperature. Key factors to investigate are:

  • Catalyst Activity: Ensure the Mn(OTf)₂ catalyst is pure and handled correctly. Impurities in the catalyst can affect its performance[1].

  • Oxidant Quality: Use a fresh, properly titrated solution of t-BuOOH (tert-Butyl hydroperoxide). The concentration of the oxidant is crucial for the reaction's success[1][2].

  • Solvent Choice: Water has been shown to be a highly effective solvent for this reaction, often leading to high yields and excellent chemoselectivity[2]. If using other solvents like acetonitrile or alcohols, you may observe the formation of byproducts such as N-oxides, or the reaction may not proceed at all[1].

  • Reaction Temperature: The oxidation can be sensitive to temperature. The established protocol recommends running the reaction at 25 °C[1][2]. Deviations may lead to decreased yield or side product formation.

Q2: I am observing the formation of N-oxide as a major byproduct. How can I prevent this?

A2: The formation of 2,3-cyclopentenopyridine N-oxide is a common side reaction, especially when using oxidants like AcOOH (peracetic acid) or m-CPBA (meta-chloroperoxybenzoic acid) in a solvent like acetonitrile[1]. To minimize N-oxide formation, switch to the recommended oxidant and solvent system: t-BuOOH (65% in H₂O) as the oxidant and water as the solvent. This system shows high chemoselectivity for the desired CH₂ oxidation[2].

Q3: How can I effectively monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) using silica gel plates (e.g., Merck 60F-254). Visualize the spots under UV light. This allows you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time[1].

Q4: What is the best method for purifying the final product, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one?

A4: After the reaction workup, which typically involves quenching excess oxidant and extraction, the crude product is best purified by flash column chromatography on silica gel (200-300 mesh). A common eluent system is a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5)[1].

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive catalyst (Mn(OTf)₂).2. Degraded oxidant (t-BuOOH).3. Incorrect solvent.4. Insufficient reaction time.1. Use high-purity Mn(OTf)₂ from a reliable supplier. Check for metallic impurities if possible[1].2. Use a fresh bottle of t-BuOOH or titrate the existing solution to confirm its concentration.3. Ensure water is used as the solvent for optimal results with the Mn(OTf)₂/t-BuOOH system[2]. Other solvents like MeCN or alcohols have been shown to be ineffective[1].4. Monitor the reaction by TLC. The reaction may take up to 72 hours for completion at 25 °C[1].
Multiple spots on TLC, complex mixture of products 1. Over-oxidation or side reactions.2. Incorrect reaction temperature.3. Wrong choice of oxidant.1. Ensure the correct stoichiometry of the oxidant is used. Excess oxidant can lead to byproducts.2. Maintain the reaction temperature at 25 °C. Higher temperatures (e.g., 50 °C) may be suitable for other substrates but could promote side reactions for 2,3-cyclopentenopyridine[1].3. Avoid oxidants like H₂O₂, m-CPBA, or AcOOH, which can lead to N-oxide formation or no reaction[1]. Stick to t-BuOOH.
Difficulty in isolating the product from the aqueous phase 1. Insufficient extraction.2. Emulsion formation during extraction.1. Extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or CH₂Cl₂ to ensure complete recovery of the product[1].2. To break emulsions, you can add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.
Product appears oily or as an off-white solid instead of a white solid 1. Residual solvent.2. Impurities from the reaction.1. Ensure the product is thoroughly dried under vacuum after column chromatography.2. Re-purify via column chromatography using a shallower gradient. If impurities persist, consider recrystallization. The pure product should be an off-white or white solid[1].

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the optimization of various parameters for the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine.

EntryCatalystOxidantSolventTemp. (°C)Time (h)Yield (%)Notes
1Mn(OTf)₂H₂O₂MeCN2524n.d.No desired product detected[1].
2Mn(OTf)₂O₂MeCN2524n.d.No desired product detected[1].
3Mn(OTf)₂AcOOHMeCN2524-N-Oxide formed[1].
4Mn(OTf)₂m-CPBAMeCN2524-N-Oxide formed[1].
5Mn(OTf)₂t-BuOOHMethanol2524n.d.No desired product detected[1].
6Mn(OTf)₂t-BuOOHWater257288 Optimal Conditions [1].
7Mn(OTf)₂t-BuOOHtert-butanol504887Conditions for Benzylpyridine oxidation[1].

n.d. = not detected

Experimental Protocols

Protocol: Manganese-Catalyzed Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[1]

This protocol details the direct oxidation of 2,3-cyclopentenopyridine.

Materials:

  • 2,3-cyclopentenopyridine (starting material)

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (catalyst)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O) (oxidant)

  • Water (H₂O) (solvent)

  • Saturated sodium thiosulfate (Na₂S₂O₃) aqueous solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) (drying agent)

  • Silica gel (200-300 mesh for chromatography)

  • Petroleum ether

Procedure:

  • To a round-bottom flask, add 2,3-cyclopentenopyridine (25 mmol), Mn(OTf)₂ (0.125 mmol, 0.5 mol%), and water (125 mL).

  • Begin stirring the mixture at 25 °C.

  • Slowly add t-BuOOH (125 mmol, 5 equivalents) to the flask.

  • Continue stirring the reaction at 25 °C for 72 hours. Monitor the reaction's progress using TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a KI-starch test paper does not change color, indicating the absence of peroxides.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 1:5 to 1:1).

  • The pure product is obtained as an off-white solid with a yield of up to 88%[1].

Visualizations

Logical Workflow for Troubleshooting Low Yield

G cluster_B Reagent Quality cluster_C Reaction Conditions cluster_D Workup & Purification A Low Yield Observed B Check Reagent Quality A->B Step 1 C Verify Reaction Conditions A->C Step 2 D Optimize Workup & Purification A->D Step 3 B1 Is Catalyst (Mn(OTf)₂) pure? B->B1 C1 Is Solvent correct? (H₂O) C->C1 D1 Increase number of extractions D->D1 D2 Optimize chromatography gradient D->D2 B2 Is Oxidant (t-BuOOH) fresh? B1->B2 Yes B3 Source new reagents B1->B3 No B2->C Yes B2->B3 No C2 Is Temperature correct? (25°C) C1->C2 Yes C4 Adjust conditions based on protocol C1->C4 No C3 Is Time sufficient? (up to 72h) C2->C3 Yes C2->C4 No C3->D Yes C3->C4 No G Start 2,3-Cyclopentenopyridine Reagents Mn(OTf)₂ (cat.) t-BuOOH, H₂O, 25°C Wrong_Reagents m-CPBA or AcOOH MeCN Product 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Reagents->Product Desired Path Side_Product N-Oxide Byproduct Wrong_Reagents->Side_Product Side Reaction

References

Technical Support Center: 5H-Cyclopenta[c]pyridin-7(6H)-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5H-Cyclopenta[c]pyridin-7(6H)-one. The information is tailored to researchers, scientists, and drug development professionals to help overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of this compound.

Q1: My crude product is a dark, oily residue. What is the best initial approach for purification?

A1: An initial purification by flash column chromatography is recommended for oily or highly impure samples. This technique is effective at separating the target compound from baseline impurities and colored byproducts. A typical solvent system to start with is a gradient of ethyl acetate in petroleum ether or hexanes.[1]

Q2: I am seeing a spot on my TLC that has a very similar Rf to my product. How can I improve separation?

A2:

  • Optimize Solvent System: Experiment with different solvent systems for your flash chromatography. Adding a small amount of a more polar solvent like methanol to a dichloromethane or ethyl acetate/hexane system can sometimes improve separation of polar compounds. For basic compounds like pyridines, adding a small percentage (0.1-1%) of triethylamine to the eluent can reduce tailing and improve resolution.

  • Recrystallization: If the impurity level is low to moderate, recrystallization can be a highly effective method for achieving high purity. Test various solvent systems to find one that dissolves your compound when hot but not at room temperature.

Q3: After column chromatography, my product yield is very low. What are the possible causes?

A3:

  • Compound Instability on Silica Gel: this compound, being a ketone with a pyridine ring, might have some instability on acidic silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting to see if new spots (decomposition products) have formed. If it is unstable, consider using a plug of neutral alumina or florisil for purification.

  • Product Streaking/Tailing on the Column: If the compound streaks significantly, it may be eluting over a large number of fractions in low concentrations. This can be mitigated by using a more polar solvent system or by adding a modifier like triethylamine to the eluent.

  • Incorrect Solvent Polarity: If the eluent is too polar, your compound may have eluted very quickly with the solvent front. Conversely, if it's not polar enough, your compound may still be on the column. Try eluting with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if the product can be recovered.

Q4: What are the likely impurities I should be trying to remove?

A4: Based on common synthetic routes, potential impurities include:

  • Unreacted Starting Materials: For instance, if synthesizing via oxidation of the corresponding cyclopentenopyridine, the starting material may be present.

  • Over-oxidized Byproducts: The synthesis may lead to the formation of related compounds with higher oxidation states.

  • N-Oxides: Oxidation of the pyridine nitrogen can lead to the corresponding N-oxide as a side product.[1]

  • Partially Reacted Intermediates: In multi-step or condensation reactions, intermediates may persist in the crude product.

Q5: My recrystallization attempt resulted in an oil, not crystals. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some solutions:

  • Use a higher boiling point solvent in which the compound is less soluble.

  • Use a more dilute solution. Add more hot solvent to fully dissolve the oil, then allow it to cool very slowly.

  • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

  • Add a seed crystal of the pure compound if available.

  • Try a two-solvent recrystallization system. Dissolve the compound in a minimal amount of a good solvent (in which it is very soluble), and then slowly add a poor solvent (in which it is insoluble) until the solution becomes cloudy. Heat to clarify and then cool slowly.

Purification Protocols

Below are detailed methodologies for the two primary purification techniques for this compound.

Protocol 1: Flash Column Chromatography

This method is ideal for the initial purification of crude reaction mixtures.

Materials:

  • Silica gel (230-400 mesh)

  • Column chromatography apparatus

  • Solvents: Petroleum ether (or hexanes), Ethyl acetate, Dichloromethane, Methanol, Triethylamine

  • TLC plates, chamber, and UV lamp

Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the target compound an Rf value of approximately 0.2-0.4. A common starting point is 30% ethyl acetate in petroleum ether.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Start with the least polar solvent mixture determined from TLC analysis.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

    • If the product is slow to elute, gradually increase the polarity of the eluent (gradient elution). For example, move from 20% to 40% to 60% ethyl acetate in petroleum ether.

  • Fraction Analysis & Isolation:

    • Visualize TLC plates under UV light (254 nm), as the conjugated system should be UV-active.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This technique is suitable for obtaining highly pure crystalline material from a partially purified product.

Materials:

  • Erlenmeyer flasks

  • Hotplate

  • Filtration apparatus (Buchner funnel)

  • Various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, acetone, water)

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and a "non-soluble" solvent that are miscible. Ethanol/water or ethyl acetate/hexanes are common pairs.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables present hypothetical, yet realistic, data for the purification of 1 gram of crude this compound.

Table 1: Comparison of Purification Techniques

ParameterFlash Column ChromatographyRecrystallization
Starting Purity ~75% (by NMR)~90% (by NMR)
Final Purity >95% (by NMR)>99% (by NMR)
Typical Yield 65-80%85-95%
Solvent Volume 500 - 1000 mL50 - 100 mL
Time Required 2 - 4 hours1 - 2 hours (plus cooling time)

Table 2: Flash Chromatography Solvent Systems and Outcomes

Solvent System (v/v)Rf of ProductSeparation from Main ImpurityNotes
30% EtOAc / 70% Hexanes0.35Good (ΔRf > 0.15)Ideal for initial separation.
50% EtOAc / 50% Hexanes0.55Fair (ΔRf ≈ 0.1)May be too polar; risk of co-elution.
5% MeOH / 95% DCM0.40Excellent (ΔRf > 0.2)Good for more polar impurities.
30% EtOAc / 70% Hexanes + 0.5% TEA0.38Good, with improved peak shapeReduces tailing of the product spot.

Visualizations

Experimental Workflow

G Figure 1: General Purification Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Purity Check cluster_3 Secondary Purification (Optional) cluster_4 Final Product crude Crude Product tlc TLC Analysis crude->tlc chromatography Flash Column Chromatography tlc->chromatography purity_check Purity Assessment (TLC, NMR) chromatography->purity_check recrystallization Recrystallization purity_check->recrystallization Purity < 99% final_product Pure Product (>99%) purity_check->final_product Purity > 99% recrystallization->final_product G Figure 2: Troubleshooting Poor Purification start Poor Purification (Low Yield or Purity) check_tlc Review TLC of Crude & Purified Fractions start->check_tlc streaking Streaking or Tailing on TLC? check_tlc->streaking poor_separation Poor Separation (Close Rf values)? check_tlc->poor_separation low_yield Product Missing (Low Mass Balance)? check_tlc->low_yield streaking->poor_separation No add_tea Add TEA or AcOH to Eluent streaking->add_tea Yes poor_separation->low_yield No change_solvent Change Solvent System (e.g., DCM/MeOH) poor_separation->change_solvent Yes recrystallize Attempt Recrystallization poor_separation->recrystallize If Purity >90% check_stability Test Stability on Silica low_yield->check_stability Yes a Use Alumina or Reverse Phase

References

Technical Support Center: Synthesis of Fused Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of fused pyridinone compounds.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A: Low yields in fused pyridinone synthesis can stem from several factors, from reaction setup to work-up procedures. A systematic approach to troubleshooting is crucial. [1][2][3][4]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some reactions may require longer durations to reach completion.[1] Temperature: Ensure the reaction is maintained at the optimal temperature. For thermally sensitive compounds, a lower temperature for a longer duration might be beneficial. Conversely, some reactions may require higher temperatures or reflux conditions to proceed efficiently.[4] Reagent Stoichiometry: Re-evaluate the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.
Starting Material Decomposition Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction or lead to unwanted side products.[3] Recrystallize or purify starting materials if necessary. Stability: Some starting materials may be unstable under the reaction conditions. Consider adding reagents dropwise or at a lower temperature to control the reaction rate and minimize decomposition.[1]
Inefficient Catalyst Catalyst Choice: The choice of catalyst can significantly impact the yield. If using a catalyst, ensure it is active and suitable for the specific transformation. Consider screening different catalysts (e.g., Lewis acids, Brønsted acids, or metal catalysts) to find the most effective one for your system.[5] Catalyst Loading: The amount of catalyst used is critical. Too little may result in an incomplete reaction, while too much can sometimes lead to side reactions. Optimize the catalyst loading based on literature precedents or systematic experimentation.
Poor Work-up Procedure Product Loss During Extraction: Your product might have some solubility in the aqueous layer. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery. Back-extract the combined aqueous layers with the organic solvent as an additional precaution.[2] Product Adsorption: The product may adhere to drying agents (e.g., MgSO₄, Na₂SO₄) or filtration media. Ensure to wash these solids thoroughly with the extraction solvent to recover any adsorbed product.[1] Emulsion Formation: Emulsions during aqueous work-up can trap the product. To break emulsions, try adding brine, gently swirling, or passing the mixture through a pad of Celite.
Suboptimal Solvent Solvent Polarity: The polarity of the solvent can influence reaction rates and equilibria. Screen a range of solvents with varying polarities to find the optimal medium for your reaction.[6] Solvent Purity: Ensure you are using dry, high-purity solvents, especially for moisture-sensitive reactions.
Issue 2: Formation of Unexpected Side Products

Q: I am observing significant formation of side products in my reaction mixture. How can I identify and minimize them?

A: The formation of side products is a common challenge. Understanding the potential side reactions and optimizing reaction conditions are key to improving the purity of your desired fused pyridinone. [2]

Common Side Products and Prevention Strategies:

Side Product Type Potential Cause & Mechanism Prevention & Minimization Strategies
Polymerization Products Highly reactive starting materials or intermediates can self-condense or polymerize under the reaction conditions, especially at elevated temperatures.- Add reactive starting materials slowly or at a lower temperature. - Use a more dilute reaction mixture. - Optimize the reaction time to quench the reaction once the desired product is formed, before significant polymerization occurs.
Over-alkylation/Over-arylation In reactions involving N-alkylation or N-arylation, the nitrogen of the pyridinone ring can be susceptible to further reaction if a strong base and excess electrophile are used.- Use a stoichiometric amount of the alkylating or arylating agent. - Employ a weaker base or control the reaction temperature to modulate reactivity.
Ring-Opened Products Certain fused pyridinone systems can be susceptible to hydrolysis or other ring-opening reactions, especially under harsh acidic or basic conditions during the reaction or work-up.- Use milder reaction conditions. - Neutralize the reaction mixture carefully during work-up, avoiding strong acids or bases if the product is sensitive.[2]
Isomeric Products In multicomponent reactions or cycloadditions, the formation of regioisomers or stereoisomers is possible depending on the substrates and reaction conditions.- Employ regioselective or stereoselective catalysts. - Modify the electronic or steric properties of the starting materials to favor the formation of the desired isomer. - Carefully optimize the reaction temperature and solvent.
Issue 3: Difficulty in Product Purification

Q: My crude product is difficult to purify. What are some effective purification strategies for fused pyridinone compounds?

A: Fused pyridinones can be polar and may present purification challenges. A combination of techniques might be necessary to achieve high purity. [7][8][9]

Purification Troubleshooting:

Problem Suggested Solutions
Streaking on Silica Gel TLC/Column Polarity: Fused pyridinones are often polar and can interact strongly with silica gel, leading to streaking. Solution: - Add a small amount of a polar modifier to your eluent, such as methanol (1-10%) or triethylamine (0.1-1%) for basic compounds, or acetic acid (0.1-1%) for acidic compounds.[7][10] - Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase silica gel (C18).[11]
Poor Separation from Starting Materials/Side Products Similar Polarity: If the product and impurities have similar polarities, separation by standard column chromatography can be challenging. Solution: - Optimize your eluent system for column chromatography by testing various solvent mixtures with different selectivities. - Consider preparative TLC or HPLC for difficult separations. - Recrystallization can be a highly effective method for purifying solid products if a suitable solvent system can be found.[8][9]
Product is a Highly Polar, Water-Soluble Solid High Polarity: Highly polar compounds may not be soluble in common organic solvents used for chromatography. Solution: - Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient is often effective for purifying polar compounds.[7][12] - Ion-exchange chromatography can be used if the compound has acidic or basic functional groups.[11]
Group-Assisted Purification (GAP) For certain synthetic routes, such as the Ugi reaction, a "Group-Assisted Purification" strategy can be employed. This involves designing the synthesis so that the product precipitates from the reaction mixture, and impurities remain in solution, avoiding the need for chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the formation of the fused pyridinone ring using spectroscopic methods?

A1: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H and ¹³C NMR Spectroscopy: Look for characteristic shifts of protons and carbons in the pyridinone ring. The chemical shifts will be influenced by the fusion and substitution pattern. The presence of a signal for the N-H proton (if unsubstituted) and the carbonyl carbon are key indicators.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1690 cm⁻¹ is characteristic of the pyridinone carbonyl group. The N-H stretch (if present) will appear as a broad band around 3100-3400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the expected molecular weight of your fused pyridinone. The fragmentation pattern can also provide structural information.[13][14][15][16][17] Common fragmentation patterns may involve the loss of CO, HCN, or side chains.[14][16]

Q2: What is the effect of different catalysts on the yield and reaction time in fused pyridinone synthesis?

A2: The choice of catalyst can have a dramatic effect on the outcome of the synthesis. The following table summarizes the performance of different catalysts in a model multicomponent synthesis of a fused pyridinone derivative.

Catalyst Catalyst Loading (mol%) Solvent Reaction Time (h) Yield (%) Reference
None -Ethanol1225[Hypothetical Data]
L-Proline 10Ethanol685[18]
InCl₃ 10Acetonitrile496[19]
Yb(OTf)₃ 5Acetonitrile496[19]
p-TsOH 20Acetic Acid (Microwave)0.588[20]
Ionic Liquid -[bmim]Br292[6]
Nanocatalyst 2Water195[5]

This table is a representative example based on data from multiple sources and may not reflect the outcome of all fused pyridinone syntheses.

Q3: How does the choice of solvent affect the synthesis of fused pyridinones?

A3: The solvent plays a crucial role in dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway. For instance, polar aprotic solvents like DMF and acetonitrile are commonly used. In some green chemistry approaches, water or ionic liquids have been successfully employed, often leading to improved yields and easier work-up.[5][6] It is often beneficial to screen a variety of solvents to find the optimal conditions for a specific reaction.

Experimental Protocols

Protocol 1: Multicomponent Synthesis of a Fused Pyridinone

This protocol is a general guideline for a one-pot, four-component synthesis of a substituted fused pyridinone.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)

  • β-dicarbonyl compound (e.g., dimedone, ethyl acetoacetate) (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde, active methylene compound, β-dicarbonyl compound, ammonium acetate, and catalyst.

  • Add the solvent and stir the mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterize the purified product by NMR, IR, and MS.

Protocol 2: Diels-Alder Synthesis of a Fused Pyridinone

This protocol describes a general procedure for the [4+2] cycloaddition reaction between a 2-pyridone and a dienophile.

Materials:

  • Substituted 2-pyridone (1.0 mmol)

  • Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate) (1.2 mmol)

  • High-boiling solvent (e.g., toluene, xylene, or diphenyl ether) (10 mL)

Procedure:

  • In a flame-dried round-bottom flask, dissolve the 2-pyridone and the dienophile in the solvent.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC. The reaction may require several hours to days for completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. The eluent will depend on the polarity of the product.

  • Characterize the purified product by NMR, IR, and MS to confirm its structure and stereochemistry.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Combine Reactants, Catalyst, & Solvent react Heat / Stir (Monitor by TLC/LC-MS) start->react 1 quench Quench Reaction react->quench 2 extract Aqueous Extraction quench->extract 3 dry Dry Organic Layer extract->dry 4 concentrate Concentrate dry->concentrate 5 purify Column Chromatography or Recrystallization concentrate->purify 6 char Characterization (NMR, IR, MS) purify->char 7

Caption: A general experimental workflow for the synthesis of fused pyridinone compounds.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Starting Material Decomposition start->cause2 cause3 Poor Work-up start->cause3 cause4 Inefficient Catalyst start->cause4 sol1 Optimize Time/Temp cause1->sol1 sol2 Check Purity/ Control Addition cause2->sol2 sol3 Improve Extraction/ Washing cause3->sol3 sol4 Screen Catalysts/ Optimize Loading cause4->sol4

Caption: A logical flowchart for troubleshooting low yields in fused pyridinone synthesis.

References

Optimizing reaction conditions for Vilsmeier cyclization in pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Vilsmeier cyclization reactions involving pyridine substrates. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data to help researchers, scientists, and drug development professionals achieve successful outcomes in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier cyclization of pyridines.

Q1: Why is my reaction yield consistently low?

A1: Low yields in Vilsmeier cyclizations involving pyridines can stem from several factors. Pyridine rings are electron-deficient, making them less reactive towards electrophilic substitution compared to electron-rich aromatics.[1] Optimizing the reaction conditions is crucial. Key parameters to investigate include:

  • Reagent Stoichiometry: The ratio of the N,N-disubstituted formamide (commonly DMF) to the acid chloride (commonly POCl₃) is critical. An improper ratio can lead to side reactions or incomplete conversion. In one study, the best results for a pyridine-fused system were achieved with a DMF to POCl₃ ratio of 5:6.[2]

  • Temperature: The reaction temperature must be carefully controlled. Temperatures that are too low may result in no reaction, while excessively high temperatures can cause decomposition of the starting material or product.[1][2] For instance, one optimization study found 80°C to be optimal, with lower temperatures leading to recovery of starting material and higher temperatures reducing the yield.[2]

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Halogenated solvents like 1,2-dichloroethane (DCE) are often effective.[2] Using an inappropriate solvent, such as benzene, may lead to complete decomposition of the starting materials.[2]

Q2: My starting material is decomposing. What can I do to prevent this?

A2: Decomposition is often a sign of overly harsh reaction conditions. Consider the following adjustments:

  • Check Reagent Ratio: An excessive amount of the activating agent (e.g., POCl₃) can lead to decomposition. For example, increasing the POCl₃ to DMF ratio to 5:1 resulted in the complete decomposition of the starting material in one case.[2] Try reducing the relative amount of the acid chloride.

  • Lower the Reaction Temperature: High temperatures can degrade sensitive substrates. An optimal temperature is often found in the range of 70-80°C.[1][2] If decomposition is observed at a higher temperature (e.g., 100°C), reducing it to 80°C may improve the yield.[2]

  • Vilsmeier Reagent Preparation: The Vilsmeier reagent is typically prepared in situ at a low temperature (e.g., 0°C) before the substrate is added.[3] Ensure the reagent is formed correctly before heating the reaction mixture.

Q3: The reaction is not proceeding, and I am recovering my starting material. What should I check?

A3: If the reaction fails to start, several factors could be at play:

  • Insufficient Activation: The pyridine substrate may not be sufficiently electron-rich to react with the Vilsmeier reagent, which is a weak electrophile.[4][5] The presence of electron-donating groups on the pyridine ring can facilitate the reaction.

  • Reaction Temperature is Too Low: Some reactions require a specific activation temperature to proceed. In one documented optimization, a reaction temperature of 60°C was insufficient to form the desired product, and the starting material was recovered quantitatively.[2] A moderate increase in temperature (e.g., to 80°C) might be necessary.

  • Reagent Quality: Ensure the reagents, particularly the acid chloride (e.g., POCl₃) and the formamide (e.g., DMF), are anhydrous and of high purity. Moisture can quench the Vilsmeier reagent.

Q4: What is the Vilsmeier reagent and how is it prepared?

A4: The Vilsmeier reagent is the active electrophile in the reaction, an N,N-dimethyliminium salt like N-(chloromethylidene)-N-methylmethanaminium chloride.[6][7] It is typically generated in situ by reacting an N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride.[3] The combination of DMF and POCl₃ is most frequently used.[3]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the optimization of a modified Vilsmeier-Haack reaction for the synthesis of β-pyridine-fused porphyrins, illustrating the impact of reagent ratio, solvent, and temperature on product yield.[2][8]

EntrySolventTemperature (°C)DMF:POCl₃ RatioYield of Product 1 (%)Yield of Product 2 (%)Outcome
1DCE801:33711Moderate yield
2DCE801:5--Starting material decomposed
3DCE801:14218Improved yield
4DCE805:65122Optimal Yield
5Benzene805:6--Starting material decomposed
6Dioxane1005:6Lower YieldLower YieldHigh temperature detrimental
7DCE605:6--Reaction did not proceed
8THF605:6--Reaction did not proceed

Data adapted from a study on nickel(II) 2-acetamido-5,10,15,20-tetraphenylporphyrin.[2]

Experimental Protocols

Protocol 1: General Procedure for In Situ Preparation of the Vilsmeier Reagent

This protocol describes the standard method for generating the Vilsmeier reagent from DMF and POCl₃.

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask and cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cold, stirring DMF via the dropping funnel over a period of 15-30 minutes.[3]

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • The resulting mixture, which may be a colorless or pale yellow solid or slurry, is the Vilsmeier reagent and is ready for the addition of the substrate.[6]

Protocol 2: Vilsmeier Cyclization of an Activated Pyridine Precursor

This protocol is based on the optimized conditions for the synthesis of β-pyridine-fused porphyrins.[2]

  • Prepare the Vilsmeier reagent as described in Protocol 1 using the desired DMF:POCl₃ ratio (e.g., 5:6).

  • To the freshly prepared reagent, add the solvent of choice (e.g., 1,2-dichloroethane (DCE)).

  • Dissolve the pyridine-containing substrate (e.g., 2-acetamido-tetraarylporphyrin, 0.14 mmol) in a minimal amount of the same solvent.

  • Add the substrate solution to the stirring Vilsmeier reagent mixture.

  • Heat the reaction mixture to the optimized temperature (e.g., 80°C) and maintain for the required reaction time (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice and water to hydrolyze the intermediate iminium salt.[3]

  • Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution or sodium acetate solution, until the pH is neutral or slightly basic.[3]

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or preparative TLC to isolate the desired cyclized pyridine derivative.[2]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes and troubleshooting logic for the Vilsmeier cyclization.

Vilsmeier_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Purification prep1 Cool DMF to 0°C prep2 Add POCl₃ Dropwise prep1->prep2 prep3 Stir at 0°C for 30 min prep2->prep3 reac1 Add Solvent (e.g., DCE) prep3->reac1 Reagent Ready reac2 Add Pyridine Substrate reac1->reac2 reac3 Heat to Reaction Temp (e.g., 80°C) reac2->reac3 reac4 Monitor by TLC reac3->reac4 work1 Quench with Ice Water reac4->work1 Reaction Complete work2 Neutralize with Base work1->work2 work3 Extract with Organic Solvent work2->work3 work4 Dry and Concentrate work3->work4 work5 Purify (Chromatography) work4->work5 end end work5->end Final Product

Caption: General experimental workflow for a Vilsmeier cyclization reaction.

Troubleshooting_Flowchart cluster_ly Troubleshooting Low Yield cluster_nr Troubleshooting No Reaction cluster_d Troubleshooting Decomposition start Reaction Issue Identified q1 What is the main problem? start->q1 low_yield Low Yield q1->low_yield Low Conversion no_reaction No Reaction / Starting Material Recovered q1->no_reaction No Conversion decomposition Decomposition q1->decomposition Degradation ly1 Optimize DMF:POCl₃ Ratio (Try 5:6) low_yield->ly1 nr1 Increase Temperature Moderately (e.g., from 60°C to 80°C) no_reaction->nr1 d1 Decrease Temperature (e.g., from 100°C to 80°C) decomposition->d1 ly2 Check Reaction Temperature (Is it optimal, e.g., 80°C?) ly1->ly2 ly3 Verify Solvent Choice (Is it appropriate, e.g., DCE?) ly2->ly3 ly_sol Problem Solved ly3->ly_sol nr2 Check Substrate Activity (Is it electron-rich enough?) nr1->nr2 nr3 Ensure Reagents are Anhydrous nr2->nr3 nr_sol Problem Solved nr3->nr_sol d2 Reduce POCl₃ Ratio (Avoid large excess) d1->d2 d3 Ensure Slow, Cold Reagent Preparation d2->d3 d_sol Problem Solved d3->d_sol

Caption: A logical flowchart for troubleshooting common Vilsmeier reaction issues.

Vilsmeier_Reagent_Formation DMF DMF (Dimethylformamide) adduct Initial Adduct DMF->adduct Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->adduct reagent Vilsmeier Reagent (Iminium Salt) adduct->reagent Chloride Elimination

Caption: Simplified mechanism for the formation of the Vilsmeier reagent.

References

Overcoming low yield in manganese-catalyzed oxidation of pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for manganese-catalyzed oxidation of pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in manganese-catalyzed pyridine oxidation?

Low yields can stem from several factors:

  • Catalyst Deactivation: The manganese catalyst can deactivate through various pathways, including the formation of inactive manganese species (e.g., dinuclear Mn(III)/Mn(IV) complexes) or degradation of the supporting ligand.[1][2][3][4]

  • Ligand Instability: Pyridyl-containing ligands can decompose under oxidative conditions. For instance, some ligands have been shown to degrade to pyridine-2-carboxylic acid, which then acts as the active catalytic species, though this process can be inefficient.[1][5]

  • Oxidant Decomposition: Hydrogen peroxide (H₂O₂), a common oxidant, can undergo disproportionation to water and oxygen, a non-productive pathway that competes with the desired oxidation of the pyridine substrate.[2][3][4]

  • Sub-optimal Reaction Conditions: Factors such as temperature, solvent, pH, and the rate of oxidant addition can significantly impact the reaction's efficiency.

  • Substrate Purity: Impurities in the pyridine substrate or solvent can interfere with the catalytic cycle.[6]

Q2: How can I improve the stability and activity of my manganese catalyst?

Optimizing the catalyst's performance involves several strategies:

  • Ligand Selection: The choice of ligand is critical. Macrocyclic and aminopyridine-based ligands can enhance stability and control the reactivity of the manganese center.[2][3][4][7] Electron-donating groups on the ligand can enhance reactivity.[7]

  • Use of Additives: Carboxylic acids and N-heterocyclic bases can act as co-catalysts or axial ligands, modulating the electronic properties and reactivity of the manganese center.[8]

  • Heterogeneous Catalysis: Immobilizing the manganese catalyst on a solid support can improve its stability, allow for recycling, and minimize metal leaching into the product.[9][10]

Q3: What is the role of additives like carboxylic acids and bases in these reactions?

Additives play a crucial role in the catalytic cycle:

  • Carboxylic Acids: They can facilitate the formation of the active high-valent manganese-oxo species from a manganese-hydroperoxo intermediate.[11]

  • Bases: Bases are often required to deprotonate pro-ligands or to neutralize acidic byproducts that can inhibit the catalyst.

Q4: Which oxidant should I use, and how should it be added?

Hydrogen peroxide is a common and environmentally benign oxidant. To minimize its decomposition, it is often recommended to:

  • Use a slight excess: Using a large excess can promote side reactions.

  • Slow Addition: Adding the oxidant slowly via a syringe pump can maintain a low steady-state concentration, favoring the desired oxidation over disproportionation.[2][3][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst- Ensure the manganese precursor and ligand are of high purity.- Consider in-situ formation of the catalyst.- Synthesize and isolate the catalyst before use.
Catalyst deactivation- Lower the reaction temperature.- Use a more robust ligand system.- Add the oxidant slowly to prevent high local concentrations that can lead to catalyst decomposition.[2][3][4]
Ligand decomposition- Screen different ligands to find one that is stable under your reaction conditions.- Be aware that some pyridyl ligands can decompose to pyridine-2-carboxylic acid, which may be the true catalyst.[1][5]
Low Yield with Good Conversion Competing side reactions (e.g., H₂O₂ disproportionation)- Optimize the amount of oxidant; avoid large excesses.- Add the oxidant slowly over an extended period.[2][3][4]- Screen different co-catalysts and additives.
Product degradation- Monitor the reaction progress and stop it once the maximum yield is reached.- Lower the reaction temperature.
Inconsistent Results Substrate or solvent impurities- Use freshly distilled solvents and high-purity substrates.- Ensure all glassware is scrupulously clean and dry.[6]
Atmosphere sensitivity- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if the catalyst or reagents are air-sensitive.

Quantitative Data on Reaction Yields

Table 1: Manganese-Catalyzed C3-H Arylation of Pyridine Derivatives

EntryPyridine SubstrateArylating AgentYield (%)
1N-(pyridin-2-yl)pivalamide1-iodo-4-methoxybenzene85
2N-(pyridin-2-yl)pivalamide1-iodo-4-fluorobenzene78
3N-(pyridin-2-yl)pivalamide1-iodo-4-(trifluoromethyl)benzene65
4N-(5-methylpyridin-2-yl)pivalamide1-iodo-4-methoxybenzene82
5N-(5-chloropyridin-2-yl)pivalamide1-iodo-4-methoxybenzene75

Reaction conditions: Pyridine substrate (0.25 mmol), aryl iodide (1.0 mmol), Mn-I catalyst (9.0 mol %), TMEDA (0.5 mmol), 2,3-dichlorobutane (0.75 mmol), 70 °C, 16 h. Data adapted from a study on a reusable manganese catalyst.[9]

Table 2: Manganese-Catalyzed Oxidation of Pyridines to N-oxides

EntryPyridine SubstrateOxidantCatalyst SystemYield (%)
1PyridineH₂O₂Mn(TDCPP)Cl / NH₄OAc90
24-MethylpyridineH₂O₂Mn(TDCPP)Cl / NH₄OAc92
34-ChloropyridineH₂O₂Mn(TDCPP)Cl / NH₄OAc88
43-CyanopyridineH₂O₂Mn(TDCPP)Cl / NH₄OAc85

Data compiled from literature on pyridine N-oxide synthesis. Mn(TDCPP)Cl = Manganese tetrakis(2,6-dichlorophenyl)porphyrin chloride.[12]

Experimental Protocols

Protocol 1: General Procedure for Manganese-Catalyzed C-H Arylation of Pyridines

  • To an oven-dried reaction vessel, add the pyridine substrate (1.0 equiv), the aryl iodide (4.0 equiv), and the hybrid manganese catalyst Mn-I (9.0 mol %).

  • Seal the vessel and purge with a stream of nitrogen for 10 minutes.

  • Add tetramethylethylenediamine (TMEDA) (2.0 equiv) and 2,3-dichlorobutane (3.0 equiv) via syringe.

  • Place the reaction vessel in a preheated oil bath at 70 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired C3-arylated pyridine.

Protocol 2: General Procedure for Manganese-Catalyzed N-Oxidation of Pyridines

  • In a round-bottom flask, dissolve the pyridine substrate (1.0 equiv) in a mixture of dichloromethane and acetonitrile.

  • Add manganese tetrakis(2,6-dichlorophenyl)porphyrin chloride (Mn(TDCPP)Cl) (1-5 mol %) and ammonium acetate (as a cocatalyst).

  • Cool the mixture in an ice bath and add 30% aqueous hydrogen peroxide (1.1-1.5 equiv) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, quench the reaction by adding a small amount of MnO₂ to decompose excess H₂O₂.

  • Filter the mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Is Substrate Conversion Low? Start->Check_Conversion Check_Catalyst Catalyst/Ligand Integrity Check_Conversion->Check_Catalyst Yes Check_Side_Reactions Are Side Products Observed? Check_Conversion->Check_Side_Reactions No Check_Conditions Reaction Conditions Check_Catalyst->Check_Conditions Purify_Reagents Purify Reagents/Solvents Check_Conditions->Purify_Reagents Optimize_Oxidant Optimize Oxidant Addition Check_Side_Reactions->Optimize_Oxidant Yes Optimize_Temp Optimize Temperature Check_Side_Reactions->Optimize_Temp No End Yield Improved Optimize_Oxidant->End Optimize_Temp->End Screen_Ligands Screen Ligands/Additives Purify_Reagents->Screen_Ligands Screen_Ligands->End Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Mn_II Mn(II) Precatalyst Mn_III_OOH Mn(III)-OOH Mn_II->Mn_III_OOH + H₂O₂ Mn_V_O Active Mn(V)=O Species Mn_III_OOH->Mn_V_O - H₂O Mn_IV_OH Mn(IV)-OH Mn_V_O->Mn_IV_OH + Pyridine - Pyridine Radical Inactive_Dimer Inactive Mn Dimer Mn_V_O->Inactive_Dimer Dimerization Pyridine Pyridine Substrate Product Oxidized Pyridine H2O2 H₂O₂ H2O H₂O Mn_IV_OH->Mn_II + e⁻, + H⁺ Mn_IV_OH->Product + Pyridine Radical

References

Technical Support Center: Purifying Cyclopenta[c]pyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols and troubleshooting guidance for the purification of cyclopenta[c]pyridine derivatives using column chromatography. The following sections are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of these basic nitrogen-containing heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying cyclopenta[c]pyridine derivatives on silica gel?

A1: The most frequent problem is peak tailing or streaking. This occurs because the basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This can lead to poor separation, broad peaks, and lower yields of the purified compound.

Q2: How can I prevent peak tailing and streaking?

A2: There are two primary methods to mitigate this issue:

  • Use of a Basic Additive: Adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase can neutralize the acidic sites on the silica gel.[2] A typical concentration is 0.1-1% of the total solvent volume.

  • Deactivation of Silica Gel: The silica gel can be "deactivated" before use by preparing a slurry with a solvent mixture containing triethylamine. This pre-treatment neutralizes the acidic surface.[3]

Q3: What stationary phase should I use?

A3: While silica gel is the most common stationary phase, its acidic nature can be problematic for cyclopenta[c]pyridine derivatives.[4] If tailing persists despite the use of basic additives, consider these alternatives:

  • Alumina (basic or neutral): Alumina is a good alternative for the purification of amines and other basic compounds.[4]

  • Deactivated Silica Gel: As mentioned above, pre-treating silica gel with a base like triethylamine can significantly improve separation.[4]

  • Reverse-Phase Silica: In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an effective alternative for purifying polar cyclopenta[c]pyridine derivatives.[4]

Q4: How do I choose an appropriate solvent system (mobile phase)?

A4: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. For cyclopenta[c]pyridine derivatives, common solvent systems include mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[5] The polarity is gradually increased to elute the compounds from the column. A good starting point is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 on TLC.[6][7]

Q5: My compound won't elute from the column. What should I do?

A5: If your compound is not eluting, it may be due to several factors:

  • Insufficiently Polar Mobile Phase: The solvent system may not be polar enough to move the compound down the column. Gradually increase the percentage of the polar solvent in your mobile phase.

  • Strong Interaction with Silica: The compound may be irreversibly adsorbed onto the silica gel. This can happen if the compound is particularly basic or unstable on silica.[3] In this case, trying a different stationary phase like alumina is recommended.

  • Compound Decomposition: The compound may have decomposed on the silica gel.[3] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.

Troubleshooting Guide

Problem Possible Cause Solution
Peak Tailing/Streaking Strong interaction between the basic compound and acidic silica gel.[1][2]Add 0.1-1% triethylamine or pyridine to the eluent.[2] Use deactivated silica gel or switch to an alumina column.[3][4]
Poor Separation Inappropriate solvent system. Column overloading.Optimize the solvent system using TLC to achieve a larger ΔRf between compounds. Reduce the amount of crude material loaded onto the column.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (reduce the percentage of the more polar solvent).
Compound Elutes Too Slowly or Not at All Mobile phase is not polar enough.[3] Compound may be decomposing on the column.[3]Gradually increase the polarity of the mobile phase. Check for compound stability on silica using TLC. Consider using a different stationary phase like alumina.
Cracks in the Silica Bed Improper packing of the column. Drastic changes in solvent polarity.Ensure the silica gel is packed uniformly without any air bubbles. When running a gradient, increase the polarity of the mobile phase gradually.
Low Recovery of a Stable Compound The compound may have eluted in very dilute fractions.Concentrate all collected fractions and re-analyze by TLC.

Experimental Protocols

Protocol 1: General Column Chromatography for Cyclopenta[c]pyridine Derivatives

This protocol provides a general procedure for the purification of a cyclopenta[c]pyridine derivative using a silica gel column with a basic additive.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (typically 50-100 times the weight of the crude material).
  • Add the initial, least polar mobile phase solvent system (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% Triethylamine) to the silica gel to create a slurry.
  • Stir the slurry gently with a glass rod to remove any air bubbles.

2. Packing the Column:

  • Ensure the column's stopcock is closed and place a small plug of cotton or glass wool at the bottom.
  • Add a thin layer of sand.
  • Pour the silica gel slurry into the column.
  • Gently tap the side of the column to ensure even packing and remove any air pockets.
  • Open the stopcock to allow some solvent to drain, which helps in packing the silica gel. Do not let the solvent level drop below the top of the silica.
  • Add another thin layer of sand on top of the packed silica.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude cyclopenta[c]pyridine derivative in a minimal amount of the mobile phase or a suitable solvent. Using a pipette, carefully add the solution to the top of the column.
  • Dry Loading: Dissolve the crude material in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Begin eluting the column by opening the stopcock. Maintain a steady flow rate.
  • Collect the eluent in fractions (e.g., in test tubes).
  • Gradually increase the polarity of the mobile phase as needed (e.g., from 2% to 10% to 20% Ethyl Acetate in Hexane, all containing 0.1% Triethylamine).
  • Monitor the collected fractions by TLC to identify which ones contain the purified compound.

5. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified cyclopenta[c]pyridine derivative.

Quantitative Data

The ideal Rf value for the target compound on a TLC plate before running a column is typically between 0.2 and 0.4 to ensure good separation.[6][7] The following table provides representative data for the TLC analysis of a hypothetical cyclopenta[c]pyridine derivative in common solvent systems.

Solvent System (v/v) % Triethylamine Rf Value Observations
Hexane:Ethyl Acetate (9:1)0.1%0.15Some streaking
Hexane:Ethyl Acetate (8:2)0.1%0.30Compact spot, good for column
Hexane:Ethyl Acetate (7:3)0.1%0.45Moves too fast
Dichloromethane:Methanol (98:2)0.1%0.25Compact spot
Dichloromethane:Methanol (95:5)0.1%0.50Moves too fast

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry (with 0.1% TEA) pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample prep_sample Prepare Sample (Wet or Dry Loading) prep_sample->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for column chromatography purification.

Troubleshooting Decision Tree

troubleshooting_tree cluster_streaking Issue: Streaking/Tailing cluster_separation Issue: Poor Separation cluster_elution Issue: No Elution start Problem with Purification q_base Is a basic additive (e.g., TEA) in the mobile phase? start->q_base q_rf Is ΔRf on TLC sufficient? start->q_rf q_polarity Is mobile phase polarity high enough? start->q_polarity add_base Add 0.1-1% TEA to the mobile phase q_base->add_base No deactivate Use deactivated silica or switch to alumina q_base->deactivate Yes optimize_solvent Re-optimize solvent system for better separation q_rf->optimize_solvent No reduce_load Reduce sample load q_rf->reduce_load Yes increase_polarity Gradually increase polarity q_polarity->increase_polarity No check_stability Check compound stability on silica q_polarity->check_stability Yes

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in multicomponent pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalability issues in multicomponent pyridine synthesis?

A1: When scaling up multicomponent pyridine syntheses, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions, researchers often face challenges that are not apparent at the lab scale. These include:

  • Reduced Yields: Reactions that are high-yielding on a small scale may see a significant drop in yield upon scale-up.

  • Increased Reaction Times: The reaction kinetics can change, leading to longer completion times.

  • Exotherm Control: Multicomponent reactions can be exothermic, and on a larger scale, heat dissipation becomes a critical safety and quality concern.

  • Mixing and Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to localized concentration gradients, resulting in side reactions and reduced product quality.

  • Impurity Profile Changes: Different impurity profiles may emerge at a larger scale due to longer reaction times, temperature variations, and different mixing efficiencies.

  • Product Isolation and Purification: Isolating and purifying large quantities of the product can be challenging, often requiring the development of new, scalable purification methods.[1]

Q2: How can I improve the yield and reduce the reaction time of my scaled-up pyridine synthesis?

A2: Several strategies can be employed to enhance the efficiency of scaled-up multicomponent pyridine syntheses:

  • Catalyst Optimization: The choice of catalyst can significantly impact the reaction. For instance, in the Guareschi-Thorpe synthesis, using ammonium carbonate as both a nitrogen source and a promoter can lead to high yields.[2] In other syntheses, metal-based catalysts like Cu(OTf)2, zinc, or Mg/Al hydrotalcite have been shown to improve yields.[3]

  • Solvent Selection: The solvent plays a crucial role in reaction kinetics and solubility of reactants and intermediates. A systematic screening of solvents is often necessary when scaling up.

  • Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction rates and improve yields in many organic syntheses, including pyridine synthesis.[4][5]

  • Flow Chemistry: Continuous flow reactors offer better control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, shorter reaction times, and a safer process.

Q3: What are the key safety considerations when scaling up multicomponent pyridine synthesis?

A3: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: It is crucial to understand the reaction's thermal profile to prevent runaway reactions. This involves determining the heat of reaction and ensuring the cooling capacity of the reactor is sufficient.

  • Reagent Handling: Some reagents used in pyridine synthesis, such as ammonia, can be hazardous and require appropriate handling procedures and engineering controls.

  • Pressure Management: Reactions that generate gaseous byproducts can lead to a pressure buildup in a closed system. Proper venting and pressure relief systems are essential.

  • Solvent Safety: Flammable solvents should be handled in appropriately rated equipment and in well-ventilated areas. The Sanofi and GSK solvent selection guides provide valuable information on the safety, health, and environmental impact of various solvents.[6][7][8]

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Symptom Possible Cause Troubleshooting Step
Low to moderate yield of the desired pyridine product. Incomplete reaction or formation of side products.1. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. The classical Hantzsch synthesis often suffers from long reaction times and harsh conditions.[4] 2. Catalyst Screening: Investigate the use of a catalyst. For example, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to give a 96% yield.[4] 3. Alternative Nitrogen Source: While ammonia or ammonium acetate are common, exploring other nitrogen sources might improve the yield.
Formation of unexpected byproducts. The Hantzsch reaction can proceed through multiple pathways, leading to different products under varying conditions.[4]1. Control of Reaction Parameters: Tightly control the temperature and addition rates of reactants to minimize side reactions. 2. In-situ Intermediate Analysis: Use analytical techniques like NMR to identify intermediates and understand the reaction pathway, which can help in optimizing conditions to favor the desired product.
Difficulty in aromatization of the dihydropyridine intermediate. The oxidation step can be low-yielding and produce side products.[4]1. Milder Oxidizing Agents: Explore milder and more efficient oxidizing agents instead of harsh ones like CrO3 or KMnO4.[4] 2. One-Pot Aromatization: Consider a one-pot synthesis and aromatization protocol using reagents like ferric chloride or manganese dioxide.[4]
Issue 2: Poor Performance in Bohlmann-Rahtz Pyridine Synthesis
Symptom Possible Cause Troubleshooting Step
Low yield and requirement for high temperatures for cyclodehydration. The traditional Bohlmann-Rahtz synthesis often requires high temperatures for the cyclodehydration step, which can lead to degradation.[9]1. Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can facilitate the cyclodehydration at lower temperatures.[10] 2. One-Pot Procedure: A one-pot reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent can provide high yields without the need for an additional acid catalyst.[11]
Formation of multiple regioisomers. Lack of regiocontrol during the reaction.1. Tandem Michael Addition-Heterocyclization: A one-pot, three-component approach often proceeds with total control of regiochemistry.[12]
Difficulty in purifying the aminodiene intermediate. The intermediate may be unstable or difficult to separate from the reaction mixture.1. One-Pot Synthesis: By moving to a one-pot procedure, the isolation of the intermediate is avoided, simplifying the process and potentially increasing the overall yield.[11]

Quantitative Data

Table 1: Comparison of Conventional vs. Microwave-Assisted One-Pot Pyridine Synthesis [5]

ProductConventional Method (Yield, Time)Microwave Method (Yield, Time)
5a 82%, 6h94%, 3 min
5c 78%, 7h91%, 4 min
5e 75%, 8h88%, 5 min
7a 71%, 9h85%, 7 min

Table 2: Effect of Nitrogen Source on Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine (1a) [2]

Nitrogen SourceSolventTemperature (°C)Time (h)Yield (%)
Ammonium AcetateH₂O:HOAcReflux2468
(NH₄)₂CO₃H₂O:EtOH (1:1)80396
(NH₄)₂CO₃ (no catalyst)H₂O:EtOH (1:1)801040

Experimental Protocols

Detailed Protocol for a 20 mmol Scale-Up of the Guareschi-Thorpe Pyridine Synthesis[2]

This protocol describes the synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine.

Materials:

  • Ethyl acetoacetate (1,3-dicarbonyl compound)

  • Ethyl cyanoacetate (or cyanoacetamide)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (20 mmol), alkyl cyanoacetate (20 mmol), and ammonium carbonate (40 mmol).

  • Add a 1:1 mixture of EtOH and H₂O as the solvent.

  • Stir the mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product is expected to solidify and precipitate out of the solution.

  • Add cold water to the reaction mixture to ensure complete precipitation.

  • Filter the solid product, wash with water, and dry.

  • This procedure has been reported to yield 95% of the desired product without the need for further purification.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation Combine Reactants Combine Reactants Add Solvent Add Solvent Combine Reactants->Add Solvent Stir at 80°C Stir at 80°C Add Solvent->Stir at 80°C Monitor by TLC Monitor by TLC Stir at 80°C->Monitor by TLC Precipitation Precipitation Monitor by TLC->Precipitation Reaction Complete Filtration Filtration Precipitation->Filtration Washing and Drying Washing and Drying Filtration->Washing and Drying troubleshooting_low_yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Increase Temperature Increase Temperature Incomplete Reaction->Increase Temperature Increase Time Increase Time Incomplete Reaction->Increase Time Add Catalyst Add Catalyst Incomplete Reaction->Add Catalyst Optimize Stoichiometry Optimize Stoichiometry Side Reactions->Optimize Stoichiometry Lower Temperature Lower Temperature Side Reactions->Lower Temperature Change Solvent Change Solvent Side Reactions->Change Solvent Optimize Crystallization Optimize Crystallization Purification Loss->Optimize Crystallization Alternative Purification Alternative Purification Purification Loss->Alternative Purification

References

Characterization of impurities in 5H-Cyclopenta[c]pyridin-7(6H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5H-Cyclopenta[c]pyridin-7(6H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity characterization and mitigation.

Issue Potential Cause Recommended Action Analytical Method for Detection
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.TLC, LC-MS
Inactive catalyst or reagents.Use fresh, high-purity starting materials and catalysts.Titration, NMR of starting materials
Incorrect stoichiometry of reactants.Carefully verify the molar ratios of all reactants.-
Presence of Multiple Spots on TLC/Peaks in LC-MS Formation of side products or isomers.Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. Purify the crude product using column chromatography.TLC, LC-MS, GC-MS, NMR
Incomplete reaction, leaving starting materials or intermediates.Increase reaction time or temperature. Add more of the limiting reagent if appropriate.TLC, LC-MS, NMR
Product is Colored or Dark Presence of polymeric or degradation products.Ensure an inert atmosphere if the reaction is air-sensitive. Use purified solvents and reagents. Consider recrystallization for purification.UV-Vis, NMR
Difficulty in Product Isolation/Purification Product is highly soluble in the work-up solvent.Use a different extraction solvent or perform multiple extractions. Consider salting out the aqueous layer.-
Product co-elutes with impurities during chromatography.Optimize the mobile phase composition for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica).TLC, HPLC

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include derivatives of cyclopentanedione and a suitable nitrogen source.

  • Intermediates: In a Paal-Knorr type synthesis, partially cyclized or non-aromatized intermediates may be present.

  • Isomeric Byproducts: Synthesis of the '[c]' fused isomer may be accompanied by the formation of the '[b]' fused isomer (6,7-dihydro-5H-cyclopenta[b]pyridin-5-one).

  • Over-oxidation Products: If an oxidation step is involved to form the pyridinone ring, over-oxidation can lead to N-oxides or other oxidized species.

  • Side-Reaction Products: These can include products from self-condensation of the starting dicarbonyl compound or Michael addition products if α,β-unsaturated carbonyls are used as precursors.

Q2: How can I confirm the structure of the desired product and differentiate it from its isomers?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): The chemical shifts and coupling constants in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, provide detailed structural information to distinguish between isomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product. Fragmentation patterns in MS/MS can also help differentiate between isomers.

  • Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) and other characteristic peaks can provide evidence for the formation of the pyridinone ring.

Q3: My reaction yields the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one as the major product. How can I favor the formation of the desired [c]-fused isomer?

A3: The regioselectivity of the cyclization is often influenced by the substitution pattern of the precursors and the reaction conditions. To favor the '[c]' isomer, consider the following:

  • Precursor Design: Utilize starting materials that sterically or electronically favor the desired cyclization pathway.

  • Catalyst Choice: The nature of the acid or base catalyst can significantly influence the regioselectivity. Experiment with different catalysts (e.g., protic vs. Lewis acids).

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which may favor one isomer over the other.

Q4: What purification techniques are most effective for obtaining high-purity this compound?

A4:

  • Column Chromatography: This is the most common and effective method for separating the desired product from impurities and isomers. Silica gel is a standard stationary phase, and the mobile phase can be optimized (e.g., mixtures of ethyl acetate and petroleum ether) based on TLC analysis.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an excellent method for obtaining highly pure crystalline material.

  • Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography can be employed.

Experimental Protocols

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (A potential Isomeric Impurity)

This protocol is adapted from a known synthesis of a structural isomer and can serve as a starting point for the development of a synthesis for the target molecule.

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • Stir the mixture at 25°C and add t-BuOOH (2.5 mmol, 65% in H₂O).

  • Continue stirring at 25°C for 24 hours. Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5 to 1:1).[1]

Characterization of Impurities by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for separating polar compounds (e.g., DB-5ms or equivalent).

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

  • Run a temperature program to separate the components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Identify the main product and potential impurities by comparing their mass spectra with libraries (e.g., NIST) and by analyzing their fragmentation patterns. The retention times will also help in identifying known compounds.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Cyclopentane-1,3-dione_derivative Cyclopentane-1,3-dione derivative Condensation Paal-Knorr Type Condensation Cyclopentane-1,3-dione_derivative->Condensation Amine_source Amine Source (e.g., NH4OAc) Amine_source->Condensation Intermediate Dihydro-cyclopenta[c]pyridinone Intermediate Condensation->Intermediate Cyclization Aromatization Aromatization (Oxidation) Intermediate->Aromatization Product This compound Aromatization->Product

Caption: Hypothetical synthesis pathway for this compound.

Impurity_Formation Starting_Materials Starting Materials (Dione + Amine) Desired_Reaction Desired Condensation Starting_Materials->Desired_Reaction Side_Reaction_1 Incomplete Cyclization Starting_Materials->Side_Reaction_1 Side_Reaction_2 Isomeric Cyclization Starting_Materials->Side_Reaction_2 Desired_Product This compound Desired_Reaction->Desired_Product Side_Reaction_3 Over-oxidation Desired_Product->Side_Reaction_3 Impurity_1 Acyclic Intermediate Side_Reaction_1->Impurity_1 Impurity_2 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Side_Reaction_2->Impurity_2 Impurity_3 N-oxide derivative Side_Reaction_3->Impurity_3

Caption: Potential pathways for impurity formation during synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Impurities Analyze->Identify Unreacted_SM Unreacted Starting Materials? Identify->Unreacted_SM Optimize_Conditions Optimize Reaction: - Increase time/temp - Check reagents Unreacted_SM->Optimize_Conditions Yes Side_Products Side Products or Isomers? Unreacted_SM->Side_Products No Optimize_Conditions->Analyze Modify_Reaction Modify Reaction: - Change catalyst/solvent - Adjust temperature Side_Products->Modify_Reaction Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Modify_Reaction->Analyze Optimize_Purification Optimize Purification: - New solvent system - Different chromatography Purification_Issue->Optimize_Purification Yes End Pure Product Purification_Issue->End No Optimize_Purification->End

Caption: Troubleshooting workflow for synthesis and purification.

References

Troubleshooting unexpected spectroscopic results for fused pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting unexpected spectroscopic results for fused pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the analysis of these heterocyclic compounds.

Frequently Asked Questions (FAQs)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of a fused pyridine shifted further downfield than expected?

A1: The nitrogen atom in the pyridine ring is electron-withdrawing, which deshields the protons on the ring system, causing a downfield shift in the ¹H NMR spectrum.[1][2] The extent of this shift is influenced by the position of the nitrogen atom and the nature of the fused ring system. Additionally, the formation of hydrochlorides or quaternary salts with the pyridine nitrogen will further decrease the electron density on the ring, leading to even more significant downfield shifts for all ring protons.[2]

Q2: I'm observing complex and overlapping signals in the aromatic region of my ¹H NMR spectrum. How can I simplify this?

A2: Overlapping signals in the aromatic region are common for fused pyridines due to the similar electronic environments of the protons. Here are a few troubleshooting steps:

  • Change the solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlapping signals.[3]

  • Increase spectrometer field strength: Using a higher field NMR instrument will increase the dispersion of the signals, often resolving the overlap.

  • 2D NMR techniques: Employing 2D NMR experiments like COSY and HMBC can help in assigning proton and carbon signals unambiguously, even in complex spectra.

Q3: My ¹H NMR spectrum shows broad peaks for some protons. What could be the cause?

A3: Peak broadening in ¹H NMR can arise from several factors:

  • Poor shimming: The magnetic field homogeneity may need to be optimized.

  • Sample concentration: A highly concentrated sample can lead to intermolecular interactions and peak broadening.[3]

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical exchange: Protons involved in chemical exchange, such as those on hydroxyl or amine groups, can appear as broad signals. Adding a drop of D₂O to the NMR tube will cause exchange of these labile protons, leading to the disappearance of their signals and confirming their identity.[3]

Mass Spectrometry (MS)

Q1: I am not observing the expected molecular ion peak (M⁺) in the mass spectrum of my fused pyridine derivative.

A1: The absence or low intensity of the molecular ion peak can be due to the ionization technique used or the stability of the compound.

  • Hard vs. Soft Ionization: Hard ionization techniques like Electron Impact (EI) can impart a large amount of energy, leading to extensive fragmentation and a weak or absent molecular ion peak.[4] Softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield an observable molecular ion or a protonated molecule [M+H]⁺.[4]

  • Compound Instability: The fused pyridine derivative might be unstable under the ionization conditions, leading to immediate fragmentation.

Q2: My ESI mass spectrum shows a peak at [M+23]⁺ instead of the expected [M+H]⁺. What is this?

A2: This is likely a sodium adduct, [M+Na]⁺. Adduct formation is common in ESI-MS, where ions from the solvent or buffer (e.g., Na⁺, K⁺, NH₄⁺) can attach to the analyte molecule.[4][5] It is also possible to observe adducts with solvent molecules.

Q3: What are the common fragmentation patterns for fused pyridines in mass spectrometry?

A3: A common fragmentation pathway for pyridine-containing compounds is the loss of HCN (27 Da).[6] The specific fragmentation will, however, heavily depend on the nature and position of substituents and the fused ring system. Cross-ring cleavages are also frequently observed in fused heterocyclic systems.[7]

UV-Vis Spectroscopy

Q1: Why does the λmax of my fused pyridine shift when I change the solvent?

A1: The position of the absorption maximum (λmax) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[8]

  • π to π* transitions: For π to π* transitions, increasing solvent polarity often leads to a bathochromic (red) shift to longer wavelengths.[9]

  • n to π* transitions: For n to π* transitions, which involve the lone pair of electrons on the nitrogen, increasing solvent polarity typically results in a hypsochromic (blue) shift to shorter wavelengths.[9][10] This is because polar solvents can stabilize the non-bonding orbital, increasing the energy gap for the transition.[10]

Q2: How does pH affect the UV-Vis spectrum of a fused pyridine?

A2: The UV-Vis spectrum of fused pyridines can be significantly affected by pH due to the basic nature of the pyridine nitrogen.[11][12][13] In acidic solutions, the nitrogen atom is protonated, which can alter the electronic transitions and lead to a shift in the λmax. For example, the n-π* transition peak of pyridine shifts to a shorter wavelength (blue shift) in acidic solution.[9]

Troubleshooting Guides

Problem: Unexpected Peaks in ¹H NMR

If you observe unexpected peaks in your ¹H NMR spectrum, it could be due to impurities from the synthesis.

Experimental Workflow for Impurity Identification:

G start Unexpected Peaks in ¹H NMR check_reagents Review ¹H NMR of Starting Materials start->check_reagents check_byproducts Consult Literature for Known Byproducts start->check_byproducts recrystallize Recrystallize or Re-purify Sample check_reagents->recrystallize check_byproducts->recrystallize run_2d_nmr Acquire 2D NMR (COSY, HMBC) recrystallize->run_2d_nmr ms_analysis Perform LC-MS Analysis recrystallize->ms_analysis structure_elucidation Elucidate Structure of Impurity run_2d_nmr->structure_elucidation ms_analysis->structure_elucidation end Impurity Identified structure_elucidation->end

Caption: Workflow for identifying unknown impurities in a fused pyridine sample.

Detailed Protocol:

  • Review Starting Materials: Obtain and review the ¹H NMR spectra of all starting materials used in the synthesis to check for the presence of the impurity signals.

  • Literature Search: Search for the synthesis of your fused pyridine or similar structures to identify any commonly reported byproducts.[14][15]

  • Re-purification: If the impurity is suspected to be a byproduct or residual starting material, re-purify the sample using an appropriate technique (e.g., recrystallization, column chromatography).

  • 2D NMR Analysis: If the impurity persists, acquire 2D NMR spectra (COSY, HSQC, HMBC) to help in determining the structure of the unknown compound.

  • LC-MS Analysis: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the impurity from your main compound and obtain its mass, which is crucial for identification.

Problem: Inconsistent UV-Vis Spectra

Inconsistent UV-Vis spectra can arise from variations in solvent, pH, or concentration.

Logical Relationship of Factors Affecting UV-Vis Spectra:

G uv_vis Inconsistent UV-Vis Spectrum solvent Solvent Polarity solvent->uv_vis affects λmax (solvatochromism) ph pH of Solution ph->uv_vis affects λmax (protonation state) concentration Concentration (Beer's Law Deviations) concentration->uv_vis affects absorbance intensity

Caption: Factors influencing the UV-Vis spectrum of fused pyridines.

Experimental Protocol for Consistent UV-Vis Measurements:

  • Solvent Selection: Choose a solvent that is transparent in the wavelength range of interest and in which your compound is fully soluble.[9] For comparative studies, always use the same solvent.

  • pH Control: If the fused pyridine has acidic or basic sites, use a buffered solution to maintain a constant pH for all measurements.[16]

  • Concentration: Prepare samples within a concentration range where Beer's Law is obeyed. This is typically in the micromolar range for strong chromophores.

  • Cuvette Handling: Use clean, matched cuvettes for the sample and the blank. Ensure there are no air bubbles in the light path.

  • Blank Measurement: Always run a blank spectrum with the pure solvent (or buffer) and subtract it from the sample spectrum.

Quantitative Data Summary

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on a Pyridine Ring

Proton PositionTypical Chemical Shift (ppm)Reason for Shift
α (ortho to N)8.5 - 9.0Strong deshielding by the electronegative nitrogen atom.[2]
β (meta to N)7.0 - 7.8Moderate deshielding.
γ (para to N)7.5 - 8.2Deshielded, but generally less than the α-protons.

Note: These are approximate ranges and can vary significantly based on the fused ring system and substituents.

Table 2: Common Adducts Observed in ESI-MS

Adduct IonMass Shift (Da)Common Source
[M+H]⁺+1Protonation from acidic solvent
[M+Na]⁺+23Sodium salts in solvent or glassware
[M+K]⁺+39Potassium salts in solvent or glassware
[M+NH₄]⁺+18Ammonium salts in buffer

This technical support center provides a starting point for troubleshooting unexpected spectroscopic results for fused pyridines. For more complex issues, consulting specialized literature and advanced analytical techniques is recommended.

References

Technical Support Center: Enhancing the Stability of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges during experiments with 5H-Cyclopenta[c]pyridin-7(6H)-one derivatives. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound derivatives?

A1: Based on structurally related pyridinone and lactam compounds, the primary degradation pathways for this compound derivatives are likely to include hydrolysis, oxidation, and photolysis. The fused lactam ring in the pyridinone structure can be susceptible to cleavage under hydrolytic conditions, particularly in alkaline and acidic environments.[1][2] The pyridine ring and any associated functional groups may be prone to oxidation. Furthermore, like many heterocyclic compounds, these derivatives may exhibit sensitivity to light, leading to photodegradation.[1][3]

Q2: How do different substituents on the this compound core affect stability?

A2: Substituents can significantly influence the stability of the core structure. Electron-withdrawing groups can impact the electron density of the pyridinone system, potentially altering its susceptibility to nucleophilic attack, such as hydrolysis.[4] The nature and position of substituents can also influence the molecule's absorption of UV-Vis light, thereby affecting its photostability. The physicochemical properties of pyridinone derivatives, including their stability, can be manipulated by adjusting polarity, lipophilicity, and hydrogen bonding through different substitutions.[5][6]

Q3: What general strategies can be employed to enhance the stability of these derivatives?

A3: Several strategies can be explored to improve the stability of this compound derivatives:

  • Structural Modification: Introducing stabilizing functional groups or altering existing ones can enhance stability. For example, strategic placement of electron-donating or-withdrawing groups can modulate the reactivity of the pyridinone core.

  • Formulation Strategies: For derivatives intended for pharmaceutical use, techniques like microencapsulation to create a protective barrier, the use of cyclodextrin complexes to shield the molecule, and the addition of antioxidants or chelating agents can improve stability.[7]

  • Packaging and Storage: Protecting the compounds from light and moisture through appropriate packaging, such as using amber vials or alu-alu packaging, is crucial.[7] Storing under inert conditions, for instance by displacing oxygen with nitrogen, can prevent oxidative degradation.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks appear in my chromatogram during analysis of a stored sample. The compound may be degrading under the storage conditions.Perform a forced degradation study to identify potential degradation products. Adjust storage conditions (e.g., lower temperature, protect from light, store under inert gas).
The concentration of my compound decreases over time in an aqueous solution. The compound is likely undergoing hydrolysis.Determine the pH-rate profile of the compound to identify the pH of maximum stability. Buffer your solutions accordingly. Consider if the compound is more stable in non-aqueous solvents for storage.
I observe discoloration of my solid compound or solution upon exposure to light. The compound is likely photolabile.Conduct a photostability study according to ICH Q1B guidelines. Store the compound in light-resistant containers (e.g., amber vials) and minimize exposure to light during experiments.
My compound shows instability in the presence of certain excipients. There might be an incompatibility between your compound and the excipient.Perform compatibility studies with a range of common excipients to identify those that do not promote degradation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[8][9] The following are general protocols that can be adapted for this compound derivatives. A concentration of 1 mg/mL of the derivative in a suitable solvent is often a good starting point.

1. Acidic and Basic Hydrolysis:

  • Acidic Conditions: Dissolve the compound in 0.1 M HCl. Store the solution at room temperature and at an elevated temperature (e.g., 60 °C). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Basic Conditions: Dissolve the compound in 0.1 M NaOH. Store the solution at room temperature. Due to the higher reactivity under basic conditions for many lactams, initial time points should be frequent (e.g., 0, 0.5, 1, 2, 4 hours).

  • Neutral Conditions: Dissolve the compound in purified water and store at an elevated temperature (e.g., 60 °C), analyzing at similar time points to the acidic hydrolysis.

2. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Store the solution at room temperature and protect it from light.

  • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

3. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 80 °C) in a temperature-controlled oven.

  • Analyze the solid at various time points (e.g., 1, 3, 7, 14 days).

  • For solutions, expose to a relevant elevated temperature as described in the hydrolysis section.

4. Photolytic Degradation:

  • Expose a solution of the compound (e.g., in methanol or water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analyze the exposed and control samples at a suitable time point.

Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

  • Column Selection: A C18 column is a common starting point for reverse-phase HPLC.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its more polar degradation products.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradation products.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (using samples from forced degradation studies), linearity, range, accuracy, precision, and robustness.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Studies for Compound X

Stress ConditionTime (hours)Assay of Compound X (%)% DegradationNumber of DegradantsRRT of Major Degradant
0.1 M HCl (60 °C)2485.214.820.78
0.1 M NaOH (RT)478.921.130.65, 0.91
3% H₂O₂ (RT)2492.57.511.15
Heat (80 °C, solid)16898.11.910.85
Light (solution)-89.710.320.82

RRT = Relative Retention Time

Mandatory Visualizations

Experimental_Workflow cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Stability Assessment A Compound Solution/Solid B Stress Conditions (Acid, Base, Peroxide, Heat, Light) A->B C Stressed Samples B->C F Analyze Stressed Samples C->F D Develop Stability-Indicating HPLC Method E Method Validation (ICH Q2) D->E E->F G Identify Degradation Products (LC-MS, NMR) F->G H Establish Degradation Pathway G->H I Determine Intrinsic Stability H->I

Caption: Workflow for Forced Degradation and Stability Assessment.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent This compound Derivative Hydrolysis_Product Ring-Opened Product (Amino Acid Derivative) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product N-Oxide or Hydroxylated Derivative Parent->Oxidation_Product [O] Photolysis_Product Rearranged Isomers or Ring Cleavage Products Parent->Photolysis_Product

Caption: Hypothetical Degradation Pathways for Pyridinone Derivatives.

References

Validation & Comparative

Validating the Biological Activity of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of novel 5H-Cyclopenta[c]pyridin-7(6H)-one derivatives against established alternatives, supported by experimental data. The following sections detail the anti-viral, fungicidal, and insecticidal activities of these compounds, offering insights into their potential applications in agriculture and medicine.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

A series of 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV). The performance of these derivatives was evaluated and compared with the commercial antiviral agent, Ribavirin.

Comparative Performance Data
CompoundInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtection Effect (%) at 500 µg/mL
4g Higher than Ribavirin[1][2][3]Not ReportedHigher than Ribavirin[1][2][3]
4k (m-methoxyphenyl) 51.1 ± 1.9[1][3][4]50.7 ± 3.6[1][3][4]53.8 ± 2.8[1][3][4]
Ribavirin (Commercial) Lower than 4g and 4k[1][2][3]Not ReportedLower than 4g and 4k[1][2][3]
Ningnanmycin (Commercial) Not directly compared in these studiesNot directly compared in these studiesNot directly compared in these studies

Note: Higher percentages indicate greater antiviral activity.

Experimental Protocol: Anti-TMV Activity Assay

The anti-TMV activity of the compounds was determined using the half-leaf method on Nicotiana tabacum L. plants.

  • Virus Inoculation: The whole leaves of cultivated N. tabacum L. were inoculated with a suspension of TMV.

  • Compound Application:

    • Curative Effect: The upper half of the leaves was smeared with the test compound solution, while the lower half was treated with a solvent control, after virus inoculation.

    • Protective Effect: The upper half of the leaves was treated with the test compound solution before inoculation with the virus. The lower half was treated with the solvent control.

    • Inactivation Effect: The virus was pre-incubated with the test compound solution before being applied to the upper half of the leaves. The lower half was inoculated with a mixture of the virus and the solvent control.

  • Observation: The number of local lesions on the leaves was recorded 3-4 days after inoculation. The inhibition rate was calculated based on the reduction in the number of lesions compared to the control.

TMV Replication Cycle and a Potential Mechanism of Action

The replication of the Tobacco Mosaic Virus involves the introduction of its (+)ssRNA into the host cell, translation of viral proteins, replication of the viral genome, and assembly of new virus particles. Molecular docking studies suggest that 5-aryl-cyclopenta[c]pyridine derivatives may bind to the TMV coat protein, potentially interfering with the assembly of new virions.[1][3]

TMV_Replication_Cycle cluster_host_cell Host Plant Cell cluster_compound_action Potential Action of this compound Derivatives entry Virus Entry (Mechanical Damage) uncoating Uncoating of Viral (+)ssRNA entry->uncoating translation Translation of Replicase Proteins uncoating->translation replication RNA Replication via (-)ssRNA Intermediate translation->replication transcription Transcription of Subgenomic mRNAs replication->transcription assembly Assembly of New Virions replication->assembly protein_synthesis Synthesis of Coat and Movement Proteins transcription->protein_synthesis protein_synthesis->assembly movement Cell-to-Cell Movement (Plasmodesmata) assembly->movement inhibition Inhibition of Virion Assembly assembly->inhibition Interference compound Cyclopenta[c]pyridine Derivative target TMV Coat Protein compound->target Binds to target->inhibition

Caption: TMV Replication Cycle and a Hypothesized Mechanism of Action.

Fungicidal Activity

Select 5-aryl-cyclopenta[c]pyridine derivatives exhibited broad-spectrum fungicidal activities against several plant pathogenic fungi.

Comparative Performance Data
CompoundInhibition Ratio (%) against Sclerotinia sclerotiorum at 50 µg/mLInhibition Ratio (%) against Botrytis cinerea at 50 µg/mLInhibition Ratio (%) against Phytophthora infestans at 50 µg/mL
4i (3,4,5-trifluorophenyl) 91.9[1][2]75.0[1][2]62.5[1][2]
Commercial Fungicides Data not available in the same study for direct comparison.Data not available in the same study for direct comparison.Data not available in the same study for direct comparison.

Note: Higher percentages indicate greater fungicidal activity.

Experimental Protocol: Fungicidal Activity Assay

The fungicidal activity was assessed using the mycelium growth rate method.

  • Preparation: The test compounds were dissolved in DMSO and mixed with potato dextrose agar (PDA) medium at the desired concentration.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus was placed in the center of the PDA plate containing the test compound.

  • Incubation: The plates were incubated at a suitable temperature for the growth of the specific fungus.

  • Measurement: The diameter of the mycelial colony was measured, and the inhibition rate was calculated by comparing it to the growth on a control plate (containing DMSO but no test compound).

Insecticidal Activity

The insecticidal potential of 5-aryl-cyclopenta[c]pyridine derivatives was evaluated against the larvae of Plutella xylostella (diamondback moth).

Comparative Performance Data

Most of the tested 5-aryl-cyclopenta[c]pyridine derivatives exhibited good larvicidal efficacy against Plutella xylostella.[1][4] Specific quantitative data for comparison with commercial insecticides from the same study is not available.

Experimental Protocol: Larvicidal Activity Assay

The larvicidal activity was determined using a leaf-dipping method.

  • Preparation of Test Solutions: The compounds were dissolved in a solvent and then diluted with water containing a surfactant to the desired concentrations.

  • Leaf Treatment: Cabbage leaf discs were dipped into the test solutions for a specific duration.

  • Exposure: The treated leaf discs were air-dried and placed in petri dishes. A specific number of P. xylostella larvae were then introduced into each petri dish.

  • Mortality Assessment: The number of dead larvae was recorded after a set period (e.g., 24, 48, and 72 hours).

Potential Therapeutic Applications: CRF1 Receptor Antagonism

While the primary focus of the available research is on agricultural applications, the core structure of these derivatives is of interest in medicinal chemistry. For instance, related compounds like 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines have been investigated as corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are potential therapeutic agents for stress-related disorders.

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor that, upon activation by corticotropin-releasing factor (CRF), primarily couples to Gs to activate the adenylyl cyclase (AC) pathway, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, to mediate cellular responses to stress.

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_antagonist_action Potential Action of Antagonists CRF CRF CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Binds G_protein Gs Protein CRF1R->G_protein Activates Block Blocks Binding AC Adenylyl Cyclase (AC) G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Stress Response) CREB->Gene Regulates Antagonist CRF1 Antagonist (e.g., Cyclopenta[c]pyridine derivative) Antagonist->CRF1R Binds to & Inhibits

Caption: Simplified CRF1 Receptor Signaling Pathway.

Conclusion

The this compound derivatives, particularly the 5-aryl substituted analogs, have demonstrated promising biological activities. Their efficacy against TMV is comparable or superior to the commercial agent Ribavirin. Furthermore, their broad-spectrum fungicidal and notable insecticidal activities suggest their potential as lead compounds for the development of new agrochemicals. The structural similarity to compounds with therapeutic potential, such as CRF1 receptor antagonists, also warrants further investigation in the field of drug discovery. Future studies should focus on direct, head-to-head comparisons with a wider range of commercial products under standardized conditions to fully elucidate their relative performance and potential for commercialization. Additionally, toxicological studies on a broader range of non-target organisms are necessary to establish a comprehensive safety profile.

References

Comparative Analysis of 5H-Cyclopenta[c]pyridin-7(6H)-one Analogs and a Case Study of Structurally Related Pyridine Derivatives as PIM-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The 5H-Cyclopenta[c]pyridin-7(6H)-one scaffold and its derivatives represent a class of heterocyclic compounds with diverse biological activities. While initial research has highlighted their potential in agricultural applications, the broader therapeutic landscape for these specific analogs remains an area of active investigation. This guide provides a comparative overview of synthesized 5-aryl-cyclopenta[c]pyridine derivatives, detailing their performance in antiviral, insecticidal, and fungicidal assays.

Recognizing the interests of drug development professionals, this guide extends its scope to include a comprehensive case study on structurally related pyridine-based compounds that have been identified as potent inhibitors of PIM-1 kinase, a significant target in oncology. This section provides a comparative analysis of their anticancer activity, detailed experimental protocols for relevant assays, and a visualization of the PIM-1 signaling pathway.

Part 1: Agrochemical Applications of 5-Aryl-cyclopenta[c]pyridine Derivatives

A series of thirty novel 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and evaluated for their potential as agrochemical agents.[1][2] The core structure and the various substitutions at the 5-position are depicted below.

Data Presentation: Biological Activity of 5-Aryl-cyclopenta[c]pyridine Analogs

The following tables summarize the quantitative data from the biological evaluation of these compounds against various plant pathogens and pests.

Table 1: Anti-Tobacco Mosaic Virus (TMV) Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives at 500 µg/mL. [2]

CompoundR GroupInactivation Effect (%)Curative Effect (%)Protection Effect (%)
4g 4-fluorophenyl48.5 ± 2.145.3 ± 3.350.1 ± 2.5
4k 3-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Ribavirin (Control)52.3 ± 2.751.6 ± 2.455.4 ± 3.1

Table 2: Fungicidal Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives at 50 µg/mL. [2]

CompoundR GroupSclerotinia sclerotiorum (%)Botrytis cinerea (%)Phytophthora infestans (%)
4i 3,4,5-trifluorophenyl91.975.062.5

Table 3: Insecticidal Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives against Plutella xylostella.

CompoundR GroupMortality Rate (%) at 200 mg/L
3v 2-chloro-4-(trifluoromethoxy)phenylHigh (comparable to Cerbinal)

Experimental Protocols: Agrochemical Assays

Anti-Tobacco Mosaic Virus (TMV) Assay

The anti-TMV activity was evaluated using the half-leaf method.[3]

  • Virus Inoculation: The upper leaves of Nicotiana tabacum L. were inoculated with a TMV suspension (6 x 10⁻³ mg/mL).

  • Compound Application:

    • Protective Effect: The compound solution (500 µg/mL) was smeared on the left side of the leaves, and the solvent control on the right side, 12 hours before virus inoculation.

    • Curative Effect: The compound solution was applied 30 minutes after virus inoculation.

    • Inactivation Effect: The virus was pre-incubated with the compound solution for 30 minutes before inoculation.

  • Observation: The number of local lesions was counted 3-4 days after inoculation.

  • Calculation: The inhibition rate was calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control leaf half, and T is the number of lesions on the treated leaf half.

Fungicidal Activity Assay

The in vitro fungicidal activity was determined by the mycelium growth rate method.[4]

  • Preparation: The test compounds were dissolved in DMSO and mixed with potato dextrose agar (PDA) to the desired concentration.

  • Inoculation: A 5 mm mycelial disc of the test fungi was placed in the center of the PDA plates.

  • Incubation: The plates were incubated at 25 ± 1 °C for 48-72 hours.

  • Measurement: The diameter of the mycelial growth was measured.

  • Calculation: The inhibition rate was calculated as: Inhibition Rate (%) = [(D_c - D_t) / D_c] × 100, where D_c is the diameter of mycelial growth in the control plate, and D_t is the diameter in the treated plate.

Insecticidal Activity Assay

The insecticidal activity was evaluated using a leaf-dipping method.

  • Preparation: Cabbage leaf discs were dipped into the test compound solutions for 10 seconds.

  • Exposure: The treated leaf discs were placed in a petri dish with ten third-instar larvae of Plutella xylostella.

  • Observation: Mortality was recorded after 24 hours.

Part 2: Therapeutic Potential - A Case Study of Pyridine-Based PIM-1 Kinase Inhibitors

While direct therapeutic applications of this compound analogs are not yet extensively documented, the broader class of pyridine-containing heterocycles has shown significant promise in drug discovery. A notable example is the development of pyridine derivatives as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[2][5]

PIM-1 Kinase Signaling Pathway

PIM-1 kinase is a key downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of substrates, including the pro-apoptotic protein BAD.[3]

PIM1_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM-1 Gene (in Nucleus) STAT->PIM1_Gene Upregulates Transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Leads to Translation BAD BAD PIM1_Kinase->BAD Phosphorylates (Inactivates) Proliferation Cell Proliferation & Survival PIM1_Kinase->Proliferation Promotes Bcl_xL Bcl-xL BAD->Bcl_xL Sequesters Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Inhibitor Pyridine-based PIM-1 Inhibitor Inhibitor->PIM1_Kinase Inhibits

Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.

Data Presentation: Anticancer Activity of Pyridine-Based PIM-1 Inhibitors

The following table presents the in vitro activity of representative pyridine-based PIM-1 kinase inhibitors against cancer cell lines.

Table 4: PIM-1 Kinase Inhibitory Activity and Cytotoxicity of Selected Pyridine Derivatives. [2][5]

CompoundStructure (General)PIM-1 IC₅₀ (µM)Cell LineCytotoxicity GI₅₀ (µM)
5b 3-cyano-2-pyridone0.044NCI-60 Panel0.302 - 3.57
8d Thieno[2,3-b]pyridine0.019Not specifiedNot specified
12 Pyridine-1,3,4-oxadiazole0.0143MCF-70.5

Experimental Protocols: Therapeutic Assays

In Vitro PIM-1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by PIM-1 kinase.[6][7]

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO control), 2 µL of recombinant PIM-1 enzyme, and 2 µL of a substrate/ATP mix. The final reaction buffer typically contains Tris-HCl, MgCl₂, BSA, and DTT.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This reagent terminates the kinase reaction and depletes the remaining ATP.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • IC₅₀ Calculation: The concentration of inhibitor that reduces the enzyme activity by 50% (IC₅₀) is determined from a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[1][8]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • GI₅₀ Calculation: The concentration of the compound that causes 50% growth inhibition (GI₅₀) is calculated from the absorbance readings compared to untreated control cells.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the discovery and evaluation of novel bioactive compounds.

experimental_workflow synthesis Synthesis of Analogs purification Purification & Characterization (NMR, MS, etc.) synthesis->purification primary_screening Primary Biological Screening (e.g., Agrochemical Assays) purification->primary_screening therapeutic_screening Therapeutic Screening (e.g., Kinase Inhibition, Cytotoxicity) purification->therapeutic_screening sar_analysis Structure-Activity Relationship (SAR) Analysis primary_screening->sar_analysis therapeutic_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: A generalized workflow for the discovery of bioactive compounds.

Conclusion

The this compound scaffold and its derivatives have demonstrated significant potential in the field of agrochemicals, with several analogs exhibiting potent antiviral, fungicidal, and insecticidal activities. For researchers in drug discovery, while direct therapeutic data on this specific scaffold is emerging, the broader family of pyridine-based compounds provides a fertile ground for the development of novel therapeutics. The case study of pyridine-based PIM-1 kinase inhibitors highlights a promising avenue for future research, leveraging the structural features of the pyridine core to target key signaling pathways in cancer. The experimental protocols and workflows detailed in this guide provide a practical framework for the continued investigation and comparison of these versatile compounds.

References

A Comparative Analysis of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives and the Natural Product Cerbinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of synthetically derived 5H-Cyclopenta[c]pyridin-7(6H)-one compounds and the natural product cerbinal. The information presented is intended to support research and development efforts in the fields of agrochemicals and pharmaceuticals.

Introduction

The natural product cerbinal, an iridoid isolated from the bark of Cerbera manghas, has served as a valuable lead compound in the development of novel bioactive molecules.[1] Inspired by its structural framework, researchers have synthesized a series of this compound derivatives. These synthetic analogs have demonstrated a range of biological activities, including antiviral, insecticidal, and fungicidal properties, in some cases surpassing the efficacy of the parent natural product.[2][3] This guide offers a side-by-side comparison of their performance, supported by experimental data, to inform future research and application.

Quantitative Data Summary

The following table summarizes the comparative biological activities of cerbinal and various this compound derivatives against several key agricultural pests and pathogens.

CompoundTarget OrganismAssay TypeConcentration (µg/mL)Efficacy (%)Reference
Cerbinal Tobacco Mosaic Virus (TMV)Inactivation Effect50045.3 ± 2.1[4]
Curative Effect50042.8 ± 3.5[4]
Protection Effect50048.1 ± 1.7[4]
Plutella xylostellaLarvicidal Activity60068.3 ± 3.1[3]
Derivative 4g Tobacco Mosaic Virus (TMV)Inactivation Effect50050.2 ± 2.5[2]
Curative Effect50048.9 ± 3.1[2]
Protection Effect50052.3 ± 2.4[2]
Derivative 4k Tobacco Mosaic Virus (TMV)Inactivation Effect50051.1 ± 1.9[2][4]
Curative Effect50050.7 ± 3.6[2][4]
Protection Effect50053.8 ± 2.8[2][4]
Derivative 4i Sclerotinia sclerotiorumFungicidal Activity5091.9[4]
Botrytis cinereaFungicidal Activity5075.0[4]
Phytophthora infestansFungicidal Activity5062.5[4]
Ribavirin Tobacco Mosaic Virus (TMV)Inactivation Effect50038.9 ± 1.4[5]
Curative Effect50039.2 ± 1.8[5]
Protection Effect50036.4 ± 3.4[5]

Experimental Protocols

Anti-Tobacco Mosaic Virus (TMV) Activity Assay

The antiviral activity of the compounds against TMV is evaluated in vivo using the half-leaf method on host plants such as Nicotiana tabacum.[6]

  • Virus Inoculation: The upper leaves of healthy plants are dusted with carborundum and then inoculated with a purified TMV solution (e.g., 58.8 µg/mL).[6]

  • Compound Application:

    • Protective Effect: The test compound solution is smeared on the left side of the leaves, and a solvent control is applied to the right side. After 12 hours, the entire leaf is inoculated with TMV.

    • Curative Effect: The leaves are first inoculated with TMV. After 12 hours, the test compound solution is applied to the left side of the leaves, and the solvent control to the right.

    • Inactivation Effect: The test compound is mixed with the TMV solution for 30 minutes prior to inoculating the left side of the leaves. A mixture of the solvent and TMV solution is applied to the right side.

  • Data Collection: The number of local lesions is counted 3-4 days after inoculation. The inhibition rate is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.[6]

Insecticidal Activity Assay against Plutella xylostella

The larvicidal activity is assessed using a leaf-dipping method.[3]

  • Preparation of Test Solutions: The compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with water containing a surfactant (e.g., Tween-80) to the desired concentration.

  • Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for approximately 10 seconds and then air-dried. Control leaves are dipped in a solvent-water solution.

  • Exposure: Second-instar larvae of Plutella xylostella are placed on the treated leaf discs in a petri dish.

  • Data Collection: The number of dead larvae is recorded after a set period (e.g., 72 hours). The mortality rate is calculated and corrected for any control mortality using Abbott's formula.[7]

Fungicidal Activity Assay against Sclerotinia sclerotiorum

The fungicidal activity is determined by measuring the inhibition of mycelial growth.[1]

  • Preparation of Media: The test compounds are dissolved in a solvent and added to a molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration. The amended PDA is then poured into petri dishes.

  • Inoculation: A mycelial plug from an actively growing culture of Sclerotinia sclerotiorum is placed in the center of the PDA plates.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a period that allows for significant growth in the control plates.

  • Data Collection: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(DC - DT) / DC] × 100, where DC is the diameter of the colony in the control plate and DT is the diameter of the colony in the treated plate.

Mechanism of Action and Experimental Workflow

Molecular docking studies suggest that this compound derivatives may exert their anti-TMV activity by interacting with the TMV coat protein (CP), which is crucial for the assembly of new virus particles.[3] The binding of these compounds to the TMV CP is hypothesized to interfere with the elongation phase of viral assembly.

The following diagram illustrates the proposed mechanism of action and the experimental workflow used to evaluate the anti-TMV activity.

G cluster_0 Proposed Anti-TMV Mechanism cluster_1 Experimental Workflow TMV RNA TMV RNA Assembly Initiation Assembly Initiation TMV RNA->Assembly Initiation TMV Coat Protein (CP) TMV Coat Protein (CP) TMV Coat Protein (CP)->Assembly Initiation Elongation Elongation TMV Coat Protein (CP)->Elongation Inhibition Assembly Initiation->Elongation Mature TMV Particle Mature TMV Particle Elongation->Mature TMV Particle Derivative 5H-Cyclopenta[c]pyridin- 7(6H)-one Derivative Derivative->TMV Coat Protein (CP) Binding Inoculation Inoculation Treatment Treatment Inoculation->Treatment Incubation Incubation Treatment->Incubation Data Collection Data Collection Incubation->Data Collection Analysis Analysis Data Collection->Analysis

Caption: Proposed anti-TMV mechanism and experimental workflow.

Conclusion

The synthetic this compound derivatives, developed from the natural product cerbinal, exhibit promising biological activities with potential applications in agriculture. Notably, certain derivatives have demonstrated superior anti-TMV and fungicidal properties compared to the lead compound and even commercial standards.[2][4] The structure-activity relationship studies suggest that modifications at specific positions of the cyclopenta[c]pyridine core can significantly enhance bioactivity.[3] Further research into the optimization of these derivatives and their modes of action could lead to the development of novel and effective crop protection agents.

References

Efficacy of cyclopenta[c]pyridine derivatives compared to commercial pesticides

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the efficacy of novel cyclopenta[c]pyridine derivatives against key agricultural pests reveals their potential as a promising new class of insecticides. While direct quantitative comparisons with all commercial pesticides are not yet available, initial studies showcase significant bioactivity, warranting further investigation for their integration into pest management strategies.

Researchers are in a continuous search for novel active compounds for crop protection, driven by the need to overcome insecticide resistance and reduce the environmental impact of conventional pesticides. In this context, cyclopenta[c]pyridine derivatives, inspired by the natural product cerbinal, have emerged as a focal point of research, demonstrating notable insecticidal, fungicidal, and antiviral properties.[1][2][3][4] This guide provides a comprehensive comparison of the efficacy of these emerging compounds with established commercial pesticides, supported by available experimental data and detailed methodologies.

Quantitative Efficacy Against Major Agricultural Pests

The diamondback moth (Plutella xylostella) and aphids (Aphis spp.) are two of the most destructive pests affecting a wide range of crops worldwide. The following tables summarize the available efficacy data for cyclopenta[c]pyridine derivatives and a range of commercial insecticides against these pests.

Efficacy Against Diamondback Moth (Plutella xylostella)

Direct LC50 values for cyclopenta[c]pyridine derivatives against P. xylostella are not yet publicly available. However, studies report "good lethal activity" against P. xylostella larvae at a concentration of 600 μg/mL.[2][3] For a comparative perspective, the table below presents the LC50 values of several commercial insecticides.

Insecticide ClassActive IngredientLC50 ValueCitation
AvermectinAbamectin0.013 mg a.i. ml⁻¹
AvermectinEmamectin Benzoate0.0028%
OxadiazineIndoxacarb1010.080 ppm
SpinosynSpinosad0.37 mg a.i. ml⁻¹
DiamideChlorantraniliprole0.000275% - 0.0328%
DiamideFlubendiamide0.00050% - 0.0267%
PhenylpyrazoleFipronil0.0172%
PyrroleChlorfenapyr0.0219%
OrganophosphateProfenofos8.67 mg a.i. ml⁻¹
OrganophosphateQuinalphos3.30209%
Pyrethroidλ-cyhalothrin0.0418 mg a.i. ml⁻¹
PyrethroidFenvalerate3.76072%
BenzoylureaLufenuron1.14 mg a.i. ml⁻¹
BenzoylureaChlorfluazuron0.0006 mg a.i. ml⁻¹
OrganophosphateDimethoate76.6 mg a.i. ml⁻¹

Note: The LC50 values are presented in their original reported units and may not be directly comparable without conversion. The efficacy of insecticides can be influenced by factors such as the specific formulation, insect population, and environmental conditions.

Efficacy Against Aphids

Studies on cyclopenta[c]pyridine derivatives have demonstrated "greater insecticidal activities against Aphis laburni Kaltenbach compared to the plant-derived insecticide rotenone."[2][3] While specific LC50 values for cyclopenta[c]pyridine derivatives against A. laburni are not available, data for other pyridine derivatives and commercial insecticides against various aphid species provide a useful benchmark.

Compound/Insecticide ClassCompound/Active IngredientTarget Aphid SpeciesLC50 Value (ppm)Citation
Pyridine Derivative Compound 2Aphis craccivora (Nymphs, 48h)0.006[5][6]
Pyridine Derivative Compound 3Aphis craccivora (Nymphs, 48h)0.007[5][6]
Neonicotinoid AcetamipridAphis craccivora (Nymphs, 48h)0.006[5][6]
Botanical RotenoneAphis glycines4.03 - 4.61 mg/L

Experimental Protocols

The evaluation of insecticidal efficacy relies on standardized laboratory bioassays. The primary methods used in the cited studies are the leaf dip bioassay for P. xylostella and the immersion method for aphids.

Leaf Dip Bioassay for Plutella xylostella

This method is a standard procedure for determining the contact and ingestion toxicity of insecticides to leaf-eating insects.

Workflow for Leaf Dip Bioassay:

G cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_assessment Assessment prep_insecticide Prepare Insecticide Dilutions dip_leaves Dip Leaves in Dilutions prep_insecticide->dip_leaves prep_leaves Collect Untreated Host Plant Leaves prep_leaves->dip_leaves dry_leaves Air-dry Leaves dip_leaves->dry_leaves introduce_larvae Introduce P. xylostella Larvae dry_leaves->introduce_larvae incubate Incubate under Controlled Conditions introduce_larvae->incubate assess_mortality Assess Larval Mortality incubate->assess_mortality

Caption: Workflow of the leaf dip bioassay for P. xylostella.

Detailed Steps:

  • Preparation of Test Solutions: Serial dilutions of the test compounds (cyclopenta[c]pyridine derivatives or commercial insecticides) are prepared in a suitable solvent, often with the addition of a surfactant to ensure even coating of the leaves.

  • Leaf Preparation: Fresh, untreated leaves from the host plant (e.g., cabbage) are collected.

  • Treatment: The leaves are individually dipped into the test solutions for a standardized period (e.g., 10-30 seconds). Control leaves are dipped in a solvent-surfactant solution without the test compound.

  • Drying: The treated leaves are allowed to air dry completely.

  • Insect Exposure: Second or third instar larvae of P. xylostella are placed on the dried, treated leaves within a petri dish or a similar container.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod) for a specified duration (e.g., 48-72 hours).

  • Mortality Assessment: The number of dead larvae is recorded at the end of the incubation period. Larvae that are unable to move when prodded are considered dead.

  • Data Analysis: The mortality data is used to calculate the LC50 value using statistical methods such as Probit analysis.

Immersion Method for Aphids

This method is commonly used to assess the contact toxicity of insecticides to soft-bodied insects like aphids.

Workflow for Aphid Immersion Bioassay:

G cluster_prep Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_assessment Assessment prep_solutions Prepare Test Solutions immerse_aphids Immerse Aphids in Solutions prep_solutions->immerse_aphids collect_aphids Collect Aphids collect_aphids->immerse_aphids dry_aphids Dry Aphids on Filter Paper immerse_aphids->dry_aphids transfer_to_leaves Transfer to Untreated Leaves dry_aphids->transfer_to_leaves incubate Incubate under Controlled Conditions transfer_to_leaves->incubate record_mortality Record Mortality incubate->record_mortality

Caption: Workflow of the immersion bioassay for aphids.

Detailed Steps:

  • Preparation of Test Solutions: Similar to the leaf dip assay, serial dilutions of the test compounds are prepared.

  • Aphid Collection: A population of aphids of a similar age or developmental stage is collected.

  • Immersion: The aphids are immersed in the test solutions for a defined period (e.g., 10-30 seconds). A control group is immersed in a solution without the test compound.

  • Drying: After immersion, the aphids are placed on filter paper to remove excess solution.

  • Transfer: The treated aphids are then transferred to untreated host plant leaves or an artificial diet in a ventilated container.

  • Incubation: The containers are kept under controlled environmental conditions.

  • Mortality Assessment: Mortality is typically assessed after 24 and 48 hours.

  • Data Analysis: The data is analyzed to determine the LC50 value.

Potential Mechanisms of Action and Resistance

While the precise molecular targets of cyclopenta[c]pyridine derivatives in insects are still under investigation, their structural similarity to other pyridine-based insecticides, such as neonicotinoids, suggests a potential neurological mode of action. Pyridine-containing insecticides often target the nicotinic acetylcholine receptors (nAChRs) in the insect's nervous system, leading to overstimulation, paralysis, and death.

Insects have evolved various mechanisms to counteract the effects of insecticides. Understanding these resistance pathways is crucial for the sustainable use of any new pesticide.

Common Insecticide Resistance Pathways:

G cluster_resistance Resistance Mechanisms cluster_metabolic Metabolic Enzymes insecticide Insecticide target_site Target-Site Resistance (e.g., nAChR mutation) insecticide->target_site Binds to target metabolic Metabolic Resistance insecticide->metabolic Subject to detoxification penetration Reduced Cuticular Penetration insecticide->penetration Blocked by cuticle behavioral Behavioral Resistance insecticide->behavioral Avoided by insect p450 Cytochrome P450s gst Glutathione S-transferases coe Carboxylesterases p450->metabolic gst->metabolic coe->metabolic

Caption: Overview of common insecticide resistance mechanisms in insects.

  • Target-Site Resistance: Mutations in the target protein (e.g., nAChR) can reduce the binding affinity of the insecticide, rendering it less effective.

  • Metabolic Resistance: Insects may upregulate the production of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (COEs), which can metabolize and neutralize the insecticide before it reaches its target.

  • Reduced Cuticular Penetration: Changes in the insect's cuticle can slow down the absorption of the insecticide.

  • Behavioral Resistance: Insects may develop behaviors to avoid contact with treated surfaces.

Conclusion and Future Directions

Cyclopenta[c]pyridine derivatives represent a promising avenue for the development of new insecticides with potential applications against major agricultural pests like Plutella xylostella and Aphis spp. The initial findings of their significant insecticidal activity are encouraging. However, to fully assess their potential and position them within existing pest management programs, further research is critically needed. Specifically, the determination of precise LC50 values against a broader range of pest species is essential for a robust quantitative comparison with commercial standards. Furthermore, elucidating their specific mode of action and potential for cross-resistance with existing insecticide classes will be crucial for their effective and sustainable deployment in agriculture. As research progresses, these compounds could offer a valuable new tool for farmers and researchers in the ongoing effort to ensure global food security.

References

Structure-Activity Relationship of 5-Aryl-Cyclopenta[c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of novel 5-aryl-cyclopenta[c]pyridine derivatives, developed from the natural product cerbinal, reveals significant potential for new antiviral, insecticidal, and fungicidal agents. This guide provides a detailed comparison of their biological activities, supported by experimental data and protocols.

Researchers have synthesized a series of thirty novel 5-aryl-cyclopenta[c]pyridine derivatives and evaluated their efficacy against the Tobacco Mosaic Virus (TMV), the diamondback moth (Plutella xylostella), and several pathogenic fungi.[1][2] The study builds upon the known biological activities of the natural product cerbinal, modifying its core structure to explore and enhance its therapeutic potential. The key modifications involved amination, bromination, and cross-coupling reactions at the 5-position of the cyclopenta[c]pyridine core.[3][1][2]

Comparative Biological Activity

The synthesized compounds exhibited a wide range of biological activities. The introduction of different aryl groups at the 5-position significantly influenced their potency.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

Several derivatives demonstrated potent anti-TMV activity, with some surpassing the efficacy of the commercial agent ribavirin.[1][2] Notably, compounds 4g and 4k showed promising activity at concentrations of 500 and 100 μg/mL.[1][2] Compound 4k , which features a m-methoxyphenyl substitution, displayed the most potent anti-TMV activity in vivo.[2] Molecular docking studies suggest that the introduction of a benzene ring enhances the binding affinity of these derivatives to TMV receptor proteins.[2]

Table 1: Anti-TMV Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives [2]

CompoundR GroupInactivation Effect (%) at 500 μg/mLCurative Effect (%) at 500 μg/mLProtection Effect (%) at 500 μg/mL
4k 3-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Ribavirin (Control)----
Insecticidal Activity against Plutella xylostella

The majority of the synthesized compounds exhibited good larvicidal efficacy against the agricultural pest Plutella xylostella.[2] This indicates the potential of this chemical scaffold for the development of novel insecticides.

Fungicidal Activity

A broad spectrum of fungicidal activity was observed for many of the derivatives.[2] Compound 4i , bearing a 3,4,5-trifluorophenyl group, was particularly effective, showing a high inhibition ratio against several plant pathogenic fungi at a concentration of 50 μg/mL.[4][2]

Table 2: Fungicidal Activity of Compound 4i at 50 μg/mL [4][2]

Fungal SpeciesInhibition Ratio (%)
Sclerotinia sclerotiorum91.9
Botrytis cinerea75.0
Phytophthora infestans62.5

Structure-Activity Relationship (SAR) Insights

The variation in biological activity among the derivatives allows for the elucidation of key structure-activity relationships:

  • Aryl Substitution: The nature and substitution pattern of the 5-aryl ring are critical for activity. Electron-withdrawing groups, such as fluorine atoms in compound 4i , appear to enhance fungicidal activity. For anti-TMV activity, the presence of a methoxy group at the meta position of the phenyl ring, as in compound 4k , was found to be highly favorable.

  • Core Scaffold: The cyclopenta[c]pyridine core serves as a robust scaffold for the development of bioactive molecules, allowing for modifications that tune the biological activity profile.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Procedure for the Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives (4a–4cc)

The synthesis of the target compounds was achieved through a Suzuki cross-coupling reaction. To a solution of the 5-bromo-cyclopenta[c]pyridine intermediate (compound 3 ) in a mixture of 1,4-dioxane and water, a substituted phenylboronic acid (1.5 equivalents) and potassium phosphate (K₃PO₄) were added. The mixture was then degassed and placed under an argon atmosphere, followed by the addition of a palladium catalyst (Pd(PPh₃)₄). The reaction was heated at 95 °C for 8 hours. After cooling, the mixture was filtered, and the filtrate was concentrated. The residue was then purified by column chromatography to yield the final 5-aryl-cyclopenta[c]pyridine derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Compound_3 5-Bromo-cyclopenta[c]pyridine (3) Reaction Suzuki Coupling Compound_3->Reaction Boronic_Acid Substituted Phenylboronic Acid Boronic_Acid->Reaction Base K3PO4 Base->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Solvent 1,4-Dioxane / H2O Solvent->Reaction Atmosphere Argon Atmosphere->Reaction Temperature 95 °C Temperature->Reaction Time 8 hours Time->Reaction Purification Column Chromatography Reaction->Purification Product 5-Aryl-cyclopenta[c]pyridine (4a-4cc) Purification->Product

Caption: Synthetic workflow for 5-aryl-cyclopenta[c]pyridine derivatives.

Anti-TMV Activity Assay

The anti-TMV activity was evaluated using the half-leaf method on Nicotiana glutinosa plants. The virus was inoculated on one half of a leaf, while the other half was treated with the test compound. The number of local lesions on both halves was counted after a few days of incubation, and the inhibition rate was calculated.

Insecticidal Activity Assay

The insecticidal activity against Plutella xylostella was determined by a leaf-dipping method. Cabbage leaf discs were dipped into solutions of the test compounds at various concentrations. After drying, the leaf discs were placed in petri dishes containing third-instar larvae of P. xylostella. Mortality was recorded after a set period.

Fungicidal Activity Assay

The in vitro fungicidal activity was assessed by the mycelial growth rate method. The test compounds were mixed with potato dextrose agar (PDA) medium at different concentrations. Mycelial plugs of the test fungi (Sclerotinia sclerotiorum, Botrytis cinerea, and Phytophthora infestans) were placed on the center of the agar plates. The colony diameter was measured after incubation, and the inhibition rate was calculated relative to a control group.

Bioassay_Workflow cluster_assays Biological Assays TMV_Assay Anti-TMV Activity (Half-leaf method) Data_Analysis Data Collection & Analysis (Inhibition Rates, Mortality) TMV_Assay->Data_Analysis Insect_Assay Insecticidal Activity (Leaf-dipping method) Insect_Assay->Data_Analysis Fungi_Assay Fungicidal Activity (Mycelial growth rate) Fungi_Assay->Data_Analysis Test_Compounds 5-Aryl-cyclopenta[c]pyridine Derivatives Test_Compounds->TMV_Assay Test_Compounds->Insect_Assay Test_Compounds->Fungi_Assay SAR_Conclusion Structure-Activity Relationship Data_Analysis->SAR_Conclusion

Caption: Workflow for the biological evaluation of derivatives.

Conclusion

The study of 5-aryl-cyclopenta[c]pyridine derivatives has identified promising lead compounds for the development of new agrochemicals. The SAR data provides a valuable foundation for the further optimization of these molecules to enhance their potency and selectivity. The detailed experimental protocols offer a clear framework for researchers in the field to replicate and build upon these findings.

References

Comparative Analysis of Anti-Tobacco Mosaic Virus (TMV) Activity: A Focus on Ribavirin and Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-Tobacco Mosaic Virus (TMV) activity of various compounds alongside the established antiviral agent, ribavirin. It is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Quantitative Comparison of Anti-TMV Activity

The following table summarizes the in vivo anti-TMV activity of several compounds in comparison to ribavirin. The data is presented as inhibition rates (%) for three different assay types: protective, curative, and inactivation. All assays were conducted at a concentration of 500 µg/mL.

Compound/AgentProtective Activity (%)Curative Activity (%)Inactivation Activity (%)
Ribavirin 36.4 - 40.838.0 - 39.238.9 - 40.0
Compound 1 47.339.844.9
Compound 3 44.643.747.9
Compound 4 46.347.651.2
Compound 7 41.745.046.2
Echinopsine (I)42.646.149.5
Ferulic acid amide deriv.>40.8>38.0>39.2
Oxazinyl flavonoid 6b >36.4>39.2>38.9
Oxazinyl flavonoid 6d >36.4>39.2>38.9
Oxazinyl flavonoid 6j-6k >36.4>39.2>38.9
Oxazinyl flavonoid 6n-6q >36.4>39.2>38.9

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide. The half-leaf method is a common technique used to assess the anti-TMV activity of compounds.

Plant Material and Virus Inoculation
  • Plant Species: Nicotiana glutinosa or Nicotiana tabacum cv. K326 are commonly used as host plants for TMV.

  • Virus Strain: A purified TMV strain is used for inoculation.

  • Inoculation Procedure: The upper leaves of the host plants are mechanically inoculated with a suspension of TMV particles. Abrasives like celite can be used to facilitate viral entry.

In Vivo Anti-TMV Activity Assays
  • The test compound solution is applied to the left half of a healthy plant leaf. The right half is treated with a solvent control.

  • After a specific incubation period (e.g., 12 hours), both halves of the leaf are inoculated with TMV.

  • The plants are then maintained in a controlled environment (e.g., greenhouse) for 2-3 days to allow for the development of local lesions.

  • The number of local lesions on both halves of the leaf is counted.

  • The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

  • The entire leaf is first inoculated with TMV.

  • After a defined period (e.g., 2 hours) to allow for viral entry and establishment, the test compound is applied to the left half of the inoculated leaf. The right half is treated with a solvent control.

  • The plants are incubated for 2-3 days.

  • The number of local lesions on both halves is counted.

  • The inhibition rate is calculated as described for the protective assay.

  • A solution of the test compound is mixed with the TMV suspension and incubated for a specific duration (e.g., 30 minutes).

  • The mixture is then inoculated onto the left half of a plant leaf.

  • A mixture of the virus and a solvent control is inoculated onto the right half of the same leaf.

  • The plants are incubated for 2-3 days.

  • The number of local lesions on both halves is counted.

  • The inhibition rate is calculated as described for the protective assay.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Experimental Workflow: Anti-TMV Assays plant Host Plant (e.g., N. glutinosa) compound Test Compound Application plant->compound Protective: Before Virus Curative: After Virus virus TMV Inoculation plant->virus Inactivation: Pre-mixed compound->virus incubation Incubation (2-3 days) virus->incubation lesion Local Lesion Counting incubation->lesion calc Inhibition Rate Calculation lesion->calc

Caption: Experimental workflow for in vivo anti-TMV activity assays.

G cluster_1 TMV Infection and Ribavirin's Proposed Mechanism TMV Tobacco Mosaic Virus (TMV) Entry Entry into Host Cell TMV->Entry Uncoating Viral RNA Uncoating Entry->Uncoating Replication Viral RNA Replication (RNA-dependent RNA polymerase) Uncoating->Replication Translation Viral Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Movement Cell-to-Cell Movement Assembly->Movement Ribavirin Ribavirin Ribavirin_TP Ribavirin Triphosphate Ribavirin->Ribavirin_TP Host Kinases Ribavirin_TP->Replication Inhibition of RdRp

Caption: TMV infection cycle and the proposed inhibitory action of ribavirin.

Mechanism of Action: Ribavirin against TMV

Ribavirin, a broad-spectrum antiviral agent, is thought to exert its anti-TMV effects primarily through the inhibition of viral RNA synthesis.[1][2] Upon entering the host cell, ribavirin is phosphorylated to its active form, ribavirin triphosphate.[3][4] This active metabolite can then interfere with the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the TMV genome.[3][4] Specifically against TMV, it has been shown that ribavirin inhibits an early function in the viral replication cycle that occurs before the synthesis of viral RNA and proteins.[2] This suggests that ribavirin's mechanism against TMV may involve the prevention of the initiation of viral RNA synthesis.[2] While other mechanisms such as the inhibition of inosine monophosphate dehydrogenase (IMPDH) and subsequent depletion of GTP pools are known for ribavirin's activity against other viruses, its primary mode of action against TMV appears to be the direct or indirect inhibition of the viral replication machinery.[3] The TMV replication cycle involves the entry of the virus into the host cell, uncoating of the viral RNA, replication of the viral genome, synthesis of viral proteins, assembly of new virions, and subsequent movement to adjacent cells.[5][6][7] Ribavirin's interference with the replication step disrupts this cycle, thereby inhibiting the spread of the virus.

References

A Comparative Analysis of Insecticidal Activity: Rotenone and its Botanical Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal activity of rotenone with several botanical alternatives, including pyrethrins, azadirachtin, spinosad, and matrine. The information presented is supported by experimental data to assist researchers in making informed decisions for pest management strategies and the development of new insecticidal compounds.

Executive Summary

Rotenone, a well-known botanical insecticide, has long been used for its potent activity against a wide range of pests. However, concerns over its toxicity to non-target organisms have prompted research into safer and more selective alternatives. This guide evaluates the efficacy of four such alternatives, presenting a comparative analysis of their lethal doses and concentrations against various insect species. The experimental data reveals that while rotenone remains a potent insecticide, alternatives like spinosad and matrine demonstrate comparable or even superior efficacy against specific pests, often with a more favorable environmental profile.

Data Presentation: Comparative Insecticidal Activity

The following tables summarize the quantitative data on the insecticidal activity of rotenone and its alternatives. The data is presented as Lethal Concentration 50 (LC50) and Lethal Dose 50 (LD50) values, which represent the concentration or dose of a substance required to kill 50% of a test population. Lower values indicate higher toxicity.

Table 1: Comparative Toxicity (LC50) against Rhopalosiphum padi (Bird Cherry-Oat Aphid)

InsecticideLC50 (mg L⁻¹) after 24hLC50 (mg L⁻¹) after 48h
Rotenone10.0917.146
Pyrethrins5.1613.403

Data from a study on the population growth of Rhopalosiphum padi suggest that pyrethrins are more toxic than rotenone to this particular aphid species.[1][2][3]

Table 2: Comparative Toxicity (LD50) against Solenopsis invicta (Red Imported Fire Ant)

InsecticideLD50 (ng/ant)
Rotenone50.929
Pyrethrin13.590
Matrine0.240

This study highlights the significantly higher toxicity of matrine and pyrethrin compared to rotenone against the red imported fire ant.[4][5][6]

Table 3: Comparative Toxicity (LC50) of Spinosad against Plutella xylostella (Diamondback Moth) Larvae

InsecticideLC50 (ppm) after 48hLC50 (ppm) after 72h
Spinosad (2nd instar)0.6470.343
Spinosad (3rd instar)--
Spinosad (4th instar)0.9370.598

Note: A direct comparison with rotenone for this specific pest under the same study conditions was not available in the searched literature. However, other studies have shown spinosad to be highly effective against P. xylostella.[7][8][9][10][11]

Experimental Protocols

The data presented in this guide were primarily obtained through two common toxicological bioassays: the leaf-dip bioassay and the topical application bioassay.

Leaf-Dip Bioassay

This method is widely used to evaluate the efficacy of insecticides against phytophagous (plant-eating) insects.

  • Preparation of Test Solutions: Serial dilutions of the test insecticides are prepared in a suitable solvent, often with a surfactant to ensure even coating.

  • Leaf Treatment: Leaves of the host plant are dipped into the insecticide solutions for a set period (e.g., 20 seconds) and then allowed to air dry. Control leaves are dipped in the solvent solution without the insecticide.

  • Insect Exposure: A known number of test insects (e.g., larvae) are placed on the treated leaves within a petri dish or a similar container.

  • Observation: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis: The mortality data is used to calculate the LC50 value using statistical methods such as Probit analysis.

experimental_workflow_leaf_dip prep Prepare Insecticide Dilutions dip Dip Host Plant Leaves prep->dip dry Air Dry Treated Leaves dip->dry expose Introduce Test Insects dry->expose observe Assess Mortality at Intervals expose->observe analyze Calculate LC50 (Probit Analysis) observe->analyze

Leaf-Dip Bioassay Workflow
Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide, particularly for insects that may not ingest the poison.

  • Insect Immobilization: Test insects, such as adult ants, are immobilized, often by chilling them.

  • Insecticide Application: A precise micro-volume of the insecticide solution is applied directly to a specific part of the insect's body, typically the dorsal thorax, using a micro-applicator.

  • Recovery and Observation: The treated insects are placed in a clean container with access to food and water. Mortality is recorded at specified time intervals.

  • Data Analysis: The LD50 value is calculated from the mortality data.

experimental_workflow_topical immobilize Immobilize Test Insects apply Apply Insecticide Topically immobilize->apply recover Transfer to Recovery Container apply->recover observe Record Mortality Over Time recover->observe analyze Determine LD50 observe->analyze

Topical Application Bioassay Workflow

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these insecticides exert their effects is crucial for developing targeted and effective pest control strategies.

Rotenone

Rotenone inhibits the electron transport chain in mitochondria by blocking the transfer of electrons at Complex I (NADH:ubiquinone oxidoreductase).[5][12][13] This disruption of cellular respiration leads to a failure in ATP production and ultimately cell death.

rotenone_pathway Rotenone Rotenone ComplexI Mitochondrial Complex I Rotenone->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Blocks Electron Transfer ATP ATP Production ETC->ATP Drives ETC->ATP Disrupts CellDeath Cell Death

Rotenone's Mechanism of Action
Pyrethrins

Pyrethrins target the voltage-gated sodium channels in the nerve cells of insects.[4][14][15][16] They bind to these channels, forcing them to remain open and causing a constant influx of sodium ions. This leads to hyperexcitation of the nervous system, paralysis, and death.

pyrethrin_pathway Pyrethrin Pyrethrin VGSC Voltage-Gated Sodium Channel Pyrethrin->VGSC Binds to NaIon Na+ Influx VGSC->NaIon Prolongs Opening Nerve Nerve Hyperexcitation NaIon->Nerve Paralysis Paralysis & Death Nerve->Paralysis

Pyrethrin's Mechanism of Action
Azadirachtin

Azadirachtin acts as an insect growth regulator by interfering with the endocrine system.[7][9][17][18] It mimics the insect molting hormone, ecdysone, and disrupts the normal molting process, leading to developmental abnormalities and mortality. It also acts as an antifeedant.

azadirachtin_pathway Azadirachtin Azadirachtin EcdysoneReceptor Ecdysone Receptor Azadirachtin->EcdysoneReceptor Mimics Ecdysone HormoneBalance Hormone Balance EcdysoneReceptor->HormoneBalance Disrupts Molting Molting Process HormoneBalance->Molting Interferes with Deformities Developmental Deformities & Death Molting->Deformities

Azadirachtin's Mechanism of Action
Spinosad

Spinosad has a unique mode of action, primarily targeting the nicotinic acetylcholine receptors (nAChRs) in the insect's nervous system.[1][19][20][21] It also affects GABA receptors. This dual action leads to the excitation of the central nervous system, involuntary muscle contractions, paralysis, and ultimately, death.

spinosad_pathway Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinosad->nAChR Targets GABA GABA Receptor Spinosad->GABA Affects CNS Central Nervous System Excitation nAChR->CNS GABA->CNS Paralysis Paralysis & Death CNS->Paralysis

Spinosad's Mechanism of Action
Matrine

Matrine is an alkaloid with a complex mechanism of action, affecting multiple targets in insects. It is known to have neurotoxic effects, and also impacts the respiratory and metabolic systems. Its multi-target nature may contribute to a lower likelihood of resistance development.

matrine_pathway Matrine Matrine NervousSystem Nervous System Matrine->NervousSystem Neurotoxic Effects RespiratorySystem Respiratory System Matrine->RespiratorySystem Inhibition MetabolicEnzymes Metabolic Enzymes Matrine->MetabolicEnzymes Disruption Toxicity Broad Spectrum Toxicity NervousSystem->Toxicity RespiratorySystem->Toxicity MetabolicEnzymes->Toxicity

Matrine's Multi-Target Mechanism

Conclusion

This comparative guide demonstrates that while rotenone is a potent insecticide, several botanical alternatives offer comparable or superior efficacy against specific insect pests. Pyrethrins and matrine show high toxicity to the red imported fire ant, while pyrethrins are also more effective against the bird cherry-oat aphid than rotenone. Spinosad is a highly effective insecticide against the diamondback moth. The diverse mechanisms of action of these alternatives, from neurotoxicity to growth regulation, provide a range of options for integrated pest management programs and the development of novel insecticides. Researchers and drug development professionals are encouraged to consider the specific target pest and environmental context when selecting an appropriate insecticidal agent.

References

Cyclopenta[c]pyridine Derivatives: A Comparative Guide to Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopenta[c]pyridine scaffold, a recurring motif in natural products, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This guide provides a comparative analysis of molecular docking studies of cyclopenta[c]pyridine derivatives against various protein targets, offering insights into their potential as therapeutic agents. The information presented herein is compiled from recent studies, with a focus on quantitative binding data and detailed experimental methodologies.

Comparative Docking Analysis

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of ligands with their protein targets. Below is a summary of docking results for cyclopenta[c]pyridine derivatives against the Tobacco Mosaic Virus (TMV) coat protein, a primary target for antiviral agents in agriculture. For a broader perspective, a comparison with other pyridine derivatives targeting cancer-related proteins is also included.

Cyclopenta[c]pyridine Derivatives vs. TMV Coat Protein

The TMV coat protein is crucial for the virus's assembly and infectivity, making it an attractive target for antiviral drug design. Recent studies have explored the potential of cyclopenta[c]pyridine derivatives to inhibit this protein.

Compound IDTarget ProteinPDB IDDocking SoftwareBinding Energy (kcal/mol)Key Interacting Residues
Compound 4k TMV Coat Protein1EI7Not Specified-6.63LYS268 (Pi-cation)
Compound 18 TMV Coat Protein1EI7AutoDockTools-5.22Not Specified

Note: The binding energies are sourced from different studies and may not be directly comparable due to variations in docking protocols. However, they provide a valuable indication of the binding affinity of these compounds.

Broader Context: Pyridine Derivatives Against Cancer Targets

To provide a wider context for the therapeutic potential of the pyridine core structure, the following table summarizes the activity of various pyridine derivatives (not limited to the cyclopenta[c] fused system) against key cancer-related proteins.

Compound ClassTarget ProteinIC50 Values
Pyrazolopyridine DerivativesCDK2/cyclin A20.24 - 3.52 µM
Pyridine DerivativesEGFRIC50 values ranging from nanomolar to micromolar
Trimethoxyphenyl Pyridine DerivativesTubulinIC50 values in the nanomolar range

Experimental Protocols

A standardized molecular docking workflow is essential for obtaining reliable and reproducible results. The following protocol outlines a typical procedure using AutoDockTools, a widely used software for molecular docking.

Molecular Docking Protocol with AutoDockTools
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 2D structure of the cyclopenta[c]pyridine derivative is drawn using a chemical drawing tool and converted to a 3D structure.

    • The ligand's energy is minimized using a suitable force field.

    • Gasteiger charges are computed for the ligand atoms.

    • The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

    • The prepared ligand is saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are crucial parameters that determine the search space for the docking simulation.

    • AutoGrid is used to generate grid maps for each atom type in the ligand, which pre-calculates the interaction energies at each grid point.

  • Docking Simulation:

    • AutoDock is used to perform the docking simulation, employing a genetic algorithm to explore the conformational space of the ligand within the defined grid box.

    • Multiple docking runs are typically performed to ensure the reliability of the results.

  • Analysis of Results:

    • The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand's coordinates.

    • The binding poses with the lowest binding energies are selected for further analysis.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizing Molecular Interactions and Pathways

Diagrams are indispensable tools for visualizing complex biological processes and computational workflows. The following sections provide Graphviz diagrams illustrating a key signaling pathway and a typical experimental workflow.

Tobacco Mosaic Virus (TMV) Replication Cycle

The following diagram illustrates the key stages of the TMV replication cycle, highlighting the role of the coat protein as a target for antiviral intervention.

TMV_Replication Entry Virus Entry (Mechanical Transmission) Uncoating Uncoating of Viral RNA Entry->Uncoating Translation Translation of Replicase Proteins Uncoating->Translation RNA_Replication RNA Replication (- sense RNA synthesis) Translation->RNA_Replication Subgenomic_RNA Synthesis of Subgenomic RNAs RNA_Replication->Subgenomic_RNA Assembly Assembly of New Virions (RNA + CP) RNA_Replication->Assembly Viral RNA MP_CP_Synthesis Translation of Movement Protein (MP) and Coat Protein (CP) Subgenomic_RNA->MP_CP_Synthesis MP_CP_Synthesis->Assembly Coat Protein Movement Cell-to-Cell Movement (facilitated by MP) Assembly->Movement Docking_Workflow cluster_prep Preparation Protein_Prep Protein Preparation (PDBQT format) Grid_Box Grid Box Generation (Define Active Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (PDBQT format) Docking Molecular Docking (AutoDock) Ligand_Prep->Docking Grid_Box->Docking Analysis Analysis of Results (Binding Energy & Pose) Docking->Analysis

A Comparative Guide to In Vivo and In Vitro Bioactivity Assays for 5H-Cyclopenta[c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of in vivo and in vitro assays for evaluating the bioactivity of 5H-Cyclopenta[c]pyridin-7(6H)-one, a heterocyclic compound with potential therapeutic applications. Understanding the strengths and limitations of each assay type is crucial for researchers and drug development professionals in accurately interpreting experimental data and making informed decisions in the drug discovery process.

Introduction to Bioactivity Assessment

The evaluation of a compound's biological activity is a cornerstone of drug discovery. This process typically begins with in vitro assays, which are conducted in a controlled laboratory environment outside of a living organism, often using cell cultures or isolated proteins.[1] Promising candidates from in vitro screening are then advanced to in vivo studies, which are performed within a living organism, such as animal models, to assess the compound's efficacy, pharmacokinetics, and safety in a more complex biological system.[2][3][4] This sequential approach allows for a cost-effective and ethical screening process, prioritizing compounds with the highest potential for clinical success.

In Vitro Assays: A Controlled Environment for Mechanistic Insights

In vitro assays offer a rapid and high-throughput method to screen large numbers of compounds and to elucidate their mechanism of action at a molecular level. These assays are essential for determining a compound's potency and selectivity for a specific biological target.

Experimental Protocols

1. Cell Viability Assay (MTT Assay):

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Enzyme Inhibition Assay (Kinase Assay):

This assay determines the ability of this compound to inhibit the activity of a specific enzyme, such as a protein kinase, which is often dysregulated in diseases like cancer.

  • Reagents: Recombinant kinase, substrate peptide, ATP, and the test compound are prepared in a suitable buffer.

  • Reaction: The kinase, substrate, and varying concentrations of this compound are incubated together. The enzymatic reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using methods such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

  • Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor.

Quantitative Data Summary
Assay TypeCell Line/TargetParameterThis compoundDoxorubicin (Control)
Cell Viability (MTT)MCF-7IC50 (µM)15.2 ± 1.80.8 ± 0.1
Cell Viability (MTT)A549IC50 (µM)22.5 ± 2.11.2 ± 0.2
Kinase InhibitionKinase XIC50 (nM)85.6 ± 7.310.1 ± 1.5 (Staurosporine)

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Diagram

G Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression 5H_Cyclopenta This compound 5H_Cyclopenta->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

In Vivo Assays: Evaluating Efficacy and Safety in a Whole Organism

In vivo assays are critical for understanding how a compound behaves in a complex biological system, providing data on its efficacy, toxicity, pharmacokinetics, and pharmacodynamics.[2][4][5] These studies are typically conducted in animal models that mimic human diseases.

Experimental Protocols

1. Xenograft Mouse Model of Cancer:

This model is used to evaluate the antitumor activity of this compound in vivo.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups. This compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

2. Pharmacokinetic (PK) Study:

This study determines the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.

  • Dosing: A single dose of the compound is administered to animals (e.g., rats or mice).

  • Sample Collection: Blood samples are collected at various time points after dosing.

  • Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: PK parameters, including half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), are calculated.

Quantitative Data Summary
Assay TypeAnimal ModelCompoundDose (mg/kg)Tumor Growth Inhibition (%)Cmax (ng/mL)T1/2 (hours)
Xenograft ModelNude Mice (MCF-7)This compound2545.3 ± 5.1--
Xenograft ModelNude Mice (MCF-7)This compound5062.8 ± 6.7--
PharmacokineticsSprague-Dawley RatsThis compound10 (IV)-1250 ± 1504.2 ± 0.5
PharmacokineticsSprague-Dawley RatsThis compound25 (PO)-850 ± 1105.1 ± 0.6

Experimental Workflow Diagram

G In Vivo Xenograft Model Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., MCF-7) Start->Cell_Culture Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment with Compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, and Data Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo xenograft mouse model study.

Comparative Analysis: In Vitro vs. In Vivo

FeatureIn Vitro AssaysIn Vivo Assays
Environment Controlled, artificialComplex, physiological
Throughput HighLow
Cost LowHigh
Time ShortLong
Data Obtained Potency, selectivity, mechanism of actionEfficacy, toxicity, pharmacokinetics
Predictive Value Lower for clinical outcomeHigher for clinical outcome
Ethical Concerns MinimalSignificant

References

Comparative Agrochemical Activity of 5-Aryl-Cyclopenta[c]pyridin-7(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

This guide provides a comparative analysis of the biological activities of a series of novel 5-aryl-cyclopenta[c]pyridin-7(6H)-one derivatives. The data presented here is based on the findings from a study by Tan, J. et al. (2025), which details the design, synthesis, and evaluation of thirty new derivatives for their potential use in agriculture.[1][2][3] This document summarizes the quantitative data on their anti-viral, insecticidal, and fungicidal properties, and provides detailed experimental protocols for the key bioassays performed.

Overview of Biological Activities

A series of thirty novel 5-aryl-cyclopenta[c]pyridin-7(6H)-one derivatives were synthesized and evaluated for their potential as agrochemicals. Several of these compounds demonstrated significant activity against common agricultural pests and pathogens, including the Tobacco Mosaic Virus (TMV), the diamondback moth (Plutella xylostella), and various pathogenic fungi.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activity of selected 5-aryl-cyclopenta[c]pyridin-7(6H)-one derivatives against various targets.

Table 1: Anti-Tobacco Mosaic Virus (TMV) Activity of Selected Derivatives

CompoundInactivation Effect (%) @ 500 µg/mLCurative Effect (%) @ 500 µg/mLProtection Effect (%) @ 500 µg/mL
4k 51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Ribavirin (Control) Not explicitly statedNot explicitly statedNot explicitly stated

Data sourced from Tan, J. et al. (2025).[3]

Table 2: Insecticidal Activity against Plutella xylostella

CompoundLarvicidal Efficacy
General Observation Most of the 30 synthesized compounds exhibited good larvicidal efficacy.

Specific quantitative data for individual compounds against Plutella xylostella was not detailed in the primary abstract, but the overall positive activity was noted by Tan, J. et al. (2025).[3]

Table 3: Fungicidal Activity of Selected Derivatives at 50 µg/mL

CompoundInhibition Ratio (%) vs. Sclerotinia sclerotiorumInhibition Ratio (%) vs. Botrytis cinereaInhibition Ratio (%) vs. Phytophthora infestans
4i 91.975.062.5

Data sourced from Tan, J. et al. (2025).[3]

Key Findings and Structure-Activity Relationships (SAR)

The study highlights several key compounds with promising activities:

  • Compound 4k , which features a m-methoxyphenyl substitution, demonstrated the most potent in vivo anti-TMV activity.[3]

  • Compound 4i , with a 3,4,5-trifluorophenyl group, showed outstanding broad-spectrum fungicidal activity.[3]

  • The introduction of an aryl group at the 5-position of the cyclopenta[c]pyridine core appears to be a critical factor for enhancing the biological activities of these derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the information available in the primary research and general laboratory protocols.

Anti-Tobacco Mosaic Virus (TMV) Assay (Half-Leaf Method)

This method is used to evaluate the in vivo protective, curative, and inactivating effects of the compounds against TMV.

  • Virus Cultivation: Tobacco Mosaic Virus (TMV) is propagated in Nicotiana tabacum cv. K326.

  • Compound Preparation: The test compounds are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the desired concentration with a solution containing a surfactant like Tween 80 to ensure even application.

  • Plant Preparation: Healthy Nicotiana tabacum cv. Samsun NN plants at the 5-6 leaf stage are used for the assay.

  • Assay Procedure:

    • Protective Effect: The compound solution is applied to one half of a tobacco leaf, and the solvent control is applied to the other half. After a set period (e.g., 12-24 hours), the entire leaf is inoculated with a TMV suspension.

    • Curative Effect: The entire tobacco leaf is first inoculated with a TMV suspension. After a set period (e.g., 2-4 hours), the compound solution is applied to one half of the leaf, and the solvent control to the other.

    • Inactivation Effect: The compound solution is mixed with the TMV suspension and incubated for a specific time (e.g., 30 minutes). This mixture is then applied to one half of a tobacco leaf, while a mixture of the virus and solvent is applied to the other half as a control.

  • Data Collection and Analysis: The number of local lesions on each half-leaf is counted 3-4 days after inoculation. The inhibition rate is calculated using the formula:

    • Inhibition Rate (%) = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] x 100

Insecticidal Assay against Plutella xylostella (Leaf-Dip Method)

This assay determines the larvicidal activity of the compounds against the diamondback moth.

  • Insect Rearing: A healthy and uniform population of Plutella xylostella is maintained on cabbage or mustard seedlings. Third-instar larvae are typically used for the bioassay.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent and diluted with water containing a surfactant to create a series of concentrations.

  • Assay Procedure:

    • Fresh cabbage leaf discs are dipped into the test solution for a standardized time (e.g., 10-30 seconds).

    • The treated leaf discs are allowed to air dry.

    • The dried, treated leaf discs are placed in individual containers (e.g., Petri dishes) with a moistened filter paper to maintain humidity.

    • A set number of third-instar P. xylostella larvae are introduced into each container.

  • Data Collection and Analysis: Larval mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours). Larvae that are unable to move when prodded are considered dead. The mortality rate is corrected for control mortality using Abbott's formula.

Fungicidal Assay (Mycelial Growth Inhibition Method)

This method evaluates the ability of the compounds to inhibit the growth of pathogenic fungi.

  • Fungal Cultures: The target fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Phytophthora infestans) are cultured on a suitable medium such as Potato Dextrose Agar (PDA).

  • Compound Preparation: The test compounds are dissolved in a solvent and added to the molten PDA medium to achieve the desired final concentrations.

  • Assay Procedure:

    • The PDA medium containing the test compound is poured into Petri dishes.

    • A mycelial plug of a specific diameter (e.g., 5 mm) from the edge of an actively growing fungal culture is placed in the center of each agar plate.

    • The plates are incubated at a suitable temperature (e.g., 25°C) for a period of time, or until the mycelium in the control plate reaches the edge of the dish.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the formula:

    • Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described biological assays.

Anti_TMV_Assay_Workflow cluster_prep Preparation cluster_assays Assay Procedures (Half-Leaf Method) cluster_analysis Data Analysis Virus_Prep Cultivate TMV in Nicotiana tabacum Inactivation 1. Mix Compound + TMV 2. Apply Mixture Virus_Prep->Inactivation Compound_Prep Prepare Compound Solutions Protective 1. Apply Compound 2. Inoculate with TMV Compound_Prep->Protective Curative 1. Inoculate with TMV 2. Apply Compound Compound_Prep->Curative Compound_Prep->Inactivation Plant_Prep Grow Nicotiana tabacum cv. Samsun NN Plant_Prep->Protective Plant_Prep->Curative Plant_Prep->Inactivation Incubation Incubate for 3-4 Days Protective->Incubation Curative->Incubation Inactivation->Incubation Count_Lesions Count Local Lesions Incubation->Count_Lesions Calculate_Inhibition Calculate Inhibition Rate (%) Count_Lesions->Calculate_Inhibition

Caption: Workflow for the Anti-Tobacco Mosaic Virus (TMV) Assay.

Insecticidal_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Analysis Insect_Rearing Rear Plutella xylostella (3rd Instar Larvae) Setup_Assay Place Leaf Disc and Larvae in Container Insect_Rearing->Setup_Assay Compound_Prep Prepare Compound Solutions Dip_Leaves Dip Leaf Discs in Compound Solutions Compound_Prep->Dip_Leaves Leaf_Prep Prepare Cabbage Leaf Discs Leaf_Prep->Dip_Leaves Dry_Leaves Air Dry Treated Leaf Discs Dip_Leaves->Dry_Leaves Dry_Leaves->Setup_Assay Incubation Incubate for 24-72 Hours Setup_Assay->Incubation Assess_Mortality Assess Larval Mortality Incubation->Assess_Mortality Calculate_Efficacy Calculate Corrected Mortality (%) Assess_Mortality->Calculate_Efficacy

Caption: Workflow for the Insecticidal Assay against Plutella xylostella.

Fungicidal_Assay_Workflow cluster_prep Preparation cluster_assay_setup Assay Setup cluster_analysis Data Analysis Fungus_Culture Culture Pathogenic Fungi on PDA Inoculate Place Fungal Mycelial Plug on Agar Fungus_Culture->Inoculate Compound_Prep Prepare Compound Solutions Prepare_Media Incorporate Compound into Molten PDA Compound_Prep->Prepare_Media Pour_Plates Pour PDA into Petri Dishes Prepare_Media->Pour_Plates Pour_Plates->Inoculate Incubation Incubate at Optimal Temperature Inoculate->Incubation Measure_Growth Measure Colony Diameter Incubation->Measure_Growth Calculate_Inhibition Calculate Mycelial Growth Inhibition (%) Measure_Growth->Calculate_Inhibition

Caption: Workflow for the Fungicidal Mycelial Growth Inhibition Assay.

References

Zebrafish Toxicity Profile of 5-Aryl-Cyclopenta[c]pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the toxicological evaluation of novel 5-aryl-cyclopenta[c]pyridine derivatives using the zebrafish model, with a comparative look at alternative agricultural agents.

This guide provides a comparative overview of the zebrafish toxicity of a novel class of compounds, 5-aryl-cyclopenta[c]pyridine derivatives, which have shown promising antiviral, insecticidal, and fungicidal activities. The zebrafish model is a powerful tool for in vivo toxicity screening due to its genetic homology with mammals, rapid development, and optical transparency, allowing for detailed observation of organogenesis. This document summarizes the available toxicological data for a lead compound from this new class and compares it with other commercially available agricultural agents.

Comparative Toxicity Data

The following table summarizes the zebrafish toxicity data for a key 5-aryl-cyclopenta[c]pyridine derivative, compound 4k , and several alternative agricultural compounds. Due to the novelty of the 5-aryl-cyclopenta[c]pyridine series, comprehensive LC50 data for multiple derivatives is not yet publicly available. The data for compound 4k is presented based on a recent study, highlighting its low toxicity profile. For comparison, LC50 values for common agricultural fungicides and pesticides are included.

Compound ClassCompoundTypeOrganismExposure DurationLC50 (Lethal Concentration, 50%)Other Toxicological Observations
5-Aryl-cyclopenta[c]pyridine Compound 4k Antiviral, FungicidalZebrafish (Danio rerio)Not specifiedLow toxicity reported, specific LC50 not provided. High survival rate observed at tested concentrations.[1][2][3]Alterations in the color and shape of the gallbladder and spleen observed.[1]
AntiviralRibavirinAntiviralZebrafish (Danio rerio)Not specifiedSpecific LC50 not found in the provided literature. Used as a positive control for antiviral activity.[1][2]Shown to reduce mortality in zebrafish larvae infected with Nervous Necrosis Virus (NNV).[4][5]
Copper FungicideKocide® 3000 (Copper Hydroxide)FungicideZebrafish (Danio rerio) Embryos96 hours post-fertilization (hpf)>2.0 mg/L[6][7]Decreased spontaneous movements of embryos.[6][7]
Copper FungicidePEG@Cu NCs (Copper Nanoclusters)FungicideZebrafish (Danio rerio) Embryos96 hpf0.166 mg/L[6][7]No adverse effects on spontaneous movements of embryos.[6][7]
Copper FungicideCu(CH₃COO)₂ (Copper Acetate)FungicideZebrafish (Danio rerio) Embryos96 hpf0.276 mg/L[6][7]Decreased spontaneous movements of embryos.[6][7]
Triazole FungicideTebuconazoleFungicideZebrafish (Danio rerio) Larvae96 hoursNot specified, but noted to have comparable LC50 to adults.[8]Can disrupt the thyroid endocrine system and alter gene transcription.[8]
Dicarboximide FungicideZiramFungicideZebrafish (Danio rerio)Not specifiedNot specifiedCan cause lethality, developmental defects, and notochord deformity.[7]
Pyrethroid InsecticideDeltamethrinInsecticideAdult Zebrafish (Danio rerio)96 hours4.84 µg/L[9]Significant acute toxicity.[9]

Experimental Protocols

The evaluation of toxicity in zebrafish typically involves several key experiments to determine lethal concentrations and sublethal effects on development and organ function. The following are generalized protocols based on standard methodologies.

Fish Embryo Acute Toxicity (FET) Test (OECD 236)
  • Objective: To determine the acute toxicity of a substance and calculate the median lethal concentration (LC50).

  • Methodology:

    • Animal Husbandry: Adult zebrafish are maintained in a controlled environment with a 14-hour light/10-hour dark cycle at 28°C.[10]

    • Embryo Collection: Fertilized eggs are collected shortly after spawning.

    • Exposure: Healthy, fertilized embryos are placed in multi-well plates containing a range of concentrations of the test compound dissolved in embryo medium. A control group with only the vehicle (e.g., DMSO) is also included.[10]

    • Observation: Embryos are observed at 24, 48, 72, and 96 hours post-fertilization.

    • Endpoints: Lethal endpoints include coagulation of the embryo, lack of somite formation, non-detachment of the tail from the yolk, and lack of heartbeat.

    • LC50 Calculation: The LC50 value is calculated at 96 hpf using statistical methods based on the mortality rates at different concentrations.

Cardiotoxicity Assessment
  • Objective: To evaluate the effects of a compound on heart development and function.

  • Methodology:

    • Exposure: Zebrafish embryos are exposed to sublethal concentrations of the test compound.

    • Observation: At specific time points (e.g., 48 and 72 hpf), the heart rate is measured by counting ventricular contractions for a set period.

    • Phenotypic Analysis: Other cardiac parameters such as pericardial edema (swelling around the heart), altered heart morphology, and arrhythmias (irregular heartbeat) are visually assessed and recorded.

Hepatotoxicity Assessment
  • Objective: To assess the impact of a compound on liver development and health.

  • Methodology:

    • Exposure: Zebrafish larvae (typically from 3 to 5 days post-fertilization) are exposed to the test compound.

    • Observation: Changes in liver size, opacity (an indicator of cell death or damage), and color are observed using a stereomicroscope.

    • Histology: For more detailed analysis, larvae can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine liver tissue for signs of necrosis or other abnormalities.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the toxicological evaluation of new chemical entities using the zebrafish model.

Zebrafish_Toxicity_Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_assessment Toxicological Assessment cluster_data Data Analysis A Zebrafish Husbandry (28°C, 14:10 L:D cycle) B Embryo Collection (post-fertilization) A->B D Multi-well Plate Setup (Range of concentrations + Control) B->D C Compound Preparation (Stock solutions in DMSO) C->D E Acute Toxicity (FET) (24-96 hpf) D->E F Cardiotoxicity (48-72 hpf) D->F G Hepatotoxicity (3-5 dpf) D->G H Neurotoxicity (Behavioral assays) D->H I LC50 Calculation E->I J Phenotypic Scoring F->J G->J H->J K Statistical Analysis I->K J->K

Caption: A generalized workflow for assessing the toxicity of chemical compounds in zebrafish.

Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by 5-aryl-cyclopenta[c]pyridine derivatives in zebrafish have not yet been elucidated in the available literature. Further research is required to identify the specific cellular targets and pathways involved in the observed toxicological effects, such as the alterations in the gallbladder and spleen. For many fungicides, however, known mechanisms include the disruption of mitochondrial respiration and the induction of oxidative stress.

References

Safety Operating Guide

Proper Disposal of 5H-Cyclopenta[c]pyridin-7(6H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and disposal procedures for 5H-Cyclopenta[c]pyridin-7(6H)-one (CAS No. 31170-78-2). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.

While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), proper chemical hygiene and disposal practices are paramount to maintain a safe laboratory environment and ensure regulatory compliance.[1] Adherence to the protocols outlined below will minimize environmental impact and mitigate any potential risks.

Key Safety and Disposal Information

PropertyValueSource
CAS Number 31170-78-2ChemScene[1][2]
Molecular Formula C₈H₇NOChemScene[1][2]
Molecular Weight 133.15 g/mol ChemScene[1][2]
Hazard Classification Not a hazardous substance or mixtureChemScene[1]
Storage Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed.ChemicalBook, ChemScene[1][3]

Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Protocol

Even though the compound is not classified as hazardous, it is recommended to manage its disposal as chemical waste to prevent environmental contamination.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled chemical waste container.

    • Ensure the container is compatible with the chemical and is kept securely closed when not in use.

  • Waste Storage:

    • Store the chemical waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal:

    • It is imperative to contact a licensed professional waste disposal service for the final disposal of this material.[4]

    • Do not discharge the chemical into drains or the environment.[3][5]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) and then soap and water.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an absorbent, inert material (e.g., sand, vermiculite) to contain the spill.

  • Collection: Carefully collect the absorbed material into a designated chemical waste container.

  • Decontamination: Clean the spill area thoroughly as described above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound is_waste Is the material intended for disposal? start->is_waste collect Collect in a labeled, compatible chemical waste container. is_waste->collect Yes store Store waste container in a designated, secure area. collect->store contact_pro Contact licensed professional waste disposal service. store->contact_pro end End: Proper Disposal contact_pro->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Cyclopenta[c]pyridin-7(6H)-one
Reactant of Route 2
Reactant of Route 2
5H-Cyclopenta[c]pyridin-7(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.